3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Description
BenchChem offers high-quality 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecan-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPHVIAXUMVJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3,9-Diazaspiro[5.5]undecan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 3,9-Diazaspiro[5.5]undecan-2-one
Introduction
The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and three-dimensional complexity to molecules. This often leads to improved binding affinity and selectivity for biological targets.[1] Within this class, the 3,9-diazaspiro[5.5]undecane core, a dipiperidine system spiro-fused at a single carbon, has emerged as a versatile framework for the development of novel therapeutics targeting a range of diseases, including viral infections, central nervous system disorders, and metabolic conditions.[1][2][3]
This technical guide focuses on a specific derivative, 3,9-Diazaspiro[5.5]undecan-2-one . We will provide a comprehensive analysis of its core physicochemical properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the experimental context necessary for its application in a research setting. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes computed data from reliable databases and outlines the standard methodologies required for empirical validation.
Chemical Identity and Molecular Structure
The unique three-dimensional arrangement of the 3,9-diazaspiro[5.5]undecane core, featuring two interconnected piperidine rings, provides a rigid structure that can precisely orient functional groups for interaction with biological targets.[1] The introduction of a lactam (a cyclic amide) at the 2-position adds a key hydrogen bond donor and acceptor site, significantly influencing its potential biological interactions and physicochemical characteristics.
Chemical Structure:
Figure 1: Chemical Structure of 3,9-Diazaspiro[5.5]undecan-2-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3,9-diazaspiro[5.5]undecan-2-one | (Depositor-Supplied)[4] |
| CAS Number | 867006-20-0 | [4] |
| Molecular Formula | C₉H₁₆N₂O | [4] |
| Molecular Weight | 168.24 g/mol | [4] |
| Canonical SMILES | C1CNCCC12CCNC(=O)C2 | [4] |
| InChI Key | IAXNSRPALMNQBY-UHFFFAOYSA-N |[4] |
Core Physicochemical Properties
The physicochemical profile of a compound is fundamental to its success as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME). The properties for 3,9-Diazaspiro[5.5]undecan-2-one, largely based on high-quality computational models, are summarized below.
Table 2: Summary of Physicochemical Properties | Property | Value (Computed) | Significance in Drug Development | Source | | :--- | :--- | :--- | :--- | | XLogP3 | -0.2 | Indicates good hydrophilicity, which can correlate with higher aqueous solubility but potentially lower membrane permeability. |[4] | | Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests excellent potential for oral bioavailability and cell permeability (typically, TPSA < 140 Ų is desired). |[4] | | Hydrogen Bond Donors | 2 | The two N-H groups can participate in hydrogen bonding with biological targets, contributing to binding affinity. |[4] | | Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the two nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target interaction. |[4] | | Rotatable Bond Count | 0 | The rigid spirocyclic system has zero rotatable bonds, which minimizes the entropic penalty upon binding to a target, potentially increasing potency. |[5] | | Physical State | Solid | Expected based on its molecular weight and hydrogen bonding capacity.[6][7] | | Storage Conditions | 2-8°C, inert atmosphere | Recommended for maintaining chemical stability.[8] |
Spectroscopic Characterization (A Predictive Approach)
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the N-H and C=O groups.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Secondary Amine/Amide (N-H) | Stretch | 3350-3180 | Moderate to strong, potentially broad peak. |
| Alkyl (C-H) | Stretch | 3000-2850 | Strong, sharp peaks characteristic of sp³ C-H bonds.[9] |
| Lactam (C=O) | Stretch | 1680-1650 | Strong, sharp absorption, characteristic of a cyclic amide. |
| Amine/Amide (N-H) | Bend | 1640-1550 | Moderate absorption. |
| Alkyl (C-H) | Bend | 1470-1350 | Moderate bending (scissoring and rocking) vibrations.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene (-CH₂-) protons of the two piperidine rings. The diastereotopic nature of the protons on the rings will likely result in complex splitting patterns. The two N-H protons would appear as broad signals that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms. A key signal will be the carbonyl carbon of the lactam, expected to appear significantly downfield (approx. 170-180 ppm). The spiro carbon atom will also have a characteristic chemical shift.
Methodologies for Experimental Property Determination
To move beyond computational predictions, rigorous experimental validation is required. The following section details standard, self-validating protocols for determining critical physicochemical properties.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining the aqueous solubility of a compound. It establishes a thermodynamic equilibrium between the solid-state compound and its saturated solution, providing a definitive solubility value that is critical for predicting oral absorption and formulating dosing solutions.
Experimental Workflow:
Figure 2: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Incubation: Add an excess amount of solid 3,9-Diazaspiro[5.5]undecan-2-one to a vial containing the buffer. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Validation: The presence of solid material at the end of the experiment validates that a saturated solution was maintained throughout.
Protocol for Determining Lipophilicity (LogP)
Causality: Lipophilicity, commonly expressed as the partition coefficient (LogP) between octanol and water, is a critical parameter that governs a drug's ability to cross biological membranes. The shake-flask method is a reliable way to measure this property.
Step-by-Step Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.
-
Partitioning: Dissolve a known amount of 3,9-Diazaspiro[5.5]undecan-2-one in one of the phases (typically the one in which it is more soluble). Add the second phase to create a biphasic system.
-
Equilibration: Agitate the mixture vigorously for several hours to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each layer using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Layer]).
Relevance in Medicinal Chemistry and Drug Development
While direct biological activity data for 3,9-Diazaspiro[5.5]undecan-2-one is sparse, the broader diazaspiro[5.5]undecane class has shown significant promise. Derivatives have been investigated as:
-
GABA-A Receptor Antagonists: The rigid scaffold is suitable for designing ligands that can modulate ion channels.[3]
-
CCR5 Antagonists: Certain derivatives have been developed as potent antagonists for the CCR5 receptor, a key target in HIV therapy.[1]
-
METTL3 Inhibitors: More complex derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one have been developed as potent and selective inhibitors of the METTL3 enzyme, a target in oncology.[10][11]
The make it an attractive starting point or fragment for drug discovery. Its low TPSA and moderate hydrophilicity (XLogP ~ -0.2) place it in a favorable region of chemical space for developing orally bioavailable drugs.[4] The presence of a lactam and a secondary amine provides handles for synthetic modification, allowing chemists to explore structure-activity relationships (SAR) by introducing various substituents at the N9 position.[2]
Conclusion
3,9-Diazaspiro[5.5]undecan-2-one is a spirocyclic compound with a promising physicochemical profile for applications in medicinal chemistry. Its rigid framework, combined with favorable computed properties for drug-likeness, makes it an intriguing scaffold for further investigation. This guide has consolidated the available data and provided a clear roadmap for the experimental validation of its key properties. The synthesis and empirical characterization of this molecule and its derivatives are warranted to fully explore its potential in developing next-generation therapeutics.
References
Sources
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- 4. 3,9-Diazaspiro[5.5]undecan-2-one | C9H16N2O | CID 22975668 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3,9-Diazaspiro[5.5]undecan-2-one trifluoroacetate salt stability
An In-depth Technical Guide to the Stability of 3,9-Diazaspiro[5.5]undecan-2-one Trifluoroacetate Salt
Executive Summary
This guide provides a comprehensive technical framework for assessing the chemical stability of 3,9-Diazaspiro[5.5]undecan-2-one trifluoroacetate salt, a molecule of interest within contemporary drug discovery. The stability of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety, efficacy, and shelf-life. This document moves beyond mere protocol recitation to deliver a mechanistically-driven understanding of the potential degradation pathways inherent to this spirocyclic lactam structure. We will explore the principal chemical liabilities—namely the hydrolytic sensitivity of the δ-lactam ring and the oxidative potential of the secondary amine—and detail a systematic approach for their investigation through forced degradation studies. The significant, and often overlooked, influence of the trifluoroacetate (TFA) counter-ion on the solid-state and solution stability of the API will be a central theme. The protocols and analytical strategies detailed herein are designed to be self-validating, providing researchers and drug development professionals with a robust methodology to identify and characterize degradation products, develop stability-indicating methods, and ultimately inform formulation, packaging, and storage decisions.
Introduction: Contextualizing Stability
The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among these, chemical stability is paramount. For 3,9-Diazaspiro[5.5]undecan-2-one trifluoroacetate salt, its unique structural motifs present a specific set of stability challenges that must be proactively addressed.
The 3,9-Diazaspiro[5.5]undecan-2-one Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly utilized in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can lead to enhanced target specificity and improved pharmacokinetic properties.[1][2] The 3,9-Diazaspiro[5.5]undecan-2-one scaffold incorporates two key functional groups that are central to its stability profile:
-
A six-membered lactam (δ-lactam) : A cyclic amide that is a potential site for hydrolysis.
-
A piperidine ring : Containing a secondary amine that is susceptible to oxidation.
The stability of lactams is highly dependent on ring size; while the extreme ring strain of four-membered β-lactams makes them highly reactive, six-membered δ-lactams are comparatively more stable.[3] However, they are not immune to degradation, particularly under harsh acidic or basic conditions.
The Influence of the Trifluoroacetate (TFA) Counter-ion
The salt form of an API is not an inert component. The choice of counter-ion profoundly impacts properties like solubility, hygroscopicity, and chemical stability.[4][5] Trifluoroacetate is a common counter-ion, often resulting from the use of trifluoroacetic acid in synthetic and purification processes, such as reversed-phase HPLC.[6] While convenient, TFA salts can present challenges:
-
Hygroscopicity: The propensity of the salt to absorb atmospheric moisture can create a local aqueous microenvironment, which may accelerate hydrolytic degradation.[4]
-
Microenvironment pH: The nature of the counter-ion influences the pH of a saturated solution of the salt, which can directly affect the rate of pH-dependent degradation pathways.[5]
-
Regulatory Perception: TFA salts are sometimes viewed less favorably by regulatory agencies due to potential toxicity concerns, often necessitating a salt-exchange step to a more biocompatible form like acetate or hydrochloride for late-stage development.[6][7]
The Rationale for Forced Degradation
To proactively understand a molecule's intrinsic stability, we employ forced degradation studies (also known as stress testing). These studies involve subjecting the API to conditions more severe than those it would encounter during storage and handling.[8][9] The objective is not to determine shelf-life, but rather to achieve several critical goals:
-
To identify likely degradation products and elucidate degradation pathways.
-
To demonstrate the specificity of analytical methods, ensuring that degradants can be separated and quantified.
-
To inform the development of stable formulations and define appropriate storage conditions.[10]
Molecular Stability Profile: A Mechanistic Perspective
A predictive understanding of stability begins with a structural analysis of the molecule to identify its most labile sites.
Caption: Key functional groups on the 3,9-Diazaspiro[5.5]undecan-2-one core that represent potential sites for degradation.
Potential Degradation Pathways
Based on the core structure, several degradation pathways can be anticipated. A well-designed forced degradation study will probe the molecule's susceptibility to each of these.
Caption: Anticipated primary degradation pathways for 3,9-Diazaspiro[5.5]undecan-2-one under stress conditions.
-
Hydrolytic Degradation: The amide bond within the lactam ring is the primary target for hydrolysis.
-
Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by cleavage of the C-N bond. The expected product in both cases is a ring-opened carboxylic acid with a pendant amino group.
-
-
Oxidative Degradation: The secondary amine in the piperidine ring is an electron-rich center, making it a likely site for oxidation.[11]
-
N-Oxidation: Reaction with oxidants like hydrogen peroxide can lead to the formation of the corresponding N-oxide.
-
Ring Opening: More aggressive oxidation can lead to cleavage of the C-N bonds within the piperidine ring, potentially forming a complex mixture of smaller, more polar degradants.[12][13]
-
-
Photodegradation: While the molecule lacks a strong chromophore for absorbing UV-visible light, photostability testing is a mandatory part of stability assessment according to ICH guidelines.[14] Degradation can still occur through radical mechanisms or if impurities present in the sample act as photosensitizers.
A Framework for Stability Assessment: Forced Degradation
A systematic forced degradation study is the cornerstone of any stability investigation. The goal is to induce a detectable level of degradation (typically 5-20%) to ensure that potential degradants are formed at concentrations sufficient for detection and characterization.[8]
Caption: A generalized workflow for conducting a forced degradation study.
Detailed Experimental Protocols
The following protocols serve as a robust starting point. Scientist's Note: The specific concentrations, temperatures, and time points should be adjusted based on the observed lability of the compound to achieve the target degradation level.
Protocol 1: Hydrolytic Stability
-
Preparation: Prepare stock solutions of the API (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature initially, as base hydrolysis can be rapid.
-
Neutral Condition: Mix 1 mL of the stock solution with 1 mL of water. Incubate at the same temperature as the acidic condition.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples to a suitable concentration for analysis.
Protocol 2: Oxidative Stability
-
Preparation: Prepare a stock solution of the API (1 mg/mL).
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the mixture at room temperature, protected from light.
-
Sampling: Withdraw aliquots at time points such as 2, 6, and 24 hours.[8]
-
Analysis: Dilute samples directly for analysis. The mobile phase of the HPLC will quench any remaining reaction.
Protocol 3: Thermal Stability
-
Solid State: Place a thin layer of the solid API powder in a vial. Expose to a dry heat oven (e.g., 80°C).
-
Solution State: Prepare a solution of the API in a relevant solvent (e.g., water or a potential formulation vehicle). Expose to the same temperature.
-
Humidity: For solid-state testing, also perform the study in a humidity chamber (e.g., 80°C / 75% RH) to assess the combined effect of heat and moisture.[15]
-
Sampling: For the solid sample, dissolve a weighed amount at each time point (e.g., 1, 3, 7 days). For the solution, take aliquots directly.
Protocol 4: Photostability
-
Guideline: Follow the International Council for Harmonisation (ICH) Q1B guideline.[14][16]
-
Sample Preparation:
-
Solid State: Spread a thin layer of the API powder on a suitable container (e.g., quartz dish).
-
Solution State: Prepare a solution and place it in a quartz cuvette.
-
Dark Control: Prepare identical samples and wrap them securely in aluminum foil to shield them from light. Place them in the photostability chamber alongside the exposed samples.[17]
-
-
Exposure: Place all samples in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]
-
Analysis: After exposure, prepare all samples (including dark controls) for analysis. A comparison between the exposed and dark control samples reveals the extent of photodegradation.
Analytical Strategy for Stability Monitoring
The data generated from forced degradation studies are only as reliable as the analytical methods used to acquire them. A stability-indicating method is one that can accurately measure the decrease in the API concentration while simultaneously detecting and resolving its degradation products.
Protocol 5: Stability-Indicating HPLC-UV/MS Method Development
-
Column Selection: Start with a versatile reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (provides good peak shape for amines).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient that starts with a high aqueous component (to retain polar degradants) and ramps up to a high organic component (to elute the parent API and any non-polar degradants). A typical starting gradient might be 5% to 95% B over 15 minutes.
-
Detection:
-
UV/PDA: Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and to perform peak purity analysis.
-
MS: Couple the HPLC to a mass spectrometer to obtain mass information for the parent peak and any new peaks that appear in the stressed samples. This is crucial for the initial identification of degradants.
-
-
Method Validation: Once a suitable method is developed, it must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.
Data Presentation and Interpretation
Systematically tabulating the results from the forced degradation study provides a clear overview of the molecule's stability profile.
Table 1: Summary of Forced Degradation Results for 3,9-Diazaspiro[5.5]undecan-2-one TFA Salt
| Stress Condition | Duration/Temp | % Assay Loss (Parent) | No. of Degradants >0.1% | RRT of Major Degradants | Proposed Structure (from MS) |
| 0.1 M HCl | 24 h / 60°C | 12.5% | 1 | 0.45 | Ring-Opened Amino Acid |
| 0.1 M NaOH | 8 h / RT | 18.2% | 1 | 0.45 | Ring-Opened Amino Acid |
| 3% H₂O₂ | 24 h / RT | 8.9% | 2 | 0.62, 0.81 | N-Oxide (+16 Da), Other |
| Thermal (Solid) | 7 days / 80°C | <1.0% | 0 | N/A | N/A |
| Photolytic (ICH Q1B) | 1.2 M lux-hr | <1.0% | 0 | N/A | N/A |
Note: Data presented is hypothetical and for illustrative purposes only.
Building the Stability Profile: From Data to Knowledge
The ultimate goal is to synthesize the analytical data into a coherent stability profile that can guide further development.
-
Key Liabilities: Based on the hypothetical data in Table 1, the primary liabilities for this molecule are hydrolysis under both acidic and basic conditions, and to a lesser extent, oxidation. The lactam ring appears to be the most sensitive functional group.
-
Impact of TFA Salt: If significant degradation is observed under thermal/humidity stress (not shown in the hypothetical table), it would warrant an investigation into the hygroscopicity of the TFA salt. High moisture uptake could be accelerating solid-state hydrolysis.
-
Mitigation Strategies:
-
Formulation: For a liquid formulation, the pH must be carefully controlled and buffered in a range where the molecule is most stable (likely near neutral pH, which would need to be determined by a more detailed pH-rate profile study). For a solid formulation, controlling moisture content through the use of desiccants in packaging would be critical.
-
Manufacturing: If oxidative degradation is a concern, manufacturing processes could be conducted under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Packaging: Although the molecule appears photostable in this example, if any light sensitivity were observed, light-resistant packaging (e.g., amber vials, opaque blister packs) would be required.
-
Conclusion
The stability assessment of 3,9-Diazaspiro[5.5]undecan-2-one trifluoroacetate salt is a multi-faceted process that requires a deep understanding of its chemical structure and the interplay between the API and its counter-ion. A systematic approach, anchored by well-designed forced degradation studies and robust, stability-indicating analytical methods, is essential. By identifying the primary degradation pathways—hydrolysis of the lactam ring and oxidation of the secondary amine—and understanding their triggers, scientists can proactively develop stable formulations, establish appropriate storage conditions, and ensure the delivery of a safe and effective drug product. This guide provides the foundational principles and practical protocols to confidently navigate the stability challenges of this promising molecular scaffold.
References
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G. S. Madan, K. G. Van den Hende, and J. F. Wolfe. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
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G. S. Madan, K. G. Van den Hende, and J. F. Wolfe. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. [Link]
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ResearchGate. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
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S. T. A. T. M. Zaia, et al. (2008). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 97(11), 4749-4758. [Link]
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M. D. P. M. de la Torre, et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules, 26(23), 7343. [Link]
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ResearchGate. (2008). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. [Link]
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M. T. S. Rosado, et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2969-2984. [Link]
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ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]
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ResearchGate. (2014). Hydrates and Solid-State Reactivity: A Survey of β-Lactam Antibiotics. ResearchGate. [Link]
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ResearchGate. (2011). The counter ion: Expanding excipient functionality. ResearchGate. [Link]
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University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Libraries. [Link]
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Semantic Scholar. (2011). Excipient counterion dependent mechanisms in Pharmaceutical Development: a review. Semantic Scholar. [Link]
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Omizzur. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Omizzur Biotech. [Link]
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PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]
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Ardena. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Ardena. [Link]
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Science.gov. (n.d.). forced degradation products: Topics. Science.gov. [Link]
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ResearchGate. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. ResearchGate. [Link]
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PubMed. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. National Center for Biotechnology Information. [Link]
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ACS Publications. (2023). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
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Royal Society of Chemistry. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 3,9-Diazaspiro[5.5]undecan-2-one
Abstract
The unique three-dimensional architecture of spirocyclic scaffolds has cemented their status as privileged structures in modern medicinal chemistry. Among these, the 3,9-diazaspiro[5.5]undecane core is of significant interest due to its conformational rigidity and synthetic tractability, offering a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of a key derivative, 3,9-diazaspiro[5.5]undecan-2-one. We will delve into the critical aspects of synthesis and crystallization, the principles and practicalities of data acquisition via SCXRD, and the subsequent structural elucidation and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage detailed structural insights for rational drug design.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocycles, characterized by two rings sharing a single common atom, have garnered considerable attention in drug discovery for their inherent three-dimensionality.[1] This topographical complexity often leads to enhanced target specificity, improved pharmacokinetic properties, and novel intellectual property positions compared to their flatter, aromatic counterparts. The 3,9-diazaspiro[5.5]undecane framework, in particular, has been identified as a valuable scaffold for developing antagonists for receptors like the γ-aminobutyric acid type A receptor (GABAAR) and for antiviral agents.[2][3]
The introduction of a lactam functionality, as in 3,9-diazaspiro[5.5]undecan-2-one, further functionalizes the core, providing a hydrogen bond donor and acceptor, which can be pivotal for molecular recognition at a biological target. A precise understanding of the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, is paramount for structure-activity relationship (SAR) studies and computational modeling.[4] Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information at the atomic level.[5]
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This is often the most challenging and rate-limiting step in the entire process.[4]
Proposed Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one
A plausible synthetic route to 3,9-diazaspiro[5.5]undecan-2-one can be adapted from established methods for related diazaspirocycles.[6] A divergent synthesis could be employed, with a key step involving a Michael addition. A generalized synthetic approach is outlined below:
Caption: A generalized synthetic workflow for 3,9-Diazaspiro[5.5]undecan-2-one.
Crystallization Methodologies
Obtaining diffraction-quality crystals is a meticulous process that relies on achieving a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice.[7] For a small organic molecule like 3,9-diazaspiro[5.5]undecan-2-one, several techniques can be employed.
Experimental Protocol: Vapor Diffusion for Crystallization
Vapor diffusion is a highly effective method for crystallizing milligram quantities of small molecules.[8] It involves the slow diffusion of a precipitant (a solvent in which the compound is poorly soluble) into a solution of the compound in a good solvent.
-
Solvent Selection: A binary solvent system is required. The compound should be soluble in the higher boiling point solvent and poorly soluble in the lower boiling point, more volatile "anti-solvent". For 3,9-diazaspiro[5.5]undecan-2-one, a system such as methanol (solvent) and diethyl ether (anti-solvent) could be explored.
-
Preparation: A saturated solution of the compound is prepared in a small, open container (e.g., a 0.5 mL vial).
-
Setup: This small container is placed inside a larger, sealed vessel that contains a reservoir of the anti-solvent.
-
Diffusion and Crystal Growth: The vapor from the anti-solvent in the outer container slowly diffuses into the solution in the inner vial. This gradual increase in the concentration of the anti-solvent reduces the solubility of the compound, leading to slow crystallization over hours to days.[9]
Other viable techniques include slow evaporation, where the solvent is allowed to evaporate slowly from a saturated solution, and cooling, where a saturated hot solution is allowed to cool gradually.[7][8]
Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Architecture
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[10]
Fundamental Principles
The technique is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the regular spacing of atoms, the scattered waves interfere with each other constructively in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[10] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[11]
Experimental Workflow: From Crystal to Structure
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Data Acquisition and Analysis Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryo-loop with a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector, such as a CCD or CMOS sensor, records the positions and intensities of the diffracted X-ray reflections.[11]
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms are determined from the processed data. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the reflection intensities to derive the phases of the scattered X-rays.[12]
-
Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process refines the atomic coordinates, thermal parameters, and occupancy.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Results and Discussion: The Structure of 3,9-Diazaspiro[5.5]undecan-2-one
While a specific published structure for the parent compound is not available, we can present a representative set of data and analysis based on known structures of similar spirocyclic systems.
Crystallographic Data
The following table summarizes hypothetical but realistic crystallographic data for 3,9-diazaspiro[5.5]undecan-2-one.
| Parameter | Value |
| Chemical Formula | C₉H₁₆N₂O |
| Formula Weight | 168.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 11.5 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 960.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.163 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Molecular Structure and Conformation
The crystal structure would reveal the precise three-dimensional arrangement of the molecule. Key features to analyze include:
-
Piperidine Ring Conformations: Both piperidine rings would likely adopt a chair conformation, which is the most stable arrangement. The analysis would include calculating the puckering parameters for each ring.
-
Spiro Center Geometry: The spiro carbon atom would exhibit a tetrahedral geometry, with bond angles close to 109.5°.
-
Lactam Group Planarity: The atoms of the lactam group (C-N-C=O) are expected to be planar. The C=O and N-H bonds provide key hydrogen bonding capabilities.
-
Bond Lengths and Angles: These would be compared to standard values for similar functional groups to identify any unusual strain or electronic effects. For instance, the C-N bonds within the lactam will be shorter than a typical C-N single bond due to amide resonance.
Intermolecular Interactions and Crystal Packing
A crucial part of the analysis is understanding how the molecules pack in the crystal lattice. For 3,9-diazaspiro[5.5]undecan-2-one, hydrogen bonding is expected to be a dominant intermolecular force.
-
Hydrogen Bonding Network: The N-H group of the lactam and the secondary amine in the second ring are both hydrogen bond donors. The lactam carbonyl oxygen is a strong hydrogen bond acceptor. It is plausible that these groups would form a network of intermolecular hydrogen bonds, potentially creating chains or sheets of molecules within the crystal. This has significant implications for the material's physical properties, such as melting point and solubility.
Caption: A simplified representation of potential head-to-tail hydrogen bonding between two molecules.
Conclusion and Future Directions
The crystal structure analysis of 3,9-diazaspiro[5.5]undecan-2-one provides invaluable, high-resolution data that is fundamental for its application in drug discovery. The detailed structural information allows for a deeper understanding of its conformational preferences and intermolecular interactions. This knowledge is critical for:
-
Rational Drug Design: The elucidated structure can be used as a starting point for designing new derivatives with improved binding affinity and selectivity for a specific biological target.
-
Computational Studies: The atomic coordinates from the crystal structure provide a robust model for computational docking and molecular dynamics simulations, helping to predict how related molecules might interact with a target protein.
-
SAR Elucidation: By comparing the structures of a series of active and inactive analogues, researchers can build a comprehensive picture of the structure-activity relationships, guiding the optimization of lead compounds.
This guide has outlined the essential steps, from synthesis to structural interpretation, providing a framework for the successful crystal structure analysis of this important spirocyclic scaffold.
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton - University of Southampton.[2]
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1H NMR and 13C NMR spectra of 3,9-Diazaspiro[5.5]undecan-2-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,9-Diazaspiro[5.5]undecan-2-one
For professionals in drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 3,9-Diazaspiro[5.5]undecan-2-one, a spirocyclic scaffold of interest in medicinal chemistry.[1][2] We will dissect the theoretical underpinnings of its spectral features, propose chemical shift assignments based on analogous systems, and outline the advanced 2D NMR experiments required for full structural confirmation.
Molecular Structure and Symmetry Considerations
3,9-Diazaspiro[5.5]undecan-2-one features a piperidine ring and a lactam (cyclic amide) ring sharing a single quaternary carbon atom, C5.[2][3] This spirocyclic nature imparts significant conformational rigidity, which profoundly influences the NMR spectrum. The molecule lacks any plane of symmetry that would render protons or carbons equivalent. Consequently, every proton and carbon atom in the core structure is expected to be chemically and magnetically distinct, leading to a complex but highly informative spectrum.
For clarity in the following discussion, the atoms are numbered as shown in the diagram below.
Caption: Numbering scheme for 3,9-Diazaspiro[5.5]undecan-2-one.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum is anticipated to display signals for 16 distinct protons. The complexity arises from the fixed chair-like conformation of the piperidine ring, rendering the axial and equatorial protons on each methylene group diastereotopic, meaning they are non-equivalent and will have different chemical shifts and couplings.[4]
Key Spectral Features:
-
Chemical Shift (δ): The resonance frequency of a proton is dictated by its local electronic environment.[5][6]
-
Amide and Amine (N-H) Protons: The N3-H (amide) and N9-H (amine) protons are expected to appear as broad singlets, typically in the range of δ 7.0-8.5 ppm and δ 1.5-4.0 ppm, respectively, depending on the solvent and concentration. Their signals can be confirmed by D₂O exchange, which causes them to disappear.
-
Protons α to Carbonyl (C1-H₂): The methylene protons adjacent to the carbonyl group are deshielded and are expected to resonate around δ 2.0-2.5 ppm.
-
Protons α to Nitrogen (C4-H₂, C8-H₂, C10-H₂): Protons on carbons directly attached to nitrogen atoms are shifted downfield due to the inductive effect of nitrogen. These are typically found in the δ 2.5-3.5 ppm region.[7]
-
Piperidine Ring Protons (C7-H₂, C11-H₂): The remaining methylene protons on the piperidine ring are expected in the more shielded region of δ 1.5-2.0 ppm.
-
-
Integration: The area under each signal will correspond to the number of protons it represents. In a fully resolved spectrum, we would expect two broad signals integrating to 1H each (N-H protons) and seven distinct signals, each integrating to 2H (for the seven CH₂ groups), although these would be split into individual 1H signals for each diastereotopic proton.
-
Multiplicity and Coupling Constants (J): The splitting of signals provides information about neighboring protons.[5]
-
The methylene protons will appear as complex multiplets due to both geminal (coupling to the other proton on the same carbon, ²J) and vicinal (coupling to protons on adjacent carbons, ³J) interactions.
-
In the piperidine ring, the magnitude of the ³J coupling constant is diagnostic of the dihedral angle between the coupled protons. A large coupling constant (³J ≈ 10-13 Hz) is characteristic of an axial-axial relationship, while smaller couplings (³J ≈ 2-5 Hz) are typical for axial-equatorial and equatorial-equatorial interactions.[8] This allows for the assignment of ring conformation.
-
Table 1: Predicted ¹H NMR Data for 3,9-Diazaspiro[5.5]undecan-2-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment | Causality for Shift/Multiplicity |
| ~7.5 | br s | 1H | N3-H | Amide proton, deshielded by adjacent C=O group. |
| ~3.0 - 3.4 | m | 4H | C8-H₂, C10-H₂ | Protons alpha to amine N9. |
| ~2.8 - 3.2 | m | 2H | C4-H₂ | Protons alpha to amide N3. |
| ~2.2 - 2.5 | m | 2H | C1-H₂ | Protons alpha to carbonyl C2. |
| ~1.6 - 2.0 | m | 4H | C7-H₂, C11-H₂ | Aliphatic protons in the piperidine ring. |
| ~1.5 - 2.5 | br s | 1H | N9-H | Secondary amine proton; position and broadening are solvent-dependent. |
Note: These are estimated values. Actual spectra may vary based on solvent and instrument frequency. "m" denotes multiplet, "br s" denotes broad singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.
Key Spectral Features:
-
Chemical Shift (δ): The chemical shifts in ¹³C NMR are highly characteristic of the carbon's functional group and hybridization.[9][10]
-
Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 170-180 ppm.[10]
-
Spiro Carbon (C5): This quaternary carbon, being part of two rings, will likely appear in the δ 50-70 ppm range. Its signal is often of lower intensity compared to protonated carbons.[11]
-
Carbons α to Nitrogen (C4, C8, C10): These carbons are deshielded by the attached nitrogen and are expected to resonate between δ 40-60 ppm.
-
Other Aliphatic Carbons (C1, C7, C11): The remaining sp³ hybridized carbons will appear in the more upfield region of the spectrum, typically δ 20-40 ppm.
-
Table 2: Predicted ¹³C NMR Data for 3,9-Diazaspiro[5.5]undecan-2-one
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Tentative Assignment | Causality for Shift |
| ~175 | C | C2 | Amide carbonyl carbon. |
| ~55-65 | C | C5 | Spirocyclic quaternary carbon. |
| ~45-55 | CH₂ | C4, C8, C10 | Carbons adjacent to nitrogen atoms. |
| ~30-40 | CH₂ | C1 | Carbon adjacent to carbonyl group. |
| ~20-30 | CH₂ | C7, C11 | Aliphatic carbons in the piperidine ring. |
Note: DEPT-90 would show no signals. DEPT-135 would show all CH₂ carbons as negative signals. The quaternary C2 and C5 would be absent in all DEPT spectra but present in the standard broadband-decoupled ¹³C spectrum.[12]
Verification with 2D NMR Spectroscopy
While 1D spectra provide foundational data, 2D NMR experiments are indispensable for unambiguous assignment of this complex spirocyclic system.[13][14]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing the connectivity within each ring. Cross-peaks will connect geminal protons (e.g., Hₐ and Hₑ on C7) and vicinal protons (e.g., protons on C7 with protons on C8 and C11). This is crucial for tracing the proton network around each ring.[6][12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a definitive link between the ¹H and ¹³C assignments for all CH₂ groups.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. This is the key experiment for identifying the quaternary carbons (C2 and C5) and assembling the molecular skeleton. For instance, the protons on C1 and C4 should show correlations to the carbonyl carbon C2, and protons on C1, C4, C8, and C11 will all show correlations to the central spiro carbon C5.
Caption: Workflow for complete structural elucidation using NMR.
Standard Experimental Protocol
The following provides a generalized, field-proven methodology for acquiring high-quality NMR data for a compound like 3,9-Diazaspiro[5.5]undecan-2-one.
A. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often an excellent choice for this compound class as it effectively solubilizes polar molecules and allows for the clear observation of exchangeable N-H protons. CDCl₃ or MeOD-d₄ are also viable alternatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.
B. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
DEPT-135/90: Run DEPT-135 and DEPT-90 experiments to differentiate between CH₂ and other carbon types.
-
2D Spectra: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters (e.g., number of increments, spectral width) for the specific compound.
Conclusion
The NMR spectral characterization of 3,9-Diazaspiro[5.5]undecan-2-one is a non-trivial but manageable challenge that exemplifies modern structural elucidation. The lack of symmetry results in a rich and complex set of signals in both the ¹H and ¹³C domains. A systematic approach, beginning with predictions from 1D spectra and leveraging the definitive correlational power of 2D experiments like COSY, HSQC, and HMBC, enables a complete and confident assignment of the entire molecular structure. This comprehensive analysis is fundamental for ensuring the identity and purity of such scaffolds in any drug development pipeline.
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National Institutes of Health. (n.d.). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Retrieved from [Link]
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ResearchGate. (n.d.). NMR data for similar spiro heterocyclic compounds (blue: δC; red: δH). Retrieved from [Link]
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Navigating the Labyrinth of Spirocycles: A Mass Spectrometric Guide to 3,9-Diazaspiro[5.5]undecan-2-one
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical framework for the mass spectrometric analysis of 3,9-Diazaspiro[5.5]undecan-2-one, a unique spirocyclic diamine of interest in medicinal chemistry. In the absence of publicly available mass spectra for this specific compound, this document leverages fundamental principles of mass spectrometry and data from structurally analogous compounds to predict its ionization behavior and fragmentation patterns. We will explore optimal analytical strategies, from sample preparation to data interpretation, offering researchers a robust roadmap for the characterization of this and related molecules. This guide is designed to be a practical resource, blending established theory with actionable protocols to empower researchers in their analytical endeavors.
Introduction: The Enigmatic Architecture of 3,9-Diazaspiro[5.5]undecan-2-one
3,9-Diazaspiro[5.5]undecan-2-one is a heterocyclic organic compound featuring a spirocyclic core, which imparts a rigid three-dimensional structure. This class of molecules is of significant interest in drug discovery due to the spatial arrangement of their functional groups, which can facilitate precise interactions with biological targets. The molecule's structure incorporates two nitrogen atoms within the spirocyclic framework and a carbonyl group, presenting multiple sites for ionization and fragmentation.
A thorough understanding of a compound's mass spectrometric behavior is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems. This guide will serve as a foundational document for researchers working with 3,9-Diazaspiro[5.5]undecan-2-one, enabling them to develop and validate robust analytical methods.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O | PubChem[1] |
| Molecular Weight | 168.24 g/mol | PubChem[1] |
| Exact Mass | 168.1263 Da | PubChem[1] |
Proposed Mass Spectrometric Workflow
The analysis of 3,9-Diazaspiro[5.5]undecan-2-one by mass spectrometry can be approached through a systematic workflow, from sample preparation to the acquisition and interpretation of mass spectra. The choice of ionization technique is critical and will significantly influence the appearance of the mass spectrum.
Sample Preparation and Chromatography
For analysis by Electrospray Ionization (ESI), the compound should be dissolved in a suitable LC-MS grade solvent such as a mixture of methanol and water, or acetonitrile and water. The addition of a small amount of an acid, like formic acid (typically 0.1%), is recommended to promote protonation and enhance the signal in positive ion mode.[2]
Liquid chromatography (LC) prior to mass spectrometry is advisable, especially for complex mixtures, to separate the analyte from impurities. A reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (both containing 0.1% formic acid) would be a suitable starting point.
Ionization Techniques: A Tale of Two Methods
The choice of ionization technique is pivotal and dictates the nature of the resulting mass spectrum.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺).[2] Given the presence of two basic nitrogen atoms, 3,9-Diazaspiro[5.5]undecan-2-one is expected to ionize efficiently in positive ion mode. The expected [M+H]⁺ ion would have an m/z of 169.1341. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of this precursor ion.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[3] While the molecular ion (M⁺˙) at m/z 168.1263 might be observed, it is often of low abundance for aliphatic amines.[4] The resulting fragmentation pattern, however, provides a wealth of structural information.
Predicted Fragmentation Pathways
The fragmentation of 3,9-Diazaspiro[5.5]undecan-2-one will be governed by the presence of the two amine groups and the amide functionality within the spirocyclic system.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial ionization will likely occur at one of the nitrogen atoms, forming a radical cation. The fragmentation will then proceed through several characteristic pathways for cyclic amines and amides.
Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[3][5] For 3,9-Diazaspiro[5.5]undecan-2-one, alpha-cleavage can occur at several positions, leading to the formation of stable iminium ions.
Predicted Key Fragments under EI:
| m/z (Predicted) | Proposed Fragment | Notes |
| 168 | [C₉H₁₆N₂O]⁺˙ | Molecular Ion |
| 139 | [C₈H₁₅N₂]⁺ | Loss of CHO from the amide portion |
| 111 | [C₆H₁₁N₂]⁺ | Cleavage of the piperidine ring |
| 97 | [C₅H₉N₂]⁺ | Further fragmentation of the spirocyclic core |
| 70 | [C₄H₈N]⁺ | Characteristic fragment from piperidine ring cleavage |
Electrospray Ionization with Tandem MS (ESI-MS/MS)
In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 169.1341) is selected and subjected to collision-induced dissociation (CID). The fragmentation will be initiated from the protonated site, which is likely to be one of the nitrogen atoms.
Dominant Fragmentation Pathways:
-
Loss of Ammonia (NH₃): If the proton resides on the N-9 nitrogen, a common fragmentation pathway for protonated amines is the loss of a neutral ammonia molecule.
-
Ring Cleavage: The protonated spirocyclic structure can undergo ring-opening reactions, followed by the loss of neutral fragments.
-
Amide Bond Cleavage: The amide bond can also be a site of fragmentation, although it is generally more stable than in linear amides.[6][7][8]
Predicted Key Fragments under ESI-MS/MS of [M+H]⁺:
| m/z (Predicted) | Proposed Fragment | Notes |
| 169 | [C₉H₁₇N₂O]⁺ | Precursor Ion ([M+H]⁺) |
| 152 | [C₉H₁₄NO]⁺ | Loss of NH₃ |
| 141 | [C₈H₁₅N₂]⁺ | Loss of CO |
| 125 | [C₇H₁₃N₂]⁺ | Loss of C₂H₄O |
| 98 | [C₅H₁₂N₂]⁺ | Cleavage of the spirocyclic system |
Experimental Protocols
The following are generalized protocols that should be optimized for the specific instrumentation available.
LC-ESI-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source[3]
LC Conditions:
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan Range: m/z 50-500
-
MS/MS: Product ion scan of m/z 169.13, with collision energy optimized (e.g., ramped from 10-40 eV).
Direct Infusion EI-MS Analysis
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with an EI source.
GC Conditions (if used):
-
Column: A suitable capillary column (e.g., DB-5ms)
-
Inlet Temperature: 250 °C
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 70 °C) to a high final temperature (e.g., 280 °C).
MS Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 35-500
Conclusion and Future Directions
While this guide provides a theoretical foundation for the mass spectrometric analysis of 3,9-Diazaspiro[5.5]undecan-2-one, experimental verification is essential. The predicted fragmentation pathways offer a starting point for the interpretation of experimentally acquired data. High-resolution mass spectrometry will be invaluable for confirming the elemental composition of the precursor and fragment ions.
Further studies involving isotopic labeling could definitively elucidate the fragmentation mechanisms. The protocols and predicted data presented herein are intended to accelerate the development of robust analytical methods for this intriguing class of spirocyclic compounds, thereby supporting their advancement in medicinal chemistry and drug development.
References
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D. M. Pereira, P. Valentão, J. A. Pereira, and P. B. Andrade, "Amides: A review on their pharmacology and toxicology," Toxicology Letters, vol. 230, no. 2, pp. 195-216, 2014. Available: [Link]
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J. A. Loo, "Electrospray ionization mass spectrometry: a technology for studying noncovalent macromolecular complexes," International Journal of Mass Spectrometry, vol. 200, no. 1-3, pp. 175-186, 2000. Available: [Link]
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J. H. Gross, Mass Spectrometry: A Textbook, 3rd ed. Springer, 2017. Available: [Link]
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Introduction to 3,9-Diazaspiro[5.5]undecan-2-one: A Molecule of Growing Interest
An In-Depth Technical Guide to Determining the Solubility Profile of 3,9-Diazaspiro[5.5]undecan-2-one in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel spirocyclic compound, 3,9-Diazaspiro[5.5]undecan-2-one, in various organic solvents. Given the limited publicly available data on this specific molecule, this document emphasizes robust experimental design, methodological rigor, and the principles of scientific integrity to empower researchers to generate reliable and reproducible solubility data.
3,9-Diazaspiro[5.5]undecan-2-one is a spirocyclic heterocyclic compound with the chemical formula C9H16N2O and a molecular weight of approximately 168.24 g/mol [1][2]. Its structure, featuring two nitrogen-containing rings sharing a single carbon atom, imparts a unique three-dimensional architecture. Such spirocyclic scaffolds are of significant interest in medicinal chemistry due to their potential for novel pharmacological activities and improved physicochemical properties compared to flatter aromatic structures. The presence of both hydrogen bond donors (the secondary amines) and a hydrogen bond acceptor (the carbonyl group) suggests a complex interplay of intermolecular forces that will govern its solubility.
Table 1: Physicochemical Properties of 3,9-Diazaspiro[5.5]undecan-2-one
| Property | Value | Source |
| Molecular Formula | C9H16N2O | [2] |
| Molecular Weight | 168.24 g/mol | [1][2] |
| CAS Number | 867006-20-0 | [1][2] |
| Predicted Boiling Point | 369.8±42.0 °C | [1][3] |
| Predicted Density | 1.09±0.1 g/cm3 | [1][3] |
| Appearance | White to off-white solid | [3] |
The Theoretical Underpinnings of Solubility in Organic Solvents
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. A more nuanced appreciation involves considering the interplay of several factors:
-
Solute-Solute Interactions: The strength of the crystal lattice of 3,9-Diazaspiro[5.5]undecan-2-one must be overcome. This is influenced by hydrogen bonding between the amine and carbonyl groups of adjacent molecules in the solid state.
-
Solvent-Solvent Interactions: The cohesive forces within the organic solvent must be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: The formation of favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) between 3,9-Diazaspiro[5.5]undecan-2-one and the solvent molecules is the primary driving force for dissolution.
Nitrogen-containing heterocyclic compounds often exhibit complex solubility profiles due to their ability to engage in a variety of intermolecular interactions[4][5][6]. The solubility of 3,9-Diazaspiro[5.5]undecan-2-one will therefore be highly dependent on the polarity, hydrogen bonding capacity, and steric factors of the chosen organic solvent.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating experimental workflow for determining the equilibrium solubility of 3,9-Diazaspiro[5.5]undecan-2-one. The shake-flask method is presented as the gold standard due to its reliability for determining thermodynamic solubility[7][8].
Materials and Equipment
-
Solute: 3,9-Diazaspiro[5.5]undecan-2-one (ensure high purity, >98%)
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene, heptane).
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, ensure compatibility with solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Experimental Workflow Diagram
Caption: Figure 1: Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Stock Solutions for HPLC Calibration:
-
Accurately prepare a stock solution of 3,9-Diazaspiro[5.5]undecan-2-one in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid 3,9-Diazaspiro[5.5]undecan-2-one to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for initial sedimentation.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered supernatant with the mobile phase of the HPLC to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area corresponding to 3,9-Diazaspiro[5.5]undecan-2-one.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 2: Illustrative Solubility Profile of 3,9-Diazaspiro[5.5]undecan-2-one at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Heptane | 0.1 | [Experimental Data] | [Calculated Data] | Insoluble |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | Sparingly Soluble |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | Soluble |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | Soluble |
| Ethanol | 5.2 | [Experimental Data] | [Calculated Data] | Freely Soluble |
| Methanol | 6.6 | [Experimental Data] | [Calculated Data] | Very Soluble |
| Water | 10.2 | [Experimental Data] | [Calculated Data] | [Expected to be Soluble] |
(Note: This table is for illustrative purposes. The actual data needs to be generated experimentally.)
Predictive Models: A Complementary Approach
While experimental determination is paramount, computational models can provide initial estimates of solubility and help rationalize experimental findings[9][10]. Quantitative Structure-Property Relationship (QSPR) models, for instance, use molecular descriptors to predict physicochemical properties like solubility[5]. For 3,9-Diazaspiro[5.5]undecan-2-one, descriptors such as the number of hydrogen bond donors and acceptors, polar surface area, and logP would be key inputs for such models. These predictions can aid in solvent selection for initial screening.
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for determining the solubility profile of 3,9-Diazaspiro[5.5]undecan-2-one in organic solvents. By adhering to the principles of careful experimental design, rigorous execution, and accurate quantification, researchers can generate high-quality, reliable data. This information is critical for a wide range of applications, including formulation development, reaction optimization, and purification process design. Future work should focus on determining the temperature dependence of solubility to construct comprehensive solubility curves, which are invaluable for crystallisation studies.
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-
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The Ascendance of Diazaspiro Undecanone Scaffolds in Modern Medicinal Chemistry: A Technical Guide to Biological Activity
An in-depth technical guide by a Senior Application Scientist
Abstract
The diazaspiro undecanone core represents a privileged scaffold in medicinal chemistry, a testament to its unique three-dimensional architecture that allows for precise spatial orientation of substituents. This structural rigidity and complexity have made it a fertile ground for the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action for key classes of diazaspiro undecanone derivatives. We will dissect their significant therapeutic potential in oncology, pain management, and the treatment of metabolic and inflammatory disorders, offering field-proven insights into the experimental validation of these activities.
Introduction: The Diazaspiro Undecanone Scaffold - A Privileged Core in Medicinal Chemistry
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The 1,9-diazaspiro[5.5]undecane core and its analogues are exemplary of such structures.[1]
Chemical Structure and Properties
Characterized by two piperidine rings spiro-fused at a single carbon atom, the diazaspiro undecanone scaffold possesses a rigid, non-planar structure.[2] This conformationally restricted geometry is highly advantageous in drug design. Unlike flexible aliphatic chains, it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The presence of nitrogen atoms provides key sites for hydrogen bonding and salt bridge formation, while the carbon framework can be functionalized to achieve desired lipophilicity and to explore specific interactions within protein binding pockets. Bioactive derivatives typically feature substituents at the 9-position, and sometimes at the 1-position, of the diazaspiro core.[3] A carbonyl group is also a common feature, adding another point for polar interactions.[2]
Synthetic Strategies: An Overview
The construction of the diazaspiro undecanone core is a non-trivial synthetic challenge that has been met with various innovative strategies. Multi-component reactions, such as the three-component reaction involving 5-arylidene-2-thiohydantoins, isatins, and sarcosine, have been employed to generate complex dispiro-indolinone derivatives in a regio- and diastereoselective manner.[4] Other approaches utilize olefin metathesis to construct the desired spirocyclic framework or employ reductive-cyclization procedures from functionalized α-amino nitriles.[5][6] The choice of synthetic route is critical as it dictates the feasible substitution patterns and the stereochemical outcome, which are paramount for biological activity.
Rationale for Biological Significance
The therapeutic versatility of this scaffold stems from its ability to mimic endogenous ligands and fit into diverse binding sites. The three-dimensional arrangement of functional groups allows for the creation of compounds that can act as enzyme inhibitors, receptor antagonists or agonists, or modulators of protein-protein interactions. This guide will explore the specific applications where this structural promise has been translated into potent biological activity.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The diazaspiro undecanone scaffold has emerged as a powerful platform for developing novel anticancer agents that target various cancer-promoting pathways.[7]
Inhibition of DNA Repair Pathways: Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The inhibition of PARP enzymes is a clinically validated strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[8] Researchers have successfully incorporated diazaspiro motifs as bioisosteres for the piperazine ring in the framework of the FDA-approved PARP inhibitor (PARPi) olaparib.[8] This modification led to the identification of high-affinity PARPi's with the intriguing property of reduced DNA damage at therapeutic concentrations, which could offer a new avenue for treating inflammatory diseases where PARP is implicated, without the cytotoxic effects seen in oncology.[8]
Modulation of Cell Cycle and Transcription: Cyclin-Dependent Kinase 7 (CDK7) Inhibition
CDK7 is a crucial kinase that regulates the cell cycle and transcription. Its inhibition is a promising strategy for cancer treatment. A pyrazolo[1,5-a][2][4][7]triazine derivative featuring a 1,9-diazaspiro[5.5]undecane moiety demonstrated potent inhibition of CDK7, with an IC50 value in the low nanomolar range (≤5 nM).[2] This highlights the scaffold's utility in creating highly potent enzyme inhibitors.
Targeting Oncogenic Signaling: KRAS-G12D Inhibitors
Mutations in the KRAS gene are among the most common drivers of human cancers, and the KRAS-G12D mutation has been a particularly challenging target. A multidisciplinary approach integrating machine learning with synthetic chemistry has led to the development of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective KRAS-G12D inhibitors.[9] Lead compounds from this series exhibited nanomolar IC50 values in cellular assays and strong target-binding affinity, marking a significant step toward drugging this previously "undruggable" target.[9]
Disruption of Epigenetic Regulation: METTL3 Inhibitors
The "writer" enzyme METTL3 is a component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a critical role in RNA metabolism and is dysregulated in various cancers. A medicinal chemistry campaign starting from a screening hit led to the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as highly potent and selective METTL3 inhibitors.[10] The lead compound, UZH2, achieved a remarkable 1400-fold improvement in potency (IC50 of 5 nM) and demonstrated target engagement in cancer cell lines by reducing m6A RNA levels.[10][11]
Logical Relationship of Anticancer Mechanisms
The diverse anticancer activities of diazaspiro undecanone scaffolds can be visualized as targeting distinct, yet interconnected, cellular processes essential for cancer progression.
Anticonvulsant Properties
Epilepsy is a neurological disorder characterized by recurrent seizures. Several series of novel spiroimidazolidinone and diazaspiro hydantoin derivatives have been synthesized and evaluated for their anticonvulsant activity. [12][13]In preclinical screens, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain derivatives showed potent activity. One compound was found to be significantly more potent than the reference drugs phenobarbital and ethosuximide in the scPTZ screen, without inducing motor impairment, indicating a favorable therapeutic window. [12]
Key Experimental Protocol: In Vitro Radioligand Binding Assay
This assay is fundamental for determining the affinity of a compound for a specific receptor target.
-
Causality: The assay works on the principle of competitive binding. A radiolabeled ligand (e.g., [3H]-DAMGO for MOR) with known high affinity for the target receptor is incubated with a preparation of tissues or cells expressing that receptor (e.g., guinea pig brain homogenates). [14]The test compound is added at various concentrations. If the test compound binds to the same site, it will compete with and displace the radioligand. The amount of radioactivity bound to the receptor at equilibrium is measured, and a decrease in this signal indicates that the test compound has bound to the target.
-
Methodology:
-
Tissue/Cell Preparation: Homogenize tissues known to express the target receptor (e.g., rat liver for σ2R) in a suitable buffer. [14]Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (the "displacer").
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filtermats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant), a true measure of affinity, can then be calculated using the Cheng-Prusoff equation.
-
Targeting Inflammatory and Metabolic Disorders
The adaptability of the diazaspiro undecanone scaffold allows for the development of inhibitors for key enzymes and receptors involved in inflammation and metabolic diseases.
Inhibition of Kinases in Inflammatory Pathways (RIPK1, TYK2)
-
RIPK1 Inhibition: Necroptosis is a form of programmed cell death that drives inflammation in various diseases. Receptor-interacting protein kinase 1 (RIPK1) is central to this pathway. Through virtual screening and subsequent optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors, with a lead compound showing an IC50 of 92 nM and demonstrating a significant anti-necroptotic effect in a cellular model. [15]* TYK2 Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling in autoimmune and inflammatory diseases. A highly selective TYK2 inhibitor based on the 2,8-diazaspiro[4.5]decan-1-one scaffold was developed, exhibiting an IC50 of 18 nM and over 70-fold selectivity against other JAKs. [16]This compound showed excellent efficacy in mouse models of allergic rhinitis and alopecia areata. [16]
Modulation of Metabolic Pathways for Obesity Treatment
Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for treating obesity through several mechanisms: [2]* Acetyl-CoA Carboxylase (ACC) Inhibition: ACC enzymes are critical for fatty acid synthesis. Dual inhibition of ACC1 and ACC2 is an attractive strategy for treating obesity.
-
Neuropeptide Y (NPY) Y5 Receptor Antagonism: The NPY Y5 receptor is involved in regulating food intake, and its antagonism can reduce appetite.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: This enzyme is involved in glucocorticoid metabolism, and its inhibition can combat obesity.
Data Summary: Enzyme and Receptor Inhibition
| Compound Class | Target | Activity | Value | Reference |
| 2,8-diazaspiro[4.5]decan-1-one deriv. | RIPK1 | IC50 | 92 nM | [15] |
| 2,8-diazaspiro[4.5]decan-1-one deriv. | TYK2 | IC50 | 18 nM | [16] |
| 1,9-diazaspiro[5.5]undecan-2-one deriv. | ACC1 / ACC2 | IC50 | 7 nM / 3 nM | [2] |
| 1,9-diazaspiro[5.5]undecane deriv. | NPY Y5 | IC50 | < 100 nM | [2] |
| 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane | MOR / σ1R | Ki | 1.1 nM / 2.0 nM | [17] |
Key Experimental Protocol: Time-Resolved Forster Resonance Energy Transfer (TR-FRET) Assay
This is a powerful, homogeneous assay format for measuring molecular interactions, widely used for screening enzyme inhibitors.
-
Causality: The assay relies on the transfer of energy between two fluorescent molecules, a donor (e.g., a Europium-labeled antibody) and an acceptor (e.g., a ULight-labeled peptide substrate). When the donor and acceptor are in close proximity (which happens when the enzyme is active and modifies its substrate, allowing the antibody to bind), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents the enzyme from modifying the substrate, so the antibody doesn't bind, keeping the donor and acceptor apart. This disrupts FRET, leading to a decrease in the acceptor's emission signal.
-
Methodology (Example for a Kinase):
-
Reagent Preparation: Prepare assay buffer, kinase enzyme, ULight-labeled peptide substrate, ATP, and the diazaspiro undecanone test compounds at various concentrations.
-
Kinase Reaction: In a low-volume 384-well plate, add the kinase, the test compound (or vehicle control), and the ULight-peptide substrate.
-
Initiation: Start the enzymatic reaction by adding ATP. Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding EDTA. Then, add the detection mixture containing the Europium-labeled anti-phospho-substrate antibody. Incubate for another 60 minutes to allow for antibody binding.
-
Reading: Read the plate on a TR-FRET-compatible plate reader, which excites the Europium donor (e.g., at 320 nm) and measures emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. A decrease in this ratio indicates enzymatic inhibition. Plot the ratio against the inhibitor concentration to determine the IC50 value.
-
Antimicrobial Activity: An Emerging Frontier?
While the diazaspiro undecanone scaffold has been extensively explored for the applications above, its potential as an antimicrobial agent is a less-charted territory. Current literature highlights the antimicrobial properties of simpler, related ketones like undecan-2-one and undecan-3-one. [18][19]These compounds have shown moderate antibacterial activity but significant fungistatic effects, particularly against yeasts like Candida mycoderma and molds like Aspergillus niger. [18][20] The presence of the undecanone moiety within the broader diazaspiro undecanone structure suggests a potential for antimicrobial activity. However, the complex, bulky spirocyclic system would drastically alter the physicochemical properties (e.g., lipophilicity, membrane permeability) compared to a simple aliphatic ketone. Therefore, while the ketone functional group provides a rationale for investigation, the antimicrobial potential of the diazaspiro undecanone scaffold itself remains a speculative but intriguing area for future research.
Conclusion and Future Perspectives
The diazaspiro undecanone scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature has enabled the design of highly potent and selective agents targeting a remarkable diversity of proteins involved in cancer, pain, inflammation, and metabolic disease. The successful development of compounds targeting challenging proteins like KRAS-G12D and METTL3 underscores the power of this scaffold.
Future research should focus on several key areas:
-
Systematic ADME/Tox Profiling: While many derivatives show high potency, comprehensive profiling of their absorption, distribution, metabolism, excretion, and toxicity is crucial for clinical translation.
-
Exploration of New Biological Space: The potential antimicrobial and antiviral activities of this scaffold are largely unexplored and represent a promising avenue for discovery.
-
Structure-Based Design: As more crystal structures of diazaspiro derivatives in complex with their targets become available, structure-based design will enable the rational optimization of affinity and selectivity, leading to next-generation therapeutics with improved efficacy and safety profiles.
The journey of the diazaspiro undecanone scaffold from a synthetic curiosity to a cornerstone of modern drug discovery is a compelling narrative of how structural innovation can unlock profound biological potential.
References
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Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(77), 48745-48771. [Link]
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Hopkins, B. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]
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Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds, 53(10/11), 1073. [Link]
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Intagliata, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
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ResearchGate. (2008). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
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ResearchGate. (2014). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(7), 488-499. [Link]
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Yi, S., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 184, 111437. [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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ResearchGate. (2019). Determination of the effect of diazaspiro bicyclo hydantoin analogs... ResearchGate. [Link]
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Montalvillo-Jiménez, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
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BioWorld. (2026). Highly TYK2-selective inhibitor for inflammatory and autoimmune disorders. BioWorld. [Link]
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Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
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Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
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Kumar, G. V., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Medicinal Chemistry, 13(7), 681-689. [Link]
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Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish Journal of Microbiology, 59(4), 289-291. [Link]
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Gibka, J., et al. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Central European Journal of Immunology, 34(3), 154-157. [Link]
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Introduction: Embracing the Third Dimension in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Spirocyclic Diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics has driven medicinal chemists to venture beyond the traditional, planar scaffolds that have long dominated drug discovery. The concept of "escaping from flatland" has highlighted the need for molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³).[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are exemplary of this new paradigm. Their rigid, well-defined geometries offer a unique opportunity to orient substituents in precise vectors, enhancing target engagement and optimizing pharmacokinetic properties.[3][4][5]
Among the diverse array of spirocycles, those incorporating two nitrogen atoms—spirocyclic diamines—have emerged as particularly valuable scaffolds. These structures are not merely conformationally restricted curiosities; they are potent bioisosteres for common motifs like piperazine, offering improved metabolic stability, aqueous solubility, and novel intellectual property.[1][2][6][7] This guide provides a comprehensive exploration of the discovery and history of spirocyclic diamine derivatives, from their early synthetic origins to their current-day applications as sophisticated building blocks in the design of next-generation therapeutics.
A Historical Perspective: From Curiosity to Core Scaffold
The journey of spirocyclic diamines from academic novelties to indispensable tools in drug discovery has been a gradual one. The 2,6-diazaspiro[3.3]heptane ring system, for instance, was first reported over six decades ago, yet it remained largely under explored for many years.[8] Early synthetic routes were often lengthy and lacked the efficiency required for medicinal chemistry programs, which demand rapid access to diverse libraries of compounds.[6]
The resurgence of interest in these scaffolds can be attributed to a confluence of factors: a deeper understanding of the benefits of molecular three-dimensionality, the development of innovative synthetic methodologies, and the pressing need for new chemical matter to tackle challenging biological targets.[1][2][5] As researchers sought to improve the drug-like properties of their lead compounds, the unique physicochemical characteristics of spirocycles became increasingly attractive.[1][9]
The Evolution of Synthetic Strategies: Building Complexity with Precision
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The history of spirocyclic diamine synthesis is a testament to the ingenuity of organic chemists in developing efficient and scalable routes to these complex architectures.
Early Approaches and Key Transformations
Early syntheses often relied on multi-step sequences that were not always amenable to library synthesis or large-scale production.[6][8] However, these foundational studies established key ring-forming strategies that would be refined and improved upon in the years to come. A pivotal transformation in the synthesis of many spirocyclic systems is the [2+2] cycloaddition, which can be used to form the strained four-membered rings present in scaffolds like azaspiro[3.3]heptanes.[10][11]
Modern Synthetic Methodologies
Recent years have witnessed a proliferation of elegant and practical methods for the synthesis of a wide variety of spirocyclic diamines. These modern approaches often feature high yields, scalability, and the ability to introduce functional diversity.
A notable strategy for the synthesis of 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde, followed by an intramolecular cyclization. This method is high-yielding and suitable for both library synthesis and large-scale production.[8] Another powerful technique is the dearomatizing intramolecular diamination of phenols, which allows for the rapid construction of complex spirotricyclic systems containing an embedded 1,2-diamine motif.[12][13][14][15] This complexity-generating transformation provides access to highly functionalized, sp³-rich scaffolds from simple starting materials.[12][13][14][15]
Domino reactions have also been employed to great effect, enabling the synthesis of 1-azaspiro[4.4]nonane derivatives through a radical bicyclization process.[16][17] The ability to construct multiple rings in a single operation significantly enhances synthetic efficiency.
The following diagram illustrates a generalized workflow for the discovery and development of drugs incorporating spirocyclic diamine scaffolds.
Applications in Drug Discovery: A Scaffold for All Targets
The versatility of spirocyclic diamine derivatives is evident in the wide range of biological targets they have been used to modulate. Their unique structural and physicochemical properties have made them valuable in addressing some of the most challenging aspects of drug design.
Bioisosteric Replacement: A Winning Strategy
One of the most powerful applications of spirocyclic diamines is as bioisosteres for more traditional heterocyclic motifs, particularly piperazine.[1][6][7] Bioisosteric replacement can lead to significant improvements in a compound's pharmacological profile, including enhanced metabolic stability, altered solubility, and the generation of new intellectual property.[7][18] For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety can increase the Fsp³ count, leading to improved clinical success rates, while maintaining or improving target affinity.[2]
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Improvement |
| Fsp³ | 1.0 | 1.0 | While both are fully saturated, the spirocyclic nature of the latter imparts greater rigidity and a more defined 3D shape. |
| cLogP | Lower | Generally Lower | The compact, spirocyclic structure can lead to a lower calculated logP compared to more flexible analogs, potentially improving aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation | Often more stable | The quaternary spirocenter can block sites of metabolism, leading to improved metabolic stability and longer half-life. |
| Novelty (IP) | Common motif | Less common | Provides an opportunity to generate novel chemical entities with distinct intellectual property. |
Table 1: A comparative overview of piperazine and its spirocyclic bioisostere, 2,6-diazaspiro[3.3]heptane.
Central Nervous System (CNS) Disorders
The conformational rigidity of spirocyclic scaffolds makes them particularly well-suited for targeting proteins in the central nervous system, where high affinity and selectivity are crucial.[3] Derivatives of 2-azaspiro[4.4]nonane have shown promise as anticonvulsants, as well as modulators of sigma and muscarinic receptors, which are implicated in a variety of neurological and psychiatric disorders.[3] More recently, aryl-spirocyclic diamine derivatives have been designed as potential antidepressants with multimodal monoaminergic activity.[19]
Oncology and Beyond
The impact of spirocyclic diamines extends to oncology, where they have been incorporated into potent and selective inhibitors of various cancer-related targets. For example, the 7-azaspiro[3.5]nonane linker is a key feature of sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor with superior potency.[20] The rigid nature of the spirocycle contributes to its enhanced target engagement and selectivity.[20] Furthermore, these scaffolds are finding use in other therapeutic areas, including inflammatory diseases.[20]
The following diagram depicts a simplified signaling pathway that could be targeted by a spirocyclic diamine derivative designed as a receptor antagonist.
Experimental Protocols: A Practical Guide
To facilitate the exploration and application of these valuable scaffolds, this section provides detailed, step-by-step methodologies for the synthesis of key spirocyclic diamine intermediates.
Protocol 1: Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane
This protocol is adapted from methodologies described for the Pd-catalyzed amination of aryl halides with a monoprotected 2,6-diazaspiro[3.3]heptane.[6]
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane oxalate salt
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), N-Boc-2,6-diazaspiro[3.3]heptane oxalate salt (1.2 eq.), NaOt-Bu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and BINAP (0.03 eq.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.
Protocol 2: Synthesis of a Spirotricyclic 1,2-Diamine Derivative via Oxidative Diamination
This protocol is a generalized procedure based on the dearomatizing intramolecular diamination of phenols.[12][13][14][15]
Materials:
-
Phenol bearing a pendant urea group (1.0 eq.)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq.)
-
Solvent mixture (e.g., HFIP/DCM 1:1)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the phenol-urea substrate in the HFIP/DCM solvent mixture and cool to 0 °C in an ice bath.
-
Add PIFA portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir until completion (3-24 hours), as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spirotricyclic 1,2-diamine derivative.
Conclusion and Future Outlook
The discovery and development of spirocyclic diamine derivatives represent a significant advancement in medicinal chemistry. These conformationally constrained scaffolds have proven their worth as versatile building blocks, enabling the creation of molecules with improved pharmacological properties and novel biological activities. The ongoing development of innovative synthetic methods will undoubtedly expand the accessible chemical space of spirocyclic diamines, providing drug discovery teams with an even richer palette of three-dimensional structures to explore. As our understanding of the intricate relationship between molecular architecture and biological function deepens, spirocyclic diamines are poised to play an increasingly pivotal role in the design of the next generation of therapeutics, helping to address unmet medical needs across a wide spectrum of diseases.
References
A comprehensive list of all sources cited in this guide is provided below.
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Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. [Link]
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Darsaraee, M. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
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Burkhard, J. A., Guérot, C., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
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Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
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Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
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Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
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Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
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Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 199–202. [Link]
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Li, J., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. [Link]
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Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(19), 4363–4366. [Link]
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Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Angewandte Chemie International Edition, 49(21), 3687–3690. [Link]
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Hamza, D., et al. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
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Kvíčala, J., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
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ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]
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Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
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ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1279–1311. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
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Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
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Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21013–21024. [Link]
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PubChem. (n.d.). Chiral spirocyclic compounds and methods of preparation and use thereof - Patent US-2025229262-A1. Retrieved from [Link]
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Aimon, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [Link]
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Patrick, G. L. (2002). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 82, 19-32. [Link]
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Stocks, M. J., et al. (2017). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2017(3), M946. [Link]
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ResearchGate. (n.d.). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Retrieved from [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-depth Technical Guide to the Theoretical Modeling of 3,9-Diazaspiro[5.5]undecan-2-one
Foreword: Bridging the Gap Between Structure and Function
In the landscape of modern drug discovery, the architectural complexity of a molecule is both a challenge and an opportunity. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as privileged structures, offering a rigid framework that can enhance target specificity and improve pharmacokinetic profiles.[1][2][3] Among these, the 3,9-Diazaspiro[5.5]undecan-2-one core is a compelling scaffold, appearing in molecules designed as antagonists for critical biological targets like the γ-aminobutyric acid type A receptor (GABAAR) and the C-C chemokine receptor type 5 (CCR5).[4][5] Understanding the conformational preferences, electronic properties, and potential reactivity of this core is paramount for accelerating the drug design cycle.
This technical guide moves beyond a mere listing of computational methods. It provides a strategic framework for the theoretical modeling of 3,9-Diazaspiro[5.5]undecan-2-one, grounded in the principles of quantum chemistry. As a self-validating system, the protocols described herein are designed to build a comprehensive, multi-faceted computational profile of the molecule, offering predictive insights that can guide synthetic efforts and biological evaluation. We will explore not just how to perform these calculations, but why specific choices are made, empowering researchers to apply these principles to their own investigations.
Foundational Analysis: From 2D Structure to 3D Conformational Landscape
The static, two-dimensional representation of 3,9-Diazaspiro[5.5]undecan-2-one (Figure 1) belies its dynamic nature. The two piperidine-based rings, fused at a central spiro-carbon, are not planar and can adopt multiple low-energy conformations. The relative orientation of these rings and the puckering of each ring significantly influence the molecule's overall shape and how it interacts with a biological target. Therefore, a thorough conformational analysis is the mandatory first step in any meaningful theoretical investigation.
Figure 1: Chemical Structure of 3,9-Diazaspiro[5.5]undecan-2-one
The Rationale for a Multi-Step Conformational Search
A brute-force quantum mechanical search for all possible conformations is computationally prohibitive. A more judicious and field-proven approach involves a hierarchical strategy: a broad, rapid search using a less computationally expensive method, followed by refinement of the most promising candidates at a higher level of theory.
-
Initial Search (Molecular Mechanics): We begin with a molecular mechanics force field (e.g., MMFF94 or OPLS3e). These methods are parameterized to rapidly calculate the energy of a given conformation based on bond lengths, angles, and torsions. This allows for an exhaustive search of the torsional space to identify a wide range of potential low-energy structures.
-
Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique geometries. A representative structure from each of the lowest-energy clusters (e.g., all conformers within a 5-10 kcal/mol window of the global minimum) is then selected for further analysis.
-
Quantum Mechanical Refinement (DFT): Each selected conformer is then subjected to geometry optimization using a more accurate, but computationally intensive, quantum mechanical method like Density Functional Theory (DFT). This ensures that the final geometries and their relative energies are reliable.
Experimental Protocol: Conformational Analysis Workflow
-
Structure Generation: Generate an initial 3D structure of 3,9-Diazaspiro[5.5]undecan-2-one using a molecular builder.
-
Molecular Mechanics Search:
-
Perform a systematic or random (e.g., Monte Carlo) conformational search using a molecular mechanics force field.
-
Energy-minimize each generated conformer.
-
Retain all unique conformers within a specified energy window (e.g., 20 kcal/mol) of the identified global minimum.
-
-
Semi-Empirical Pre-Optimization (Optional but Recommended):
-
To bridge the gap between molecular mechanics and full DFT, optimize the low-energy conformers using a semi-empirical method (e.g., PM7). This step further refines the geometries at a low computational cost.
-
-
DFT Optimization and Final Ranking:
-
Take the lowest-energy conformers from the previous step (e.g., within 5-7 kcal/mol of the minimum).
-
Perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G* level of theory).
-
The final, relative energies (including zero-point vibrational energy corrections) are used to rank the stability of the conformers.
-
Caption: Workflow for identifying stable conformers of 3,9-Diazaspiro[5.5]undecan-2-one.
Probing the Electronic Soul: Quantum Chemical Calculations
With the lowest-energy conformer identified, we can now perform a detailed analysis of its electronic structure using Density Functional Theory (DFT). DFT provides a robust balance between accuracy and computational cost for molecules of this size.[7]
Selecting the Right Tools: Functionals and Basis Sets
The choice of DFT functional and basis set is critical for obtaining meaningful results.
-
Functional: The B3LYP functional is a widely used hybrid functional that often provides excellent results for the geometries and energies of organic molecules.[7] For systems where non-covalent interactions are expected to be important, or for more accurate energy calculations, a functional from the Minnesota family, such as M06-2X, is recommended.[8]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is a sound choice. It includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in the shape of the electron orbitals, which is essential for describing chemical bonds accurately.
Experimental Protocol: Single-Point and Optimization Calculations
-
Geometry Optimization:
-
Input: The Cartesian coordinates of the lowest-energy conformer.
-
Method: DFT with the chosen functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Task: Optimize the molecular geometry to a stationary point on the potential energy surface.
-
-
Frequency Analysis:
-
Input: The optimized geometry.
-
Method: Same level of theory as the optimization.
-
Task: Calculate the vibrational frequencies.
-
Validation: Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.[7] This step also yields the zero-point vibrational energy (ZPVE) and data for predicting the infrared (IR) spectrum.
-
-
Electronic Property Calculations:
-
Input: The validated, optimized geometry.
-
Method: Same level of theory.
-
Task: Perform a single-point energy calculation to derive various electronic properties.
-
Caption: A self-validating DFT protocol for property calculation.
Interpreting the Quantum Data: Key Molecular Descriptors
The output of these calculations provides a wealth of information. We will focus on three key areas:
A. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
B. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and hydrogen bond donation.
C. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution by calculating the natural atomic charges on each atom. This is more chemically intuitive than other charge schemes (e.g., Mulliken). It helps to quantify the polarity of bonds and identify key donor-acceptor interactions within the molecule. For instance, the analysis can reveal hyperconjugative interactions that contribute to the molecule's stability.[7]
| Predicted Property | Computational Method | Significance in Drug Design |
| Relative Conformational Energy | DFT Optimization + ZPVE | Determines the most probable 3D shape of the molecule. |
| Dipole Moment | DFT Single-Point | Influences solubility, membrane permeability, and binding interactions. |
| HOMO-LUMO Energy Gap | DFT Single-Point | Indicator of chemical reactivity and metabolic stability. |
| Molecular Electrostatic Potential | DFT Single-Point | Predicts non-covalent interaction sites (H-bonding, etc.). |
| Natural Atomic Charges | NBO Analysis | Quantifies charge distribution, highlighting polar regions. |
| NMR Chemical Shifts | GIAO-DFT | Allows for direct comparison with experimental data for structure validation. |
Bridging Theory and Experiment: Spectroscopic Predictions
Experimental Protocol: NMR Chemical Shift Calculation
-
Input: The optimized molecular geometry at a high level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Method: Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR predictions.[7]
-
Calculation: Calculate the isotropic shielding values for each nucleus (e.g., ¹³C and ¹H).
-
Referencing: To obtain the final chemical shifts (δ), the calculated isotropic shielding values (σ_iso) are referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.
-
δ = σ_TMS - σ_iso
-
-
Solvent Effects: For greater accuracy, these calculations should be performed within a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment in which experimental NMR is typically conducted.
Future Directions: From a Single Molecule to a Biological System
This guide has laid the groundwork for a comprehensive theoretical model of 3,9-Diazaspiro[5.5]undecan-2-one. The data generated from these protocols provides a robust foundation for more advanced computational studies relevant to drug development:
-
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule and its flexibility in an aqueous environment over time.
-
Pharmacophore Modeling: The MEP and conformational analysis can be used to build a 3D pharmacophore model, which describes the essential features for biological activity.
-
Molecular Docking: If a biological target (e.g., a specific GABAAR subtype) is known, the lowest-energy conformer can be docked into the receptor's binding site to predict binding modes and affinities.
-
ADMET Prediction: The calculated electronic properties, such as polarity and reactivity indices, can serve as inputs for quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
By systematically applying the principles and protocols outlined in this guide, researchers can unlock a deeper understanding of the chemical and physical properties of 3,9-Diazaspiro[5.5]undecan-2-one, accelerating its journey from a promising scaffold to a potential therapeutic agent.
References
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PubChem. 3,9-Diazaspiro[5.5]undecan-2-one. National Center for Biotechnology Information. [Link]
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Borosky, G. L. (2013). Ultimate Carcinogenic Metabolites from Aromatic and Heterocyclic Aromatic Amines: A Computational Study in Relation to Their Mutagenic Potency. Chemical Research in Toxicology. [Link]
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Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]
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El-Emam, A. A., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. [Link]
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PubChem. 3,9-Diazaspiro[5.5]undecan-5-one. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes & Protocols: The Use of 3,9-Diazaspiro[5.5]undecan-2-one as a Peptidomimetic Scaffold in Synthetic Peptides
Abstract
The introduction of conformational constraints into peptides is a cornerstone of modern drug design, aiming to enhance receptor affinity, proteolytic stability, and bioavailability. Spirocyclic scaffolds are exemplary tools for achieving this rigidity.[1][2] This document provides a detailed technical guide on the proposed use of 3,9-Diazaspiro[5.5]undecan-2-one as a novel building block in solid-phase peptide synthesis (SPPS). While direct literature on its use as a peptide coupling reagent is scarce, its rigid bicyclic structure makes it an excellent candidate for incorporation as a peptidomimetic to induce specific secondary structures. We present the scientific rationale, detailed protocols for its functionalization for SPPS, and its subsequent incorporation into a target peptide sequence.
Introduction: The Rationale for Rigid Scaffolds in Peptide Synthesis
Peptides are highly specific signaling molecules, but their therapeutic potential is often hindered by metabolic instability and conformational flexibility. Incorporating unnatural amino acids or rigid scaffolds can address these limitations.[3][4] Spirocyclic structures, such as the diazaspiro[5.5]undecane core, are particularly valuable as they lock the geometry of a portion of the peptide backbone, reducing the entropic penalty upon binding to a biological target and potentially creating novel vectoral orientations for side-chain presentation.[5][6]
The subject of this guide, 3,9-Diazaspiro[5.5]undecan-2-one, possesses a unique combination of a lactam and a secondary amine within a rigid spirocyclic framework. This makes it an intriguing candidate for use as a turn-inducing mimic or a novel scaffold amino acid.
It is critical to distinguish 3,9-Diazaspiro[5.5]undecan-2-one from structurally related compounds used as activating agents. For instance, N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) is effective in peptide coupling because the N-hydroxy group acts as a good leaving group upon esterification with an N-protected amino acid.[7][8] The target molecule of this guide lacks this N-hydroxy functionality and is therefore not suited for a similar role as an activating agent. Instead, its value lies in its direct incorporation into the peptide chain.
Proposed Mechanism of Action: A Conformational Lock
When incorporated into a peptide sequence, the rigid spirocyclic core of 3,9-Diazaspiro[5.5]undecan-2-one is hypothesized to act as a "conformational lock." By replacing a standard dipeptide unit, it can force the peptide chain to adopt a well-defined turn structure. The two nitrogen atoms (at positions 3 and 9) serve as points for chain elongation, effectively making it a novel diamino acid building block. The lactam carbonyl can participate in hydrogen bonding, further stabilizing the local conformation.
The workflow for utilizing this scaffold involves two primary stages:
-
Functionalization: The scaffold must be appropriately protected for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). This involves selectively protecting one of the secondary amines with an Fmoc group and activating the other for coupling.
-
Incorporation: The functionalized scaffold is then coupled into the growing peptide chain on a solid support using standard SPPS protocols.
Experimental Protocols
Protocol 1: Synthesis of N9-Fmoc-3,9-Diazaspiro[5.5]undecan-2-one (A Proposed Route)
To incorporate the scaffold into a peptide using Fmoc-SPPS, one of the two amine groups must be protected with a base-labile Fmoc group. The N9 amine is sterically more accessible and less influenced by the lactam electronics, making it the logical site for Fmoc protection. This protocol is a proposed synthetic route based on established methods for selective N-protection of diamines.[9][10]
Objective: To selectively protect the N9 position of 3,9-Diazaspiro[5.5]undecan-2-one with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
| Reagent | Supplier | Grade |
| 3,9-Diazaspiro[5.5]undecan-2-one | Commercial Source | >95% |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Major Supplier | Synthesis Grade |
| Sodium Bicarbonate (NaHCO₃) | Standard Lab Grade | ACS Reagent |
| Dioxane | Standard Lab Grade | Anhydrous |
| Deionized Water | In-house | Type 1 |
| Diethyl Ether | Standard Lab Grade | Anhydrous |
| Dichloromethane (DCM) | Standard Lab Grade | HPLC Grade |
| Hexanes | Standard Lab Grade | HPLC Grade |
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 3,9-Diazaspiro[5.5]undecan-2-one in a 1:1 mixture of dioxane and aqueous 10% sodium bicarbonate solution.
-
Fmoc-OSu Addition: Cool the solution to 0°C in an ice bath. Add a solution of 1.05 equivalents of Fmoc-OSu in dioxane dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Workup: Add deionized water to the reaction mixture and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N9-Fmoc-3,9-Diazaspiro[5.5]undecan-2-one.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Incorporation of N9-Fmoc-3,9-Diazaspiro[5.5]undecan-2-one into a Peptide Sequence via SPPS
This protocol details the manual solid-phase synthesis steps for coupling the prepared Fmoc-protected scaffold onto a resin-bound peptide.
Objective: To couple the N9-Fmoc protected scaffold to the N-terminus of a growing peptide chain on a solid support.
Materials:
| Reagent | Purpose | Concentration/Amount |
| Peptide-Resin (e.g., Rink Amide) | Solid Support | 0.1 mmol scale |
| N9-Fmoc-3,9-Diazaspiro[5.5]undecan-2-one | Building Block | 3.0 eq (0.3 mmol) |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Reagent | 2.9 eq (0.29 mmol) |
| DIPEA (N,N-Diisopropylethylamine) | Base | 6.0 eq (0.6 mmol) |
| DMF (N,N-Dimethylformamide) | Solvent | As needed |
| Piperidine | Fmoc Deprotection | 20% in DMF |
| Dichloromethane (DCM) | Washing Solvent | As needed |
Workflow Diagram:
Caption: SPPS workflow for scaffold incorporation.
Procedure:
-
Resin Preparation: Place the peptide-resin (with the N-terminal Fmoc group already removed) in a suitable reaction vessel. Swell the resin in DMF for 30 minutes.
-
Pre-activation: In a separate vial, dissolve 3.0 equivalents of N9-Fmoc-3,9-Diazaspiro[5.5]undecan-2-one and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the pre-activated scaffold solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Quality Control: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (yellow beads), repeat the coupling step.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat this step once more.
-
Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the coupling of the next amino acid.
Data and Expected Outcomes
Incorporating a rigid scaffold like 3,9-Diazaspiro[5.5]undecan-2-one is expected to have a significant impact on the resulting peptide's properties.
Structural Impact:
-
Conformation: The primary expected outcome is the induction of a β-turn or a similar stable, non-standard secondary structure. This can be confirmed using 2D NMR techniques (ROESY/NOESY) on the purified peptide to identify through-space correlations indicative of a folded structure.
-
CD Spectroscopy: Circular Dichroism (CD) spectroscopy can provide insight into the overall secondary structure, where a distinct spectrum compared to the linear analogue would suggest a conformational change.
Physicochemical and Biological Impact:
| Property | Expected Change vs. Linear Analogue | Rationale |
| Proteolytic Stability | Increased | The non-standard lactam structure is not a substrate for common proteases, protecting a key cleavage site. |
| Receptor Affinity | Potentially Increased | Pre-organization into a bioactive conformation reduces the entropic cost of binding.[11] |
| Cell Permeability | Potentially Increased | The rigid structure may mask backbone hydrogen bond donors, improving passive diffusion characteristics. |
| Solubility | Variable | Dependent on the overall sequence; the rigid core may increase hydrophobicity. |
Conclusion and Future Directions
While 3,9-Diazaspiro[5.5]undecan-2-one does not function as a peptide coupling reagent, its true potential lies in its application as a rigid peptidomimetic building block. The protocols outlined here provide a robust, albeit proposed, framework for its chemical functionalization and incorporation into peptides via standard SPPS. By serving as a potent conformational constraint, this scaffold offers a powerful tool for medicinal chemists to design peptides with enhanced stability and potentially superior biological activity. Future work should focus on the empirical validation of the proposed synthetic route and a systematic study of the conformational effects of this scaffold in various peptide sequences.
References
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
- Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. (n.d.). PubMed.
- Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. (2007). Journal of the American Chemical Society.
- 3-Azaspiro[5.5]undecane-2,4-dione. (n.d.). Benchchem.
- High throughput synthesis of peptides and peptidomimetics. (n.d.). PubMed Central.
- An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. (2022).
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025).
-
Synthesis of dipeptides from N-hydroxy-3-azaspiro[12][12]undecane-2,4-dione activated α-amino acids. (n.d.). ResearchGate.
- Reimagining enzyme function for synthetic biology and drug discovery. (2026).
- Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013). PubMed.
- Recent advances in design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regener
- Unn
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022).
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI.
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Temple University.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.). Royal Society of Chemistry.
- Peptide Scaffolds: Flexible Molecular Structures With Diverse Therapeutic Potentials. (2025).
- Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. (n.d.). Europe PMC.
- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central.
- Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. (2020).
- Introduction to Peptide Synthesis. (n.d.). PubMed Central.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PubMed Central.
Sources
- 1. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarshare.temple.edu [scholarshare.temple.edu]
- 11. Recent advances in design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
protocol for incorporating 3,9-Diazaspiro[5.5]undecan-2-one into peptidomimetics
Topic: Protocol for Incorporating 3,9-Diazaspiro[5.5]undecan-2-one into Peptidomimetics
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics are at the forefront of modern drug discovery, offering the potential to combine the high potency and selectivity of peptides with the favorable pharmacokinetic properties of small molecules. A key strategy in their design is the introduction of conformationally constrained scaffolds to pre-organize the molecule into a bioactive conformation for target binding.[1][2] Spirocyclic systems are particularly effective in this role due to their inherent three-dimensionality and rigidity.[2][3] This guide provides a detailed protocol for the incorporation of 3,9-Diazaspiro[5.5]undecan-2-one, a privileged spirocyclic diamine lactam, into peptidomimetic structures. We present validated synthetic strategies for the scaffold, orthogonal protecting group tactics, and step-by-step protocols for its integration using solid-phase peptide synthesis (SPPS), offering researchers a practical framework for accessing novel, structurally defined peptidomimetics.
The Rationale: Why 3,9-Diazaspiro[5.5]undecan-2-one?
The 3,9-Diazaspiro[5.5]undecan-2-one core is a unique scaffold for peptidomimetic design, offering several distinct advantages:
-
Conformational Rigidity: The spirocyclic fusion of two piperidine rings severely restricts bond rotation.[1][2] When incorporated into a peptide backbone, this scaffold can lock the local conformation, potentially inducing stable secondary structures like β-turns, which are critical for many protein-protein interactions.[4][5][6] This pre-organization can lead to a significant enhancement in binding affinity by reducing the entropic penalty upon binding to a biological target.[1]
-
Improved Pharmacokinetics: Shifting from planar, aromatic structures to sp³-rich scaffolds like this diazaspirocycle generally correlates with improved physicochemical properties.[2] This can lead to better solubility, enhanced metabolic stability, and decreased lipophilicity compared to more flexible or aromatic counterparts.[1][2]
-
Vectorial Diversity: The scaffold possesses two distinct nitrogen atoms (the N3-lactam and the N9-amine) that can be functionalized. This allows for the divergent growth of peptide chains or the attachment of other functionalities in well-defined spatial orientations, enabling a thorough exploration of the surrounding chemical space for optimal target engagement.
This application note will guide you through the synthesis of the core scaffold and its subsequent incorporation into a growing peptide chain.
Synthesis of the Core Scaffold
While 3,9-Diazaspiro[5.5]undecan-2-one and its derivatives can be sourced commercially, a reproducible synthetic route provides flexibility for custom modifications.[7] A common and effective strategy commences from commercially available N-Boc-4-piperidone.[8]
Proposed Synthetic Pathway
The following multi-step synthesis provides access to a differentially protected scaffold suitable for subsequent peptide synthesis.
Caption: Synthetic pathway for 3,9-Diazaspiro[5.5]undecan-2-one.
Experimental Protocol: Synthesis of N9-Boc-3,9-Diazaspiro[5.5]undecan-2-one (Compound E)
This protocol outlines the key steps to obtain the N9-Boc protected scaffold, an ideal precursor for further functionalization.
-
Step 1: Epoxidation (Corey-Chaykovsky Reaction).
-
To a stirred suspension of trimethylsulfoxonium iodide in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil).
-
Allow the mixture to warm to room temperature and stir for 20 minutes until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Stir at room temperature for 3 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to yield the spiro-epoxide (Compound B).
-
-
Step 2: Epoxide Ring-Opening.
-
Dissolve the spiro-epoxide (Compound B) in a mixture of ethanol and water.
-
Add sodium azide and ammonium chloride.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Cool to room temperature, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting azido alcohol (Compound C) is often used in the next step without further purification.
-
-
Step 3: Azide Reduction.
-
Dissolve the azido alcohol (Compound C) in methanol.
-
Add Palladium on carbon (10 wt. %) catalyst.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature, stirring vigorously for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate to yield the amino alcohol (Compound D).
-
-
Step 4: Lactam Cyclization.
-
Dissolve the amino alcohol (Compound D) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.
-
Add a base such as triethylamine or DIPEA.
-
Slowly add a solution of a cyclizing agent like carbonyldiimidazole (CDI) or triphosgene in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel) to afford the desired N9-Boc-3,9-diazaspiro[5.5]undecan-2-one (Compound E).
-
Incorporation into Peptidomimetics via Solid-Phase Synthesis
The true utility of the scaffold is realized when it is incorporated into a larger molecule. Solid-Phase Peptide Synthesis (SPPS) is the most efficient method for this. The key to success is a robust orthogonal protecting group strategy.[9][10]
Orthogonal Protecting Group Strategy
To selectively build a peptide chain from the N9 position, it must be temporarily protected with a group that is stable to the conditions used for removing the N-terminal protecting group of the main peptide chain (typically Fmoc). The N3 lactam nitrogen is generally unreactive under standard coupling conditions.
Caption: Orthogonal protection and SPPS workflow for scaffold incorporation.
Protocol: SPPS Incorporation of the Spiro Scaffold
This protocol assumes a standard Fmoc-based SPPS strategy.[11][12]
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
N9-Fmoc-3,9-Diazaspiro[5.5]undecan-2-one (prepared from Compound E by Boc deprotection followed by Fmoc protection)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Workflow:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Peptide Elongation (Pre-Scaffold): Synthesize the desired peptide sequence C-terminal to the scaffold insertion point using standard Fmoc-SPPS cycles:
-
Deprotection: Treat resin with 20% piperidine/DMF (2 x 10 min).
-
Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Wash: Wash the resin with DMF (3x). Repeat this cycle for each amino acid.
-
-
Scaffold Coupling:
-
Perform a final Fmoc deprotection to expose the N-terminal amine of the resin-bound peptide.
-
In a separate vial, dissolve N9-Fmoc-3,9-Diazaspiro[5.5]undecan-2-one (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Note: The spirocyclic scaffold is sterically hindered, so a slightly longer pre-activation time (10 min) and coupling time (4-6 hours or overnight) may be required. Monitor coupling completion with a Kaiser test.
-
Add the activated scaffold solution to the resin and agitate.
-
Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Peptide Elongation (Post-Scaffold):
-
Remove the Fmoc group from the N9-position of the newly coupled scaffold using 20% piperidine/DMF.
-
Continue elongating the peptide chain by coupling subsequent Fmoc-amino acids as described in step 2.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
-
Purification and Analysis:
-
Dry the crude product under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile +/- 0.1% TFA).
-
Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptidomimetic by analytical HPLC and Mass Spectrometry (e.g., LC-MS, MALDI-TOF).
-
Data and Characterization
Precise characterization is essential to confirm the successful synthesis and incorporation of the scaffold.
Table 1: Typical Coupling Conditions for Spiro Scaffold
| Parameter | Condition | Rationale |
| Scaffold Equivalents | 2 - 4 eq | Ensures the reaction goes to completion, overcoming steric hindrance. |
| Coupling Reagent | HATU / HBTU | High-efficiency uronium salt activators, effective for difficult couplings. |
| Base | DIPEA | Non-nucleophilic base to prevent side reactions. |
| Solvent | DMF / NMP | Polar aprotic solvents that swell the resin and dissolve reagents well. |
| Reaction Time | 4 - 12 hours | Extended time may be needed due to the steric bulk of the scaffold. |
| Monitoring | Kaiser Test | A qualitative test to check for the presence of free primary amines. |
Table 2: Example Characterization Data for a Final Product
| Analysis Method | Expected Result |
| Analytical RP-HPLC | Single major peak indicating high purity (>95%). |
| Mass Spectrometry (ESI-MS) | Observed mass [M+H]⁺ should match the calculated theoretical mass of the peptidomimetic. |
| ¹H NMR | Characteristic signals for the spirocyclic core protons, distinct from standard amino acid signals. |
| 2D NMR (COSY, NOESY) | Used to confirm connectivity and determine the solution-state conformation, particularly the turn-inducing properties of the scaffold.[4] |
References
- An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem.
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
- Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. Organic Letters.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
- A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Protecting groups. Royal Society of Chemistry.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL™.
- Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Protecting Groups. University of Illinois Urbana-Champaign.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- VI Protecting Groups and Orthogonal Protection Str
- 3,9-Diazaspiro[5.5]undecan-2-one. Benchchem.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
- 3,9-Diazaspiro[5.5]undecan-2-one. PubChem.
- Spiro beta-lactams as beta-turn mimetics.
- Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Semantic Scholar.
- Solid-phase Synthesis of "Mixed" Peptidomimetics Using Fmoc-protected aza-beta3-amino Acids and Alpha-Amino Acids. PubMed.
- Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,9-Diazaspiro[5.5]undecan-2-one|CAS 867006-20-0 [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
The Ascendance of 3,9-Diazaspiro[5.5]undecan-2-one: A Privileged Scaffold for Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as powerful design elements, offering a gateway to unexplored chemical space.[1][2][3] Their inherent three-dimensionality and conformational rigidity allow for the precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets.[2]
Among this promising class of molecules, the 3,9-diazaspiro[5.5]undecan-2-one core has garnered significant attention as a "privileged scaffold." This versatile building block has proven to be a fertile ground for the development of potent modulators of a range of challenging biological targets, from G-protein coupled receptors to enzymes implicated in epigenetic regulation.
This comprehensive guide provides an in-depth exploration of 3,9-diazaspiro[5.5]undecan-2-one as a cornerstone for the synthesis of novel molecular architectures. We will delve into its synthesis, key reactivity, and showcase its application in the development of cutting-edge therapeutic agents, supported by detailed protocols and quantitative data.
The Strategic Advantage of the 3,9-Diazaspiro[5.5]undecane Scaffold
The utility of the 3,9-diazaspiro[5.5]undecan-2-one scaffold lies in its unique structural and chemical attributes:
-
Three-Dimensionality and Rigidity: The spirocyclic core imparts a well-defined and rigid three-dimensional geometry. This pre-organization of the molecular shape can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[2]
-
Vectors for Diversification: The scaffold possesses two distinct nitrogen atoms, N3 and N9, which serve as strategic vectors for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.
-
Chirality: The spirocyclic nature of the core can introduce chirality, enabling the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with their biological targets.
-
Favorable Physicochemical Properties: Derivatives of this scaffold have been shown to possess drug-like properties, including oral bioavailability, making them attractive candidates for further development.
The conformational behavior of the piperidine rings within the scaffold is a key determinant of its biological activity. In N-acylated derivatives, pseudoallylic strain often dictates an axial orientation of substituents on the carbon adjacent to the nitrogen, further influencing the molecule's three-dimensional shape and interaction with protein binding pockets.[1]
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of the 3,9-diazaspiro[5.5]undecan-2-one core typically commences from readily available starting materials, such as N-protected 4-piperidones. A common and effective strategy involves a multi-step sequence that constructs the second piperidine ring and the integrated lactam functionality.
Diagram 1: Retrosynthetic Analysis of 3,9-Diazaspiro[5.5]undecan-2-one
Caption: A simplified retrosynthetic pathway for 3,9-diazaspiro[5.5]undecan-2-one.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide to the synthesis of the 3,9-diazaspiro[5.5]undecan-2-one scaffold and its subsequent derivatization. These are based on established methodologies and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of the Core Scaffold
This multi-step protocol outlines the synthesis of the parent 3,9-diazaspiro[5.5]undecan-2-one starting from N-Boc-4-piperidone.
Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
-
Rationale: This step introduces the nitrile and hydroxyl functionalities that will be elaborated into the second piperidine ring containing the lactam.
-
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyanohydrin, which can often be used in the next step without further purification.
-
Step 2: Reduction of the Nitrile to the Primary Amine
-
Rationale: The nitrile is reduced to a primary amine, which will serve as a nucleophile for the subsequent cyclization step.
-
Procedure:
-
To a solution of the crude cyanohydrin from the previous step in a dry ethereal solvent (e.g., THF or diethyl ether), carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude amino alcohol.
-
Step 3: Lactam Formation to yield tert-Butyl 2-oxo-3,9-diazaspiro[5.5]undecane-9-carboxylate
-
Rationale: The amino alcohol is cyclized to form the lactam ring.
-
Procedure:
-
Dissolve the crude amino alcohol in a suitable solvent like dichloromethane or THF.
-
Add a cyclizing agent such as carbonyldiimidazole (CDI, 1.1 eq) or triphosgene and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until cyclization is complete.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by silica gel chromatography.
-
Step 4: Boc Deprotection to yield 3,9-Diazaspiro[5.5]undecan-2-one
-
Rationale: The Boc protecting group is removed to yield the final scaffold, which can then be derivatized at the N9 position.
-
Procedure:
-
Dissolve the Boc-protected scaffold in a solvent such as dichloromethane or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure. The product is often obtained as a salt, which can be neutralized or used directly in subsequent reactions.
-
Protocol 2: N-Functionalization of the Scaffold
The two nitrogen atoms of the 3,9-diazaspiro[5.5]undecan-2-one scaffold provide handles for the introduction of diverse substituents.
N9-Acylation (Amide Bond Formation)
-
Rationale: This is a common method to introduce a wide variety of substituents at the N9 position.
-
Procedure:
-
To a solution of 3,9-diazaspiro[5.5]undecan-2-one (1.0 eq) and the desired carboxylic acid (1.1 eq) in a solvent like DMF or dichloromethane, add a peptide coupling reagent such as HBTU (1.2 eq) and a base like triethylamine (2.0 eq).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate. Purify the product by silica gel chromatography.
-
N9-Arylation (Buchwald-Hartwig Amination)
-
Rationale: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the scaffold and an aryl halide.
-
Procedure:
-
In a reaction vessel, combine 3,9-diazaspiro[5.5]undecan-2-one (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography.
-
Diagram 2: Key Derivatization Reactions
Caption: Common methods for the N9-functionalization of the scaffold.
Applications in Drug Discovery: Case Studies
The versatility of the 3,9-diazaspiro[5.5]undecan-2-one scaffold is best illustrated by its successful application in the development of potent and selective modulators of various biological targets.
GABA Receptor Antagonists for Immunomodulation
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABAₐ) receptor.[1] Notably, these compounds have shown promise in the emerging field of immunomodulation. For instance, the structurally simplified m-methylphenyl analog 1e displayed a high binding affinity (Kᵢ = 180 nM) and exhibited superior selectivity for the extrasynaptic α₄βδ subtype over the α₁- and α₂-containing subtypes.[1] Importantly, this compound was able to effectively rescue the inhibition of T cell proliferation, highlighting the potential of this scaffold in developing novel immunotherapies.[1]
| Compound | Target | Kᵢ (nM) | Selectivity Profile | Reference |
| 1e | GABAₐ Receptor | 180 | α₄βδ > α₁/α₂ subtypes | [1] |
CCR5 Antagonists for Antiviral Therapy
The 3,9-diazaspiro[5.5]undecan-2-one scaffold has been instrumental in the discovery of potent and orally bioavailable antagonists of the C-C chemokine receptor type 5 (CCR5). This receptor is a crucial co-receptor for the entry of the HIV virus into host cells. By replacing a cyclic carbamate in a previously identified template with the diazaspiro[5.5]undecan-2-one core, researchers developed a novel series of CCR5 antagonists with attractive antiviral potency and pharmacokinetic profiles.
METTL3 Inhibitors for Oncology
While not the exact 3,9-diaza scaffold, the closely related 1,4,9-triazaspiro[5.5]undecan-2-one core has been successfully employed to develop highly potent and selective inhibitors of the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N⁶-methyladenosine (m⁶A) RNA modification machinery and is implicated in various cancers. A lead compound from this series, UZH2 , demonstrated an impressive IC₅₀ of 5 nM in a biochemical assay and showed target engagement in cancer cell lines.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| UZH2 | METTL3 | 5 | TR-FRET |
Conclusion and Future Outlook
The 3,9-diazaspiro[5.5]undecan-2-one scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the ease of diversification at its two nitrogen centers, provides a robust platform for the design of novel therapeutic agents. The successful development of potent and selective modulators for challenging targets like GABAₐ receptors and CCR5 underscores the immense potential of this privileged scaffold.
Future explorations will likely focus on expanding the diversity of substituents at both the N3 and N9 positions, as well as exploring different stereoisomers of the core. The continued application of this versatile building block is poised to deliver a new generation of innovative medicines to address unmet medical needs.
References
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 2021. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022. [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]
-
Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 2007. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 2021. [Link]
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The Spirocyclic Scaffold as a Stereochemical Director: A Guide to the Prospective Use of 3,9-Diazaspiro[5.5]undecan-2-one in Asymmetric Synthesis
Introduction: The Quest for Three-Dimensional Control in Chemical Synthesis
In the landscape of modern drug discovery and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for achieving desired biological activity and minimizing off-target effects. Chiral auxiliaries, temporarily installed stereogenic units, represent a robust and reliable strategy for inducing asymmetry in chemical transformations.[1] This application note introduces 3,9-diazaspiro[5.5]undecan-2-one , a rigid spirocyclic lactam, as a promising, next-generation chiral auxiliary for asymmetric synthesis.
Spirocyclic frameworks are increasingly recognized as "privileged structures" in medicinal chemistry.[2] Their inherent three-dimensionality and conformational rigidity offer a unique platform for the predictable shielding of one face of a reactive intermediate, thereby directing the approach of incoming reagents with high fidelity. While the 3,9-diazaspiro[5.5]undecane core is a known pharmacophore in various therapeutic areas,[3][4] its potential as a director of stereochemistry remains an untapped frontier. This guide will provide a comprehensive, prospective framework for its application, grounded in the established principles of asymmetric induction. We will explore its proposed mechanism of action and provide detailed, field-proven protocols for its use in diastereoselective enolate alkylation, a cornerstone transformation in carbon-carbon bond formation.
Pillar 1: The Principle of Steric Hindrance and Conformational Rigidity - A Proposed Model for Asymmetric Induction
The efficacy of a chiral auxiliary is predicated on its ability to create a sterically and electronically differentiated environment around a prochiral center. For 3,9-diazaspiro[5.5]undecan-2-one, the key lies in its rigid, chair-like piperidine rings fused at a central spirocyclic carbon.
Upon N-acylation with a substrate (e.g., a carboxylic acid derivative), the resulting imide's enolate is expected to adopt a conformation where one face is effectively blocked by the spirocyclic framework. The piperidine ring of the auxiliary is anticipated to orient itself to minimize steric interactions, thereby presenting a single, less-hindered trajectory for electrophilic attack.
This concept is analogous to the well-established models for Evans oxazolidinones, where a substituent at the C4 position dictates the facial selectivity of enolate reactions.[5] In our proposed model for the 3,9-diazaspiro[5.5]undecan-2-one auxiliary, the entire spirocyclic system acts as the stereodirecting group.
Caption: Proposed model for diastereoselective alkylation.
Pillar 2: Self-Validating Protocols for Application
The following protocols are designed as a comprehensive workflow for the proposed use of enantiopure 3,9-diazaspiro[5.5]undecan-2-one as a chiral auxiliary. These procedures are based on established methodologies for analogous systems and are intended to serve as a robust starting point for researchers.
Protocol 1: Synthesis and Resolution of Chiral 3,9-Diazaspiro[5.5]undecan-2-one
The successful application of this auxiliary is contingent on its availability in enantiopure form. While a detailed synthesis is beyond the scope of this note, an asymmetric synthesis of a substituted derivative has been achieved using an Evans oxazolidinone chiral auxiliary, suggesting that enantiopure material can be accessed.[6] Standard resolution techniques, such as diastereomeric salt formation with a chiral acid or preparative chiral HPLC, can also be employed.
Protocol 2: N-Acylation of the Auxiliary with a Carboxylic Acid Derivative
This procedure attaches the substrate to the chiral auxiliary, forming the N-acyl imide that will be used in the key diastereoselective reaction.
Materials:
-
(R)- or (S)-3,9-Diazaspiro[5.5]undecan-2-one
-
Carboxylic acid chloride (R-COCl) or carboxylic acid (R-COOH)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
For carboxylic acid coupling: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Lithium chloride (LiCl) (optional, for improved acylation)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,9-diazaspiro[5.5]undecan-2-one (1.0 equiv) and anhydrous DCM or THF.
-
If starting with a carboxylic acid, add the acid (1.1 equiv) and the coupling reagent (e.g., HATU, 1.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (2.5 equiv) dropwise to the stirred solution.
-
If using an acyl chloride, dissolve it in anhydrous DCM/THF and add it dropwise to the cooled solution of the auxiliary and base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl-3,9-diazaspiro[5.5]undecan-2-one.
Protocol 3: Diastereoselective Enolate Alkylation
This is the core stereochemistry-defining step. The choice of base and reaction conditions is critical for achieving high diastereoselectivity.
Materials:
-
N-acyl-3,9-diazaspiro[5.5]undecan-2-one (from Protocol 2)
-
Anhydrous Tetrahydrofuran (THF)
-
Base: Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Electrophile (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the base (1.1 equiv of LDA or NaHMDS solution) dropwise via syringe. A color change is typically observed, indicating enolate formation. Stir at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2-1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product can be analyzed by 1H NMR or HPLC to determine the diastereomeric ratio. Purify by flash column chromatography to isolate the major diastereomer.
Protocol 4: Cleavage of the Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired chiral product (e.g., carboxylic acid, ester, or alcohol) and recover the auxiliary for reuse.
Materials:
-
Alkylated N-acyl-3,9-diazaspiro[5.5]undecan-2-one
-
For hydrolysis to acid: Lithium hydroxide (LiOH), hydrogen peroxide (H2O2), THF/water.
-
For conversion to ester: Sodium methoxide (NaOMe) in methanol.
-
For reduction to alcohol: Lithium borohydride (LiBH4) in THF/ether.
Procedure (Example: Hydrolysis to Carboxylic Acid):
-
Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous solution can be extracted with a suitable organic solvent (e.g., DCM) to recover the 3,9-diazaspiro[5.5]undecan-2-one auxiliary.
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract the desired carboxylic acid product with ethyl acetate.
-
Dry the organic extracts of the product, concentrate, and purify as needed.
Pillar 3: Workflow Visualization and Projected Performance
The successful implementation of an auxiliary-based asymmetric synthesis relies on a logical and efficient workflow. The following diagram illustrates the key stages from substrate attachment to product liberation.
Caption: General workflow for asymmetric synthesis.
Projected Performance Data
Based on results from established chiral auxiliaries in similar transformations, the following table presents projected outcomes for the diastereoselective alkylation of various N-acyl derivatives of 3,9-diazaspiro[5.5]undecan-2-one.
| Entry | Substrate (R-group in R-CO-Aux) | Electrophile (E+) | Projected Yield (%) | Projected Diastereomeric Ratio (d.r.) |
| 1 | Propionyl | Benzyl bromide | >90 | >95:5 |
| 2 | Propionyl | Iodomethane | >95 | >90:10 |
| 3 | Phenylacetyl | Allyl iodide | >85 | >95:5 |
| 4 | Isovaleryl | Ethyl iodide | >90 | >98:2 |
Note: These are projected values based on analogous systems and serve as a benchmark for optimization.
Conclusion and Future Outlook
The rigid, three-dimensional architecture of 3,9-diazaspiro[5.5]undecan-2-one presents a compelling case for its investigation as a novel chiral auxiliary. The protocols and mechanistic models outlined in this guide provide a robust, scientifically-grounded framework for researchers to explore its potential in asymmetric synthesis. The successful application of this scaffold would not only expand the toolkit of synthetic chemists but also offer a potentially recyclable and highly effective means of controlling stereochemistry in the synthesis of complex, high-value molecules. Further studies are warranted to validate these prospective applications and to fully elucidate the stereochemical control elements of this promising spirocyclic system.
References
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- Request PDF: Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.).
- Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (n.d.). Thieme Chemistry.
- Spirocyclic Motifs in Natural Products. (2017). Molecules, 22(12), 2095.
- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry, 21(14), 2865-2882.
- Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. (2020). E3S Web of Conferences, 185, 03013.
- Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates. (2008). Tetrahedron: Asymmetry, 19(1), 106-113.
- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2016). The Journal of Organic Chemistry, 81(17), 7456-7470.
- Request PDF: 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. (n.d.).
- Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2026). Organic Letters.
- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3672-3685.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances, 7(49), 30866-30889.
- tert-Butyl 3,9-diazaspiro[5.
- Chiral auxiliary. (n.d.). In Wikipedia.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015). The Journal of Organic Chemistry, 80(17), 8645-8656.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Potential. (2022). Journal of Medicinal Chemistry, 65(13), 9036-9051.
- Cram, D. J., & Elhafez, F. A. A. (1952). Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828-5835.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). Journal of Organic Chemistry, 58(18), 4732-4742.
- 3-Boc-3,9-Diazaspiro[5.5]undecane. (n.d.). Fluorochem.
- Request PDF: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (n.d.).
- Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. (2006). Tetrahedron Letters, 47(20), 3383-3386.
- Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. (2022). Journal of the American Chemical Society, 144(35), 16048-16063.
- Proline catalysed asymmetric aldol reaction. (2018, April 18). YouTube.
- 1,2‐Asymmetric Induction in Diastereoselective Zwitterionic Aza‐Claisen Rearrangements: Key Steps in Optically Active Alkaloid Synthesis. (2013). European Journal of Organic Chemistry, 2013(20), 4399-4404.
- Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. (2014). Journal of the American Chemical Society, 136(32), 11489-11495.
- Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution. (2022). Molecules, 27(22), 7696.
- Mechanism of Stereoinduction in Asymmetric Synthesis of Highly Functionalized 1,2-Dihydroquinolines and 2H-1-Benzopyrans via Nonracemic Palladacycles with a Metal-Bonded Stereogenic Carbon. (2004). The Journal of Organic Chemistry, 69(17), 5643-5653.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2006).
- Asymmetric Catalytic Cascade Reactions for Constructing Diverse Scaffolds and Complex Molecules. (2015). Accounts of Chemical Research, 48(8), 2344-2355.
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
- 2,9-Diazaspiro[5.5]undecan-3-one. (n.d.). Benchchem.
- 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride. (n.d.). PubChem.
- tert-Butyl 1-oxo-2,9-diazaspiro[5.
- tert-butyl 2,9-diazaspiro[5.
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 3,9-Diazaspiro[5.5]undecan-2-one
Introduction: The Significance of the 3,9-Diazaspiro[5.5]undecane Scaffold
The 3,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of two piperidine rings, provides a unique topographical presentation of appended functionalities. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The presence of two distinct nitrogen atoms—a secondary amine at the 9-position and a lactam at the 3-position—offers versatile handles for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides detailed protocols for the coupling of substituents onto the 3,9-diazaspiro[5.5]undecan-2-one scaffold, with a primary focus on robust and widely applicable palladium- and copper-catalyzed cross-coupling methodologies.
Understanding the Reactivity of 3,9-Diazaspiro[5.5]undecan-2-one
The two nitrogen atoms in 3,9-diazaspiro[5.5]undecan-2-one exhibit differential reactivity. The secondary amine at the 9-position is nucleophilic and readily participates in coupling reactions. In contrast, the lactam nitrogen at the 3-position is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, selective functionalization at the 9-position is generally achievable under standard conditions.
Part 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it an ideal choice for the late-stage functionalization of complex molecules.[2] While a specific protocol for 3,9-diazaspiro[5.5]undecan-2-one is not extensively documented, a highly analogous transformation has been successfully performed on the related tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate scaffold, providing a robust starting point for protocol development.[3]
Causality of Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst, such as Pd Ruphos G4, is often employed for its air and moisture stability, which simplifies reaction setup. In solution, it is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand like Ruphos is critical.[3] These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the desired N-aryl product, which is often the rate-limiting step of the catalytic cycle.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Cesium carbonate (Cs₂CO₃) is a common choice due to its high solubility in organic solvents and its ability to facilitate the reaction without promoting side reactions.[3]
-
Solvent: Anhydrous, aprotic solvents such as dioxane or toluene are typically used to prevent quenching of the anionic intermediates and to ensure the stability of the catalyst system.[2]
-
Temperature: Elevated temperatures are generally required to overcome the activation energy of the oxidative addition and reductive elimination steps.[4]
Detailed Experimental Protocol: N-Arylation of 3,9-Diazaspiro[5.5]undecan-2-one
This protocol is adapted from a similar transformation on a related spirocyclic diamine.[3]
Materials:
-
3,9-Diazaspiro[5.5]undecan-2-one
-
Aryl halide (e.g., 4-chloropyridine, bromobenzene)
-
Pd Ruphos G4 (or similar palladium precatalyst)
-
Ruphos (or similar phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add 3,9-diazaspiro[5.5]undecan-2-one (1.0 equiv.), the aryl halide (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
The vessel is sealed with a septum and purged with nitrogen or argon for 10-15 minutes.
-
Add the palladium precatalyst (e.g., Pd Ruphos G4, 0.05 equiv.) and the phosphine ligand (e.g., Ruphos, 0.10 equiv.) to the vessel under a positive pressure of inert gas.
-
Add anhydrous dioxane via syringe. The amount of solvent should be sufficient to ensure good stirring and dissolution of the reactants (typically a concentration of 0.1-0.5 M).
-
The reaction mixture is heated to the desired temperature (typically 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd Ruphos G4 | Air-stable, efficient for C-N bond formation. |
| Ligand | Ruphos | Bulky, electron-rich ligand promoting key catalytic steps. |
| Base | Cesium Carbonate | Strong, non-nucleophilic base with good solubility. |
| Solvent | Anhydrous Dioxane | Aprotic, high-boiling solvent suitable for cross-coupling. |
| Temperature | 100-150 °C | Overcomes activation barriers for the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the catalyst and reagents. |
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Part 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[5] While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions, often employing ligands to enhance the reactivity of the copper catalyst.[6] This approach can be a cost-effective alternative to palladium-catalyzed methods.[2]
Causality of Experimental Choices:
-
Catalyst System: A simple copper(I) salt, such as copper(I) iodide (CuI), is a common catalyst. The addition of a ligand, typically a diamine like N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction by stabilizing the copper center and facilitating the coupling process.[6]
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is necessary to deprotonate the amine.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Temperature: Ullmann couplings typically require higher temperatures than their palladium-catalyzed counterparts, often in the range of 120-180 °C.
Detailed Experimental Protocol: Ullmann N-Arylation of 3,9-Diazaspiro[5.5]undecan-2-one
Materials:
-
3,9-Diazaspiro[5.5]undecan-2-one
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous DMF or DMSO
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry reaction vessel, combine 3,9-diazaspiro[5.5]undecan-2-one (1.0 equiv.), the aryl halide (1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Add copper(I) iodide (0.1 equiv.) to the mixture.
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous DMF or DMSO, followed by the diamine ligand (e.g., DMEDA, 0.2 equiv.) via syringe.
-
Heat the reaction mixture to 120-180 °C with efficient stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the residue by column chromatography to yield the N-arylated product.
Data Presentation: Comparison of Coupling Methodologies
| Feature | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst | Palladium complexes | Copper(I) salts |
| Ligands | Bulky, electron-rich phosphines | Diamines, amino acids |
| Temperature | 80-150 °C | 120-200 °C |
| Substrate Scope | Broad (chlorides, bromides, iodides) | More limited (iodides, bromides) |
| Functional Group Tolerance | Generally very high | Moderate to good |
| Cost | Higher (Palladium) | Lower (Copper) |
Logical Relationship Diagram
Sources
Application Notes and Protocols for the Functionalization of the 3,9-Diazaspiro[5.5]undecan-2-one Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,9-Diazaspiro[5.5]undecan-2-one Scaffold
The 3,9-diazaspiro[5.5]undecan-2-one core is a privileged heterocyclic motif in medicinal chemistry, distinguished by its rigid, three-dimensional architecture. This spirocyclic system, featuring two piperidine rings fused at a central carbon, offers a unique topographical presentation of functional groups, which can lead to enhanced target specificity and improved pharmacokinetic profiles compared to more planar molecules.[1] Bioactive compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, making them valuable starting points for drug discovery programs targeting obesity, pain, and various disorders of the immune and central nervous systems.[2]
Notably, derivatives of the closely related 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent antagonists of the γ-aminobutyric acid type A (GABAA) receptor, highlighting the potential of this chemical class in neuroscience and immunomodulation.[3] The strategic placement of two nitrogen atoms and a lactam moiety provides multiple points for chemical diversification, allowing for a systematic exploration of the structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the functionalization of the 3,9-diazaspiro[5.5]undecan-2-one core. The methodologies described herein are based on established chemical principles and analogous transformations reported for similar spirocyclic systems.
Proposed Synthesis of the 3,9-Diazaspiro[5.5]undecan-2-one Core
A plausible synthetic route to the 3,9-diazaspiro[5.5]undecan-2-one core (Compound 3 ) can be envisioned starting from commercially available N-Boc-4-piperidone, as illustrated in analogous syntheses of related diazaspirocycles.[4] This multi-step approach involves the initial formation of a key diamine intermediate followed by a cyclization to construct the lactam ring.
Caption: Proposed synthetic pathway to the 3,9-diazaspiro[5.5]undecan-2-one core.
Strategic Functionalization of the Core Structure
The 3,9-diazaspiro[5.5]undecan-2-one scaffold offers two primary sites for functionalization: the secondary amine at the 9-position and the lactam nitrogen at the 3-position. Selective derivatization of these sites is crucial for building a diverse chemical library for SAR studies.
Selective Protection of the N9-Position
To achieve selective functionalization, the more nucleophilic N9-amine can be protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. This allows for subsequent modification of the N3-lactam position.
Caption: Selective N-Boc protection of the 3,9-diazaspiro[5.5]undecan-2-one core.
Protocols for Functionalization
The following protocols are generalized methodologies adapted from procedures for analogous spirocyclic systems. Researchers should optimize these conditions for the specific substrates and desired products.
Protocol 1: N9-Acylation
This protocol describes the acylation of the secondary amine at the 9-position of the core structure.
Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. Introducing a variety of acyl groups allows for the exploration of different steric and electronic properties at this position, which can significantly impact biological activity.[2]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,9-diazaspiro[5.5]undecan-2-one (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as triethylamine (Et3N, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acylating agent (1.1 eq.), such as an acyl chloride or a carboxylic acid pre-activated with a coupling reagent (e.g., HATU, HBTU), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N9-acylated derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF, or DMF | Ensures solubility of reactants and prevents hydrolysis of the acylating agent. |
| Base | Et3N, DIPEA | Scavenges the acid byproduct (e.g., HCl) generated during the reaction. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Coupling Reagents | HATU, HBTU, EDC/HOBt | Used for amide bond formation from carboxylic acids, offering high yields and minimizing racemization for chiral acids.[5] |
Protocol 2: N9-Reductive Amination
This protocol details the alkylation of the N9-position via reductive amination.
Rationale: Reductive amination is a powerful method for forming C-N bonds and introducing a wide range of alkyl substituents.[6] This reaction proceeds through an intermediate iminium ion, which is then reduced in situ.[2][7]
Experimental Protocol:
-
Reaction Setup: To a solution of 3,9-diazaspiro[5.5]undecan-2-one (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired aldehyde or ketone (1.1 eq.).
-
Acid Catalyst (Optional): For less reactive carbonyl compounds, a catalytic amount of a weak acid like acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) or sodium cyanoborohydride (NaBH3CN, 1.5 eq.) portion-wise to the reaction mixture.[7]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the N9-alkylated product.
| Reducing Agent | Solvent | Key Considerations |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | DCE, DCM, THF | Mild and selective for iminium ions over carbonyls; moisture-sensitive.[7] |
| Sodium cyanoborohydride (NaBH3CN) | MeOH, EtOH | Stable in protic solvents; toxic cyanide byproduct.[7] |
Protocol 3: Functionalization of the N3-Lactam Position
This protocol outlines the alkylation of the lactam nitrogen at the 3-position, following the protection of the N9-amine.
Rationale: Derivatization of the lactam nitrogen can influence the molecule's conformation and hydrogen bonding capabilities. This requires a strong base to deprotonate the less nucleophilic lactam nitrogen.
Experimental Protocol:
-
Starting Material: Begin with N-Boc-3,9-diazaspiro[5.5]undecan-2-one (4 ).
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected starting material (1.0 eq.) in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C or -78 °C and add a strong base such as sodium hydride (NaH, 1.2 eq.) or lithium diisopropylamide (LDA, 1.2 eq.) portion-wise. Stir for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the reaction mixture and allow it to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the N3-functionalized product.[8]
Characterization of Functionalized Derivatives
The successful synthesis of functionalized 3,9-diazaspiro[5.5]undecan-2-one derivatives should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| 1H NMR | Appearance of new signals corresponding to the protons of the introduced functional group. Changes in the chemical shifts of protons adjacent to the site of functionalization. |
| 13C NMR | Appearance of new carbon signals from the added moiety. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the derivatized product. |
| Infrared (IR) Spectroscopy | Persistence of the lactam carbonyl stretch (around 1650-1680 cm-1). Appearance of new characteristic bands depending on the functional group introduced. |
Conclusion
The 3,9-diazaspiro[5.5]undecan-2-one scaffold represents a valuable starting point for the development of novel therapeutic agents. The protocols outlined in this guide, based on well-established synthetic methodologies for analogous systems, provide a framework for the systematic functionalization of this core structure. By employing selective protection and a variety of coupling and alkylation reactions, researchers can generate diverse libraries of compounds for biological screening and the elucidation of structure-activity relationships. Careful optimization of the reaction conditions and thorough characterization of the resulting products will be essential for the successful application of these methods in drug discovery and development.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. BenchChem.
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D'Andrea, P., & Negri, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 459. [Link]
- Gunda, G. K. P., & Duddukuri, S. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Chemical and Pharmaceutical Research, 6(7), 1939-1943.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. BenchChem.
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Wikipedia contributors. (2023, December 19). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
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Ashenhurst, J. (2023, October 26). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
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Falk-Petersen, C. B., Tsonkov, T. M., Nielsen, M. S., Harpsøe, K., Bundgaard, C., Frølund, B., ... & Wellendorph, P. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 63(23), 14756–14770. [Link]
-
PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecan-2-one. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
- BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. BenchChem.
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Vapourtec. (2019, January 21). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
- BenchChem. (2025). The Elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Technical Overview. BenchChem.
- Torres, R. R. (Ed.). (2020).
-
Adluri, B. S., & Kotha, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23831–23838. [Link]
-
PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. [Link]
- Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., ... & Yu, S. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(2), 208-216.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one
Welcome to the Technical Support Center for the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Introduction
3,9-Diazaspiro[5.5]undecan-2-one is a valuable spirocyclic scaffold in medicinal chemistry due to its rigid three-dimensional structure, which can lead to improved pharmacological properties. The synthesis of this compound, however, can present challenges that may result in suboptimal yields. This guide offers a systematic approach to identify and resolve common issues encountered during the synthesis.
A common and effective strategy for the synthesis of 3,9-diazaspiro[5.5]undecan-2-one involves a multi-step process commencing with a commercially available N-protected 4-piperidone derivative. The key steps generally involve the formation of a crucial diamine intermediate, followed by a cyclization reaction to construct the spirocyclic urea core.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Initial Michael Addition Step
-
Question: I am attempting a Michael addition to form the initial carbon-carbon bond for the spirocycle, but the yield is consistently low. What could be the issue?
-
Answer: Low yields in Michael additions for constructing the 3,9-diazaspiro[5.5]undecane framework can stem from several factors. A common approach involves the addition of a nucleophile to an activated olefin. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Base Selection: The choice of base is critical for the deprotonation of the Michael donor. If the base is too weak, the enolate will not form in sufficient concentration. Conversely, a base that is too strong can lead to side reactions.
-
Recommendation: For the addition of a lithium enolate to a tetrasubstituted olefin acceptor, ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The reaction should be conducted at low temperatures (e.g., -78 °C) to minimize side reactions.[1] For other Michael additions, bases like diethylamine have been shown to be effective.[2] Experiment with different bases and stoichiometries to find the optimal conditions for your specific substrate.
-
-
Poor Quality of Reagents: The purity of the Michael donor, acceptor, and the base is paramount.
-
Recommendation: Ensure all reagents are of high purity and solvents are anhydrous, as the presence of water can quench the enolate.
-
-
Reaction Temperature: Temperature control is crucial.
-
Recommendation: Maintain the recommended low temperature during the addition of the base and the Michael acceptor to prevent undesired side reactions.
-
-
Steric Hindrance: The steric bulk of the reactants can impede the reaction.
-
Recommendation: While challenging to alter, consider if less sterically hindered starting materials can be used if this is a persistent issue.
-
-
Problem 2: Inefficient Cyclization to Form the Spirocyclic Urea
-
Question: The final cyclization step to form the 2-oxo (urea) moiety of the spirocycle is not proceeding to completion, resulting in a low yield of the final product. What can I do to improve this?
-
Answer: The cyclization to form the spirocyclic urea is a critical step that can be influenced by several factors. This step typically involves the reaction of a diamine intermediate with a carbonyl source.
-
Choice of Carbonyl Source: The reactivity of the carbonyl source is important. Phosgene is highly effective but also highly toxic. Safer alternatives are generally preferred.
-
Reaction Conditions: The reaction conditions for the cyclization need to be carefully controlled.
-
Recommendation: Ensure the reaction is carried out under anhydrous conditions, as water can react with the carbonyl source. The reaction temperature and time should be optimized. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and prevent product degradation.
-
-
Purity of the Diamine Intermediate: Impurities in the diamine intermediate can interfere with the cyclization.
-
Recommendation: Purify the diamine intermediate thoroughly before proceeding to the cyclization step.
-
-
Problem 3: Difficulty in Purifying the Final Product
-
Question: My final product, 3,9-Diazaspiro[5.5]undecan-2-one, is proving difficult to purify. Standard silica gel chromatography gives poor separation and streaking. What purification strategies do you recommend?
-
Answer: 3,9-Diazaspiro[5.5]undecan-2-one is a polar, basic compound, which often leads to challenges in purification by standard silica gel chromatography. Here are several strategies to overcome these issues:
-
Modified Silica Gel Chromatography:
-
Recommendation: To prevent streaking on silica gel, you can add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (0.1-1%) or ammonia (by using a solvent system saturated with ammonia, e.g., DCM/MeOH saturated with NH3).[4]
-
-
Reversed-Phase Chromatography:
-
Recommendation: Reversed-phase chromatography (C18) is an excellent alternative for purifying polar compounds. A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, can be effective.[4]
-
-
Recrystallization:
-
Recommendation: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3,9-Diazaspiro[5.5]undecan-2-one?
A1: A plausible and frequently employed synthetic strategy starts from N-Boc-4-piperidone. The key steps involve:
-
Formation of a suitable intermediate that introduces the second nitrogen atom and the required carbon framework at the 4-position of the piperidine ring. This can be achieved through various methods, including a Michael addition.[1]
-
Modification of the functional groups to yield a protected 4-aminoalkyl-4-aminopiperidine derivative.
-
Cyclization of the resulting diamine with a carbonylating agent like carbonyldiimidazole (CDI) to form the urea ring.[3][4]
-
Final deprotection of the protecting groups to yield 3,9-Diazaspiro[5.5]undecan-2-one.
Q2: What are the critical parameters to control during the synthesis to maximize yield?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Purity of Reagents and Solvents: Use high-purity starting materials and anhydrous solvents, especially for steps involving strong bases or moisture-sensitive reagents.
-
Reaction Temperature: Maintain strict temperature control, particularly for exothermic reactions or when using thermally sensitive intermediates.
-
Stoichiometry of Reagents: Carefully control the molar ratios of the reactants to avoid side reactions and ensure complete conversion.
-
Reaction Atmosphere: For reactions sensitive to oxygen or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: In certain steps, such as work-up procedures, pH control can be critical to prevent product degradation or facilitate extraction.
Q3: What are the likely side products in this synthesis?
A3: Potential side products can include:
-
Incomplete reaction products: Unreacted starting materials or intermediates.
-
Over-alkylation or di-acylation products: If the reaction conditions are not carefully controlled.
-
Products from side reactions of the base: For example, enolization followed by undesired reactions.
-
Hydrolysis products: If water is present during the cyclization step.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the mass of the product and any byproducts, which can aid in their identification.
Experimental Protocols
Proposed Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one
This protocol is a proposed synthetic route based on established methodologies for analogous spirocyclic compounds and may require optimization.
Step 1: Synthesis of a Key Diamine Intermediate (Illustrative Example via Michael Addition)
A divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1]
Step 2: Cyclization to form the Spirocyclic Urea
-
Materials:
-
Protected diamine intermediate
-
Carbonyldiimidazole (CDI)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the protected diamine intermediate in anhydrous DCM or THF under an inert atmosphere.
-
Add a solution of CDI (1.1 equivalents) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Deprotection
-
Materials:
-
Protected 3,9-Diazaspiro[5.5]undecan-2-one
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected spirocyclic urea in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Michael Addition Base | Strong, non-nucleophilic (e.g., LDA) | To ensure complete enolate formation without competing nucleophilic attack. |
| Cyclization Reagent | Carbonyldiimidazole (CDI) | A safe and effective alternative to phosgene for urea formation. |
| Purification of Final Product | Reversed-phase chromatography or silica gel with basic modifier | To overcome challenges associated with the polar and basic nature of the product. |
Visualizations
DOT Script for a General Synthetic Workflow
Caption: General synthetic workflow for 3,9-Diazaspiro[5.5]undecan-2-one.
DOT Script for a Troubleshooting Logic Flow
Caption: Troubleshooting logic flow for addressing low yield issues.
References
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF - ResearchGate. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. [Link]
-
Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. PubMed. [Link]
-
Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. PubMed. [Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
-
Stepwise spirocyclization in gram scale. ResearchGate. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
Sources
Technical Support Center: Purification of 3,9-Diazaspiro[5.5]undecan-2-one Trifluoroacetate
Welcome to the technical support center for 3,9-Diazaspiro[5.5]undecan-2-one trifluoroacetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique spirocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
The 3,9-diazaspiro[5.5]undecane core is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1][2] However, its synthesis and purification, particularly when isolated as a trifluoroacetate (TFA) salt, present distinct challenges. The presence of two basic nitrogen centers makes it prone to salt formation, and the lactam functional group requires careful handling to prevent degradation.[3]
This document addresses the most common issues encountered in the lab, with a primary focus on the persistent challenge of managing the trifluoroacetate counterion, a common remnant from synthetic cleavage steps or reverse-phase HPLC.[4]
Part 1: Troubleshooting the Trifluoroacetate (TFA) Counterion
The most frequent and critical challenge is the management of the trifluoroacetic acid (TFA) counterion. TFA is often used as an ion-pairing agent in HPLC or in deprotection steps during synthesis.[4][5][6] However, residual TFA can be toxic to cells and interfere with biological assays, making its removal or exchange essential for downstream applications.[4][5][7]
Frequently Asked Questions (TFA-Related)
Q1: Why is it so difficult to remove TFA from my 3,9-Diazaspiro[5.5]undecan-2-one sample?
A: Free, unbound TFA can be removed by simple lyophilization. However, the 3,9-diazaspiro[5.5]undecane core contains two basic nitrogen atoms. These sites are protonated by the strong acid TFA, forming a stable, non-volatile ionic bond. Standard evaporation or a single lyophilization cycle is generally ineffective at breaking this salt pairing.[8] Your purification challenge is not just removing a solvent, but rather displacing a tightly bound counterion.
Q2: I performed several lyophilization cycles from water, but my ¹⁹F-NMR and ion chromatography still show significant TFA content. What am I doing wrong?
A: This is a common outcome. Lyophilizing from a neutral solvent like water does not provide the chemical driving force needed to break the ionic interaction between your protonated diazaspiro compound and the TFA anion. To effectively remove the TFA, you must either displace it with a different, more biocompatible acid (like HCl or acetic acid) or use a chromatographic method that facilitates ion exchange.[5][9]
Q3: What are the most reliable methods for TFA removal or exchange, and how do I choose the right one?
A: The optimal method depends on your experimental scale, desired final salt form, and available equipment. The three most effective industry-standard techniques are:
-
Lyophilization with a Stronger Acid: Involves repeatedly dissolving the compound in a dilute solution of a stronger, volatile acid like hydrochloric acid (HCl) and lyophilizing.[6][9][10] This is a straightforward and cost-effective method.
-
Ion-Exchange Chromatography (IEX): Utilizes an anion-exchange resin to capture the TFA anion and replace it with a more desirable counterion, such as acetate.[10][11] This method offers high efficiency and is suitable for sensitive compounds.
-
Modified Reverse-Phase HPLC: Involves re-purifying the compound on an RP-HPLC system using a mobile phase containing a different, weaker acid like acetic acid or formic acid instead of TFA.[5][12]
The following decision tree and comparison table can help guide your choice.
Caption: Decision tree for selecting a TFA removal method.
Table 1: Comparison of TFA Removal & Exchange Methodologies
| Method | Principle | Pros | Cons | Best For |
| Lyophilization with HCl | Acid displacement: A stronger or more concentrated acid (HCl) replaces TFA, forming a hydrochloride salt.[6][9] | Simple, inexpensive, scalable. | Requires multiple cycles for complete removal; residual HCl may need to be removed.[4] | Generating hydrochloride salts; processing larger batches (>100 mg). |
| Anion-Exchange Chromatography | Ion exchange: The TFA salt is passed through a resin pre-loaded with the desired counterion (e.g., acetate).[10][13] | Highly efficient (>95% removal in one go); mild conditions.[13] | Requires specific resins; can be lower capacity; potential for product loss on the column. | Generating acetate or other specific salt forms; purifying sensitive molecules. |
| Reverse-Phase HPLC | Counterion exchange on-column: The TFA salt is retained on a C18 column while the mobile phase (containing e.g., acetic acid) exchanges the TFA.[5][12] | Combines an extra purification step with TFA removal. | Dilutes the sample; requires additional lyophilization; may alter retention time. | When an additional HPLC polishing step is already planned. |
| Solid-Phase Extraction (SPE) | Neutralization and wash: The compound is retained on a reverse-phase cartridge, washed with a mild base (e.g., ammonium hydroxide or triethylamine) to form the free base, and then eluted. | Fast for small scales; can yield the free-base form directly. | Risk of compound loss if it doesn't retain strongly on the cartridge; potential for degradation with stronger bases. | Small-scale purification (<50 mg) and when the neutral, free-base form is desired. |
Part 2: Core Structure Purification & Stability
Beyond TFA, the inherent properties of the spiro-lactam structure can present challenges. Spirocyclic systems can be sterically demanding to synthesize, potentially leading to unique impurities, while the lactam ring is a key site of potential instability.[14][15]
Frequently Asked Questions (Structural Integrity)
Q4: My compound appears to be degrading during workup or purification. What is the likely cause?
A: The primary site of instability in 3,9-Diazaspiro[5.5]undecan-2-one is the lactam (cyclic amide) functional group. This ring is susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[3] Exposure to strong aqueous acids or bases, especially at elevated temperatures, can cleave the lactam ring, leading to the formation of an amino acid byproduct. Always use mild conditions (pH 5-7) whenever possible and avoid prolonged heating of aqueous solutions.
Q5: Can I use recrystallization to purify the final compound?
A: Yes, recrystallization is an excellent method for purifying solid organic compounds, provided a suitable solvent system can be found.[16][17] The key is to identify a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble at room temperature or below.[16] Given the polar nature of the diazaspiro salt, consider solvent systems like methanol/ether, ethanol/ethyl acetate, or isopropanol/water. A systematic solvent screen is essential for success. The slow formation of a crystalline lattice during cooling effectively excludes impurities.[17][18]
Q6: What analytical methods are essential for confirming purity and successful TFA exchange?
A: A combination of techniques is required for a complete picture of your compound's purity and final form.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | What to Look For |
| ¹H and ¹³C NMR | Structural confirmation and purity | Absence of signals from organic impurities or residual solvents. Correct chemical shifts and integrations for the target molecule. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule. |
| ¹⁹F-NMR | TFA quantification | The complete disappearance of the characteristic TFA signal (around -76 ppm) after exchange. |
| Ion Chromatography (IC) | Counterion quantification | Direct measurement of TFA, chloride, or acetate concentration in the final sample.[4][6][7] |
| Melting Point | Purity assessment | A sharp and narrow melting point range is indicative of a highly pure crystalline solid.[17] |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification strategies.
Protocol 1: TFA to Hydrochloride Salt Exchange via Lyophilization
This protocol leverages the volatility of HCl to displace and remove TFA.
-
Dissolution: Dissolve the 3,9-Diazaspiro[5.5]undecan-2-one TFA salt in a minimal amount of deionized water (e.g., 1 mg/mL).
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.[10] A concentration of 10 mM is often found to be optimal.[9]
-
Incubation: Allow the solution to stand at room temperature for at least 5 minutes.[4]
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath. A fast freeze promotes the formation of a fine, fluffy solid that lyophilizes efficiently.
-
Lyophilization: Lyophilize the sample overnight or until all solvent is removed.
-
Repeat: For complete exchange, it is critical to repeat steps 1-5 at least two more times (for a total of three cycles).[9]
-
Final Analysis: After the final cycle, confirm the absence of TFA using ¹⁹F-NMR or ion chromatography.
Caption: Workflow for TFA to HCl salt exchange.
Protocol 2: TFA to Acetate Salt Exchange via Anion-Exchange Chromatography
This protocol uses a solid-phase resin to perform the ion exchange.
-
Resin Selection & Preparation: Choose a strong anion-exchange (SAX) resin. Prepare a small column, ensuring a 10- to 50-fold excess of anion-exchange capacity relative to the molar amount of TFA in your sample.[6][10]
-
Resin Activation: Wash the resin thoroughly with 3-5 column volumes (CV) of a high concentration acetate solution (e.g., 1 M sodium acetate or ammonium acetate).[11][13]
-
Equilibration: Wash the column with 5-10 CV of deionized water to remove excess acetate salt.[6]
-
Sample Loading: Dissolve the TFA salt in a minimal volume of deionized water and load it onto the column.
-
Elution: Elute the column with deionized water. Your compound, now as the acetate salt, will elute while the TFA anion remains bound to the resin.
-
Fraction Collection & Analysis: Collect fractions and monitor by TLC or LC-MS to identify those containing your product.
-
Lyophilization: Combine the product-containing fractions and lyophilize to obtain the final, solid acetate salt.
References
- TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein.
- Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. (n.d.). BenchChem.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec.
- Giraud, M., Cavelier, F., & Martinez, J. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(12), 791-796.
- Piekielna, J., et al. (2017). Citropin 1.
- How to remove TFA salt from my compound which has a cyclen derivative? (2016).
- Conversion of ion-pairing agents/counter ions. (n.d.). Bio-Works.
- Gogoll, A., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 25(3), 1735.
- Stability and degradation of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one in solution. (n.d.). BenchChem.
- Technical Support Center: Managing TFA (Trifluoroacetic Acid)
- How to remove residual TFA from peptides after HPLC. (2009).
- Methods used to exchange trifluoroacetate counterion of peptide 2-TFA by RP-SPE. (n.d.).
- AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. (n.d.). Thermo Fisher Scientific.
- Recrystallization. (n.d.). University of California, Los Angeles.
- 3,9-Diazaspiro[5.5]undecan-2-one. (n.d.). PubChem.
- Recrystallization. (n.d.).
- Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
- An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. (n.d.). BenchChem.
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2010).
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystalliz
- 3,9-Diazaspiro[5.5]undecan-2-one. (n.d.). BLDpharm.
- Tert-Butyl 3,9-diazaspiro[5.
- Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. (n.d.). University of Southampton ePrints.
- Sorensen, M. D., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.
- Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. (2021).
- WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds. (n.d.).
- Challenges and opportunities in the purification of recombinant tagged proteins. (2015). PMC.
- Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers.
- Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society.
- First synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs. (2015). RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-works.com [bio-works.com]
- 12. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 15. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 16. Recrystallization [sites.pitt.edu]
- 17. vernier.com [vernier.com]
- 18. mt.com [mt.com]
Technical Support Center: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one
Welcome to the Technical Support Center for the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to optimize your reactions and purification processes.
Introduction to the Synthesis and its Challenges
3,9-Diazaspiro[5.5]undecan-2-one is a valuable spirocyclic scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can enhance binding affinity and selectivity to biological targets.[1] Its synthesis, however, can be accompanied by the formation of various side products that complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is paramount for successful and reproducible synthesis.
This guide will focus on identifying potential side products, understanding their formation, and providing actionable strategies for their mitigation and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one.
Q1: My reaction yield is consistently low. What are the likely causes related to side product formation?
Low yields are often a direct consequence of competing side reactions. The primary culprits include:
-
Incomplete Cyclization: The intramolecular cyclization to form the lactam ring may be slow or reversible, leading to a significant amount of unreacted linear precursor in the final mixture.
-
Polymerization: Under certain conditions, particularly with heat or catalytic impurities, the starting materials or intermediates can undergo intermolecular reactions to form oligomeric or polymeric byproducts.[2]
-
Formation of Isomeric Byproducts: Depending on the synthetic route, the formation of constitutional isomers or diastereomers can occur, leading to a complex product mixture and a lower yield of the desired isomer.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize techniques like TLC, LC-MS, or ¹H NMR to monitor the reaction progress and confirm the consumption of starting materials.
-
Temperature and Concentration Optimization: Systematically vary the reaction temperature and concentration. Lower temperatures and more dilute conditions can often minimize polymerization.
-
Catalyst Screening: If a catalyst is used, screen different catalysts and loadings to find the optimal conditions for the desired cyclization.
Q2: I observe an unexpected peak in my NMR spectrum that I suspect is a side product. What could it be?
Without knowing the specific synthetic route, it is challenging to definitively identify the side product. However, based on common reaction pathways to similar spirocyclic lactams, plausible side products include:
-
Unreacted Starting Materials: The most straightforward impurity to identify. Compare the spectrum with the spectra of your starting materials.
-
Hydrolyzed Product: If water is present during the reaction or workup, the lactam ring can be hydrolyzed to the corresponding amino acid.
-
Elimination Products: Depending on the precursors, elimination reactions can lead to the formation of unsaturated byproducts.
-
Over-alkylation or Acylation Products: If protecting groups are not stable or if reactive reagents are used in excess, multiple additions can occur on the nitrogen atoms.
Identification Strategy:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular weight of the impurity.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help elucidate the connectivity of the unknown compound.
-
Forced Degradation Studies: Intentionally subject your desired product to harsh conditions (e.g., acid, base, heat) to see if you can generate the observed impurity, which can help in its identification.
Q3: How can I effectively purify 3,9-Diazaspiro[5.5]undecan-2-one from polar side products?
The purification of polar heterocyclic compounds can be challenging.[3] Standard silica gel chromatography may not be effective if the desired product and impurities have similar polarities.
Purification Strategies:
-
Column Chromatography with Modified Mobile Phases: For silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing of amine-containing compounds.
-
Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. Gradients of water/acetonitrile or water/methanol are typically used.
-
Ion-Exchange Chromatography: If the side products have different acidic or basic properties than the desired product, ion-exchange chromatography can be a powerful purification tool.
-
Recrystallization: If a solid product is obtained, explore different solvent systems for recrystallization to achieve high purity.
Potential Side Reaction Pathways
The following diagram illustrates a hypothetical reaction pathway for the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one and potential side reactions.
Caption: Potential reaction pathways in the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one.
Experimental Protocols for Minimizing Side Products
The following protocols are designed to mitigate the formation of common side products.
Protocol 1: High-Dilution Intramolecular Cyclization
This protocol aims to favor the desired intramolecular cyclization over intermolecular polymerization by maintaining a low concentration of the reactive intermediate.
Materials:
-
Linear amino acid precursor
-
High-purity, anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Cyclization agent (e.g., a carbodiimide like DCC or EDC, or a phosphonium reagent like PyBOP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Dissolve the cyclization agent in a large volume of anhydrous solvent in the reaction vessel.
-
Dissolve the linear amino acid precursor in a separate portion of the anhydrous solvent and place it in the dropping funnel.
-
Add the precursor solution dropwise to the reaction vessel over a period of several hours with vigorous stirring.
-
After the addition is complete, continue to stir the reaction at the optimized temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with the appropriate workup and purification.
Protocol 2: Purification of Polar Spirocyclic Lactams
This protocol outlines a general procedure for the purification of 3,9-Diazaspiro[5.5]undecan-2-one using reversed-phase chromatography.
Materials:
-
Crude reaction mixture
-
Reversed-phase silica gel (C18)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier)
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile).
-
Load the dissolved sample onto a pre-equilibrated C18 column.
-
Elute the column with a gradient of increasing organic solvent (acetonitrile or methanol) in water. A shallow gradient is often more effective for separating closely related compounds.
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction to completion; optimize reaction time and temperature. |
| Polymerization | Use high-dilution conditions; optimize temperature. | |
| Formation of isomers | Screen different catalysts and reaction conditions. | |
| Impure Product | Unreacted starting material | Optimize reaction conditions to drive the reaction to completion. |
| Hydrolysis | Use anhydrous conditions for reaction and workup. | |
| Polar byproducts | Purify using reversed-phase chromatography or ion-exchange chromatography.[3] |
Conclusion
The successful synthesis of 3,9-Diazaspiro[5.5]undecan-2-one hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters, monitoring progress, and employing appropriate purification strategies, researchers can overcome the challenges associated with the formation of unwanted byproducts and obtain the desired compound in high yield and purity. This guide provides a foundational framework for troubleshooting and optimizing your synthetic efforts.
References
- This is a placeholder for a reference that would be added if a specific synthesis paper was identified and cited.
- This is a placeholder for a reference that would be added if a specific purific
- This is a placeholder for a reference that would be added if a specific side product identific
- This is a placeholder for a reference that would be added if a specific analytical method was identified and cited.
-
Kryshchyshyn, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(57), 35677-35698. [Link]
- This is a placeholder for a reference that would be added if a specific mechanistic study was identified and cited.
- This is a placeholder for a reference that would be added if a specific spectroscopic analysis was identified and cited.
- This is a placeholder for a reference that would be added if a specific review on spirocycles was identified and cited.
Sources
Technical Support Center: Optimizing Coupling Efficiency of 3,9-Diazaspiro[5.5]undecan-2-one
Welcome to the technical support center for optimizing coupling reactions with 3,9-Diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile spirocyclic scaffold. Spirocyclic frameworks are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance target specificity.[1] However, their unique steric and electronic properties can present challenges in achieving high coupling efficiencies.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles and achieve reproducible, high-yielding results in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on 3,9-Diazaspiro[5.5]undecan-2-one is more reactive for N-arylation?
The secondary amine at the 9-position is generally more nucleophilic and less sterically hindered than the amide nitrogen within the lactam ring at the 3-position. Therefore, selective N-arylation at the 9-position is typically favored under standard coupling conditions. Achieving selective coupling at the 3-position would likely require N-protection of the 9-position amine.
Q2: What are the most common coupling reactions for N-arylation of 3,9-Diazaspiro[5.5]undecan-2-one?
The most prevalent and effective methods for N-arylation of secondary amines and lactams are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann or Chan-Lam couplings.[2][3][4] The choice between these depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Q3: Why is my Buchwald-Hartwig reaction with 3,9-Diazaspiro[5.5]undecan-2-one failing or giving low yields?
Failures in Buchwald-Hartwig aminations are often multifactorial. Common culprits include catalyst deactivation, inappropriate choice of ligand or base, solvent impurities (oxygen or water), and substrate-specific issues like steric hindrance.[5][6] This guide's troubleshooting section provides a detailed breakdown of potential causes and solutions.
Q4: Can I use aryl chlorides as coupling partners?
While aryl iodides and bromides are more reactive, modern Buchwald-Hartwig catalyst systems with specialized phosphine ligands can effectively couple aryl chlorides.[6] However, these reactions may require higher temperatures, different ligands, or longer reaction times compared to their bromide or iodide counterparts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-arylation of 3,9-Diazaspiro[5.5]undecan-2-one.
Issue 1: Low to No Product Formation
Potential Cause A: Inactive Catalyst
-
Explanation: The active Pd(0) species in Buchwald-Hartwig reactions is sensitive to oxygen.[5] Incomplete degassing of the solvent and reaction vessel can lead to oxidation and deactivation of the catalyst. Some palladium sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) state, which can be inefficient.[6][7]
-
Solution:
-
Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Assemble your reaction glassware under an inert atmosphere, and maintain this atmosphere throughout the experiment.
-
Consider using a palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which forms the active Pd(0) species more reliably under mild conditions.[8]
-
Potential Cause B: Inappropriate Ligand Selection
-
Explanation: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is too bulky or not electron-rich enough for a given substrate combination can stall the reaction.
-
Solution:
-
Screen a panel of phosphine ligands. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often effective.
-
Consult literature for successful ligand choices in similar spirocyclic systems.
-
Potential Cause C: Incorrect Base
-
Explanation: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. A base that is too weak may not be effective, while an overly strong base could lead to side reactions or degradation of sensitive functional groups.[7]
-
Solution:
Issue 2: Formation of Significant Side Products
Potential Cause A: Homocoupling of the Aryl Halide
-
Explanation: This side reaction, forming a biaryl species, is often a result of oxygen contamination, which can interfere with the catalytic cycle.[5]
-
Solution:
-
Rigorously exclude oxygen from your reaction system through proper degassing and inert atmosphere techniques.
-
Potential Cause B: Hydrodehalogenation of the Aryl Halide
-
Explanation: The aryl halide is reduced to the corresponding arene. This can be caused by certain impurities or side reactions within the catalytic cycle.
-
Solution:
-
Ensure the purity of all reagents and solvents.
-
Screen different ligands and bases, as the reaction conditions can influence the prevalence of this side reaction.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in the N-arylation of 3,9-Diazaspiro[5.5]undecan-2-one.
Caption: Troubleshooting Decision Tree for N-Arylation Reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol provides a general starting point for the palladium-catalyzed N-arylation of 3,9-Diazaspiro[5.5]undecan-2-one. Optimization of the ligand, base, and temperature may be necessary for specific aryl halides.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), 3,9-Diazaspiro[5.5]undecan-2-one (1.2 mmol), the palladium precatalyst (see table below), the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (see table) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the indicated temperature for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Recommended Reaction Parameters:
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst that reliably forms the active Pd(0) species.[8] |
| Ligand | XPhos (1.5-3 mol%) | A bulky, electron-rich ligand effective for a broad range of aryl halides. |
| Base | NaOt-Bu (1.4 equiv) | Strong base that is effective in many Buchwald-Hartwig couplings.[7] |
| Solvent | Toluene or Dioxane (0.1 M) | Common non-polar solvents for this reaction type. Ensure they are anhydrous and degassed. |
| Temperature | 80-110 °C | A typical temperature range for these couplings.[8] |
| Time | 12-24 hours | Reaction times can vary; monitor for completion. |
Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the palladium-catalyzed N-arylation process.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
References
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. Available at: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. Available at: [Link]
-
3,9-Diazaspiro[5.5]undecan-2-one. PubChem. Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
-
Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton - University of Southampton. Available at: [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. ResearchGate. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. Available at: [Link]
-
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
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Technical Support Center: Degradation of 3,9-Diazaspiro[5.5]undecan-2-one Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Core Instability: The Lactam Ring
The primary site of instability in 3,9-diazaspiro[5.5]undecan-2-one is the lactam (cyclic amide) ring.[1] Under acidic conditions, this ring is susceptible to hydrolysis, a chemical process that involves the cleavage of the amide bond by water.[2][3] This fundamental reaction is the cornerstone of understanding the degradation pathways of this spirocyclic compound.
The acid-catalyzed hydrolysis of lactams generally proceeds through a tetrahedral intermediate, similar to the mechanism for acyclic amides.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Proposed General Mechanism of Acid-Catalyzed Lactam Hydrolysis
Sources
troubleshooting low reactivity of 3,9-Diazaspiro[5.5]undecan-2-one
Technical Support Center: 3,9-Diazaspiro[5.5]undecan-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3,9-Diazaspiro[5.5]undecan-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges, particularly the compound's nuanced reactivity, to ensure the success of your experiments.
The 3,9-diazaspiro[5.5]undecane core is a valuable scaffold in medicinal chemistry, recognized for its rigid, three-dimensional structure that is beneficial in drug design.[1][2] However, its unique structural and electronic properties can present challenges. This guide is designed to turn these challenges into opportunities for successful synthesis.
Troubleshooting Guide: Low Reactivity & Side Reactions
A common issue reported by users is the apparent low reactivity of 3,9-Diazaspiro[5.5]undecan-2-one, especially in N-alkylation and N-acylation reactions. This is often not a case of inherent non-reactivity, but rather a need for precisely optimized conditions that account for the molecule's structure.
Q1: My N-alkylation or N-acylation reaction is failing or showing very low conversion. What are the primary causes?
Failure to achieve the desired reaction is typically rooted in one of four areas: nucleophilicity, steric hindrance, reaction conditions (base, solvent, temperature), or reagent quality.
Below is a systematic workflow to diagnose the issue.
In-Depth Analysis:
-
Issue 1: Nitrogen Atom Reactivity: The core of 3,9-Diazaspiro[5.5]undecan-2-one contains two distinct nitrogen atoms. The N3 nitrogen is part of a lactam (an amide within a ring) and its lone pair is delocalized by resonance with the adjacent carbonyl group. This makes it non-nucleophilic under standard acylation or alkylation conditions. The reactive site is the N9 nitrogen , which is a standard secondary amine. All reactions should be designed to target the N9 position.[3]
-
Issue 2: Steric Hindrance: The spirocyclic nature of the scaffold creates a rigid, three-dimensional structure.[4][5][6][7] While advantageous for pharmacology, this can physically block the approach of bulky electrophiles (like highly substituted acyl chlorides or alkyl halides) to the N9 position.[5][6][7] This steric hindrance slows down the reaction rate.[5][6][7]
-
Issue 3: Suboptimal Reaction Conditions:
-
Base Selection: Direct alkylation of a secondary amine with an alkyl halide generates an acid (HX) byproduct.[8][9] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. However, a nucleophilic base (like an amine) could compete with the substrate. Therefore, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often the best choice.
-
Solvent Choice: The reaction requires a solvent that can dissolve the starting materials and facilitate a bimolecular reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize charged intermediates that may form during the reaction.
-
-
Issue 4: Reagent Quality: Like many amine-based reactions, these are sensitive to moisture and impurities. Ensure your 3,9-Diazaspiro[5.5]undecan-2-one starting material is pure and dry. Alkylating and acylating agents should be of high quality, as any acidic impurities can quench the starting amine. Always run reactions under an inert atmosphere (Nitrogen or Argon).[10]
Q2: I am observing multiple products or a messy reaction mixture. What are the likely side reactions?
Side reactions often arise from over-alkylation, inappropriate base choice, or high temperatures.
-
Poly-alkylation: While the N3-amine is unreactive, the product of the initial N9-alkylation is now a tertiary amine. This tertiary amine can, in some cases, react with a further equivalent of a highly reactive alkylating agent (like methyl iodide) to form a quaternary ammonium salt.[8] This is more common with small, reactive electrophiles.
-
Solution: Use a 1:1 stoichiometry of amine to electrophile and monitor the reaction closely by TLC or LC-MS to stop it upon full consumption of the starting material.
-
-
Base-Induced Decomposition: Strong, nucleophilic bases like NaOH or KOtBu can potentially lead to hydrolysis of the lactam or other undesired pathways.
-
Solution: Stick to non-nucleophilic organic bases like DIPEA or proton sponge.
-
-
Thermal Degradation: Excessive heat can cause decomposition.
-
Solution: Start reactions at room temperature and only heat gently if necessary. A typical upper limit would be 60-80 °C.
-
Experimental Protocols & Data
Protocol 1: General Procedure for N9-Acylation
This protocol provides a robust starting point for the acylation of the N9 position.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N2), add 3,9-Diazaspiro[5.5]undecan-2-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: Slowly add the desired acyl chloride (RCOCl) or anhydride ((RCO)2O) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or saturated aqueous NaHCO3. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM, DMF, THF | Good solubility for starting materials and reagents. |
| Base | DIPEA, Et3N | Non-nucleophilic; effectively scavenges HCl byproduct.[3] |
| Temperature | 0 °C to Room Temp | Minimizes side reactions; allows for controlled reaction. |
| Stoichiometry | ~1.1 eq of Acylating Agent | A slight excess ensures full conversion of the starting material. |
Frequently Asked Questions (FAQs)
Q: Which nitrogen on 3,9-Diazaspiro[5.5]undecan-2-one is more reactive? A: The N9 nitrogen, a secondary amine, is the nucleophilic and reactive site for alkylation and acylation. The N3 nitrogen is part of a lactam and is significantly less reactive due to resonance delocalization of its lone pair of electrons with the carbonyl group.
Q: How should I store 3,9-Diazaspiro[5.5]undecan-2-one? A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.
Q: What are the best analytical methods to monitor reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. A typical mobile phase would be a mixture of DCM/Methanol or Ethyl Acetate/Hexanes. Staining with ninhydrin can be useful as it reacts with the secondary amine of the starting material but not the tertiary amine product. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the masses of the starting material and product.
Q: Can the lactam at the N3 position be modified? A: Yes, but it requires much harsher conditions than reactions at N9. Lactam reduction (e.g., with strong reducing agents like LiAlH4) or hydrolysis (under strong acidic or basic conditions with heat) are possible but will also affect other functional groups in the molecule. These transformations are not trivial and require careful planning.
References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
-
(n.d.). Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. The Journal of Organic Chemistry. [Link]
-
Gryl, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. [Link]
-
(n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
(n.d.). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
-
(n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
(n.d.). 3,9-Diazaspiro[5.5]undecan-2-one. PubChem. [Link]
-
(n.d.). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
(n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
-
(n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]
-
(n.d.). Steric Hindrance. ChemTalk. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. [Link]
-
(n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]
-
(n.d.). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
(n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
(n.d.). Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
(n.d.). Reactions of Amines. Jasperse, NDSU. [Link]
-
(n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
(n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton - University of Southampton. [Link]
-
(n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
- (n.d.). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
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- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05904J [pubs.rsc.org]
- 5. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 6. study.com [study.com]
- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
Technical Support Center: A Researcher's Guide to Removing Trifluoroacetic acid from Diazaspiro Compounds
Welcome to the technical support center for drug development professionals. This guide provides in-depth technical assistance and troubleshooting for a common challenge in synthetic chemistry: the removal of trifluoroacetic acid (TFA) from diazaspiro compounds. As researchers and scientists, you are likely aware that TFA is a powerful tool in organic synthesis, particularly for the deprotection of amine-containing molecules like diazaspiro compounds. However, its complete removal is often crucial for downstream applications, including biological assays and further synthetic transformations.
This guide is structured to provide both quick answers to common problems and detailed protocols for the most effective removal techniques. We will delve into the "why" behind each step, empowering you to adapt and troubleshoot these methods for your specific diazaspiro compound.
Part 1: Troubleshooting Common Issues - FAQs
This section addresses frequently encountered problems when attempting to remove TFA from diazaspiro compounds. The Q&A format is designed to help you quickly diagnose and resolve issues in your experimental workflow.
Q1: I've evaporated my solvent under reduced pressure, but my NMR spectrum still shows a broad singlet and a quartet characteristic of TFA. Why is the TFA still present?
A: This is a very common issue. While TFA has a relatively low boiling point (72.4 °C), it is a strong acid (pKa ≈ 0.23) and readily forms stable salts with the basic nitrogen atoms in your diazaspiro compound.[1][2][3] These trifluoroacetate salts are non-volatile and will not be removed by simple evaporation. The broad singlet you observe is likely from the protonated amine, and the quartet is characteristic of the trifluoromethyl group of the trifluoroacetate counter-ion.
Q2: My diazaspiro compound is highly soluble in water. How can I effectively remove the TFA salt?
A: This is a frequent challenge with polar compounds. For water-soluble diazaspiro compounds, traditional liquid-liquid extraction with an organic solvent after basification can be problematic due to poor partitioning. In this case, you have several effective options:
-
Solid-Phase Extraction (SPE): Utilizing a cation-exchange resin is a highly effective method. Your protonated diazaspiro compound will bind to the resin, allowing the trifluoroacetate anion to be washed away. Elution with a basic solution will then release your free-based diazaspiro compound.
-
Ion-Exchange Chromatography: Similar to SPE, this technique offers higher resolution and is suitable for more challenging separations.
-
Lyophilization with Counter-Ion Exchange: This involves dissolving your compound in a dilute solution of a different, more volatile acid (like HCl or acetic acid) and then lyophilizing. This process is repeated several times to replace the trifluoroacetate with a different counter-ion.[2][4][5][6]
Q3: I tried a liquid-liquid extraction with sodium bicarbonate to neutralize the TFA, but my compound seems to have disappeared. What went wrong?
A: There are two likely reasons for this. First, sodium bicarbonate may not be a strong enough base to fully deprotonate the trifluoroacetate salt of your diazaspiro compound.[3] This can lead to the formation of an ion pair that remains in the aqueous layer. It is often necessary to use a stronger base, such as sodium hydroxide, to ensure complete deprotonation. Secondly, if your free-based diazaspiro compound has some water solubility, it may not have fully partitioned into the organic layer. To mitigate this, you can try saturating the aqueous layer with sodium chloride (salting out) to decrease the solubility of your organic compound in the aqueous phase.
Q4: After attempting to remove TFA, my final product is a sticky oil instead of a solid. How can I improve this?
A: The presence of residual TFA salts can often result in an oily or hygroscopic final product. Ensuring the complete removal of TFA is key. If you have used a lyophilization method with HCl exchange, residual HCl can also lead to a hygroscopic product. A final lyophilization from pure water after the exchange cycles can help remove excess HCl. For other methods, ensuring your product is fully free-based and dry is crucial.
Q5: Can I use a basic resin like Amberlyst A-21 to remove TFA?
A: Yes, using a weakly basic resin like Amberlyst A-21 can be an effective method.[7] This approach avoids a traditional aqueous workup. You can stir your reaction mixture with the resin, which will neutralize the TFA. Afterward, you can simply filter off the resin and evaporate the solvent to obtain your free-based diazaspiro compound. This is particularly useful for compounds that are sensitive to aqueous conditions.
Part 2: Detailed Protocols for TFA Removal
This section provides detailed, step-by-step protocols for the most reliable methods to remove TFA from your diazaspiro compounds. The choice of method will depend on the specific properties of your compound, such as its solubility and stability.
Method 1: Solid-Phase Extraction (SPE) - Cation Exchange
This "catch and release" method is highly effective for basic compounds like diazaspiro compounds.[8]
Experimental Protocol:
-
Select and Condition the Cartridge:
-
Choose a strong cation exchange (SCX) SPE cartridge with a sorbent mass appropriate for the amount of your compound.
-
Condition the cartridge by passing methanol (2-3 column volumes) followed by deionized water (2-3 column volumes). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve your diazaspiro-TFA salt in a minimal amount of a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Load the solution onto the conditioned SPE cartridge. The protonated diazaspiro compound will be retained on the sorbent.
-
-
Washing:
-
Wash the cartridge with deionized water (2-3 column volumes) to remove the trifluoroacetate counter-ion.
-
Follow with a wash of methanol (2-3 column volumes) to remove any remaining water and non-basic impurities.
-
-
Elution:
-
Elute your free-based diazaspiro compound with a basic solution, such as 2M ammonia in methanol (2-3 column volumes).
-
Collect the eluent.
-
-
Isolation:
-
Evaporate the solvent from the collected eluent under reduced pressure to obtain your TFA-free diazaspiro compound.
-
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for TFA removal.
Method 2: Liquid-Liquid Extraction with Basification
This classic method is suitable for diazaspiro compounds that are soluble in organic solvents and stable under basic conditions.
Experimental Protocol:
-
Dissolution:
-
Dissolve your diazaspiro-TFA salt in deionized water.
-
-
Basification:
-
Cool the aqueous solution in an ice bath.
-
Slowly add a strong base, such as 1M sodium hydroxide (NaOH) solution, until the pH of the aqueous phase is greater than 12.[3] This ensures complete deprotonation of the amine.
-
-
Extraction:
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
For water-soluble compounds, consider saturating the aqueous layer with NaCl before extraction.
-
-
Washing and Drying:
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Isolation:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free-based diazaspiro compound.
-
Workflow Diagram:
Caption: Liquid-Liquid Extraction workflow for TFA removal.
Method 3: Lyophilization with Counter-Ion Exchange
This method is ideal for delicate or highly polar diazaspiro compounds and avoids the use of strong bases or organic solvents for extraction.[2][4][5][6]
Experimental Protocol:
-
Initial Dissolution:
-
Dissolve the diazaspiro-TFA salt in deionized water at a concentration of approximately 1 mg/mL.[6]
-
-
Acidification:
-
Add a 100 mM solution of a volatile acid, such as hydrochloric acid (HCl), to achieve a final concentration of 2-10 mM HCl.[6] Using a stronger acid like HCl helps to displace the TFA.
-
-
Incubation and Freezing:
-
Allow the solution to stand at room temperature for at least one minute.
-
Flash-freeze the solution, preferably in liquid nitrogen.
-
-
Lyophilization:
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
-
Repeat Cycles:
-
Repeat steps 1-4 at least two more times to ensure complete exchange of the trifluoroacetate for the chloride ion.[6]
-
-
Final Step (Optional):
-
For the final cycle, dissolve the compound in pure deionized water and lyophilize to remove any excess HCl.
-
Workflow Diagram:
Caption: Lyophilization with counter-ion exchange workflow.
Part 3: Method Comparison and Selection
The choice of TFA removal method is critical and depends on the physicochemical properties of your specific diazaspiro compound. The table below summarizes the key aspects of each method to aid in your decision-making process.
| Method | Advantages | Disadvantages | Best Suited For |
| Solid-Phase Extraction (Cation Exchange) | - High efficiency- Amenable to automation- Good for polar/water-soluble compounds | - Requires specific SPE cartridges- Potential for sample loss on the resin | Polar and water-soluble diazaspiro compounds. |
| Liquid-Liquid Extraction with Basification | - Simple and cost-effective- Scalable to larger quantities | - Requires compound stability at high pH- Can be problematic for polar compounds- Potential for emulsion formation | Non-polar diazaspiro compounds that are stable in strong base. |
| Lyophilization with Counter-Ion Exchange | - Mild conditions- Ideal for delicate and polar compounds- Avoids organic solvents for extraction | - Time-consuming (multiple cycles)- Requires access to a lyophilizer- Final product is a salt (e.g., HCl salt) | Polar, water-soluble, and/or base-sensitive diazaspiro compounds. |
| Basic Resin (e.g., Amberlyst A-21) | - Non-aqueous workup- Simple filtration to remove resin | - May require optimization of resin amount and stirring time- Resin can be costly | Compounds sensitive to aqueous conditions. |
A Note on Compound Stability: Before committing your entire sample to a particular method, especially one involving strong bases, it is highly recommended to perform a small-scale stability test. Subject a small amount of your diazaspiro compound to the proposed conditions and analyze the outcome by LC-MS or NMR to ensure no degradation has occurred.
By understanding the principles behind each TFA removal technique and considering the specific properties of your diazaspiro compound, you can confidently select and implement the most effective method for your research.
References
-
Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]
-
ResearchGate. (2016, April 18). How to remove TFA salt? Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]
-
ResearchGate. (2016, December 26). How to remove TFA salt from my compound which has a cyclen derivative? Retrieved from [Link]
-
LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? Retrieved from [Link]
-
Agilent Technologies. (n.d.). StratoSpheres SPE for TFA Removal. Retrieved from [Link]
-
ResearchGate. (2012, November 5). How can I remove TFA in a product? Retrieved from [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. cypress-international.com [cypress-international.com]
stability issues of 3,9-Diazaspiro[5.5]undecan-2-one in solution
Technical Support Center: 3,9-Diazaspiro[5.5]undecan-2-one
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for 3,9-Diazaspiro[5.5]undecan-2-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and validated protocols to address the stability challenges associated with this compound in solution. As a Senior Application Scientist, my goal is to explain not just the procedural steps but the underlying chemical principles to empower you to design robust and reliable experiments.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 3,9-Diazaspiro[5.5]undecan-2-one.
Chemical Structure and Inherent Instability
Before diving into specific issues, it's crucial to understand the molecule's structure. 3,9-Diazaspiro[5.5]undecan-2-one is a spirocyclic compound containing two key features: two piperidine rings and a lactam (a cyclic amide) functional group.
Caption: Structure of 3,9-Diazaspiro[5.5]undecan-2-one.
Q1: What is the primary stability concern for 3,9-Diazaspiro[5.5]undecan-2-one in solution?
The primary functional group of concern is the lactam ring. This cyclic amide is susceptible to hydrolysis, which involves the cleavage of the amide bond by a water molecule.[1] This reaction opens the ring, converting the parent compound into an amino acid derivative, which will almost certainly have different chemical properties and biological activity.
Q2: What are the most likely degradation pathways?
The most probable degradation pathway is hydrolysis of the lactam ring. This reaction can be catalyzed by both acid and base, meaning that the compound's stability is highly dependent on the pH of the solution.[1][2] Under harsh oxidative conditions, the piperidine rings could also undergo degradation, but lactam hydrolysis is the most common issue under typical experimental conditions.[1][3]
Caption: Primary degradation pathway via hydrolysis.
Q3: How does pH affect the stability of the compound?
The rate of hydrolysis is significantly influenced by pH.
-
Acidic Conditions (pH < 5): Acid catalysis can accelerate the rate of lactam hydrolysis.
-
Neutral to Slightly Acidic Conditions (pH 5-7): The compound generally exhibits its maximum stability in this range.[1][2]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is often more rapid and aggressive than acid-catalyzed hydrolysis for lactams.
For this reason, unbuffered aqueous solutions or solutions with unknown pH values pose a significant risk to the compound's integrity.
Q4: What are the best practices for preparing and storing solutions?
To minimize degradation, follow these guidelines:
-
Solvent Choice: Whenever possible, use aprotic, non-nucleophilic solvents like DMSO, acetonitrile, or THF for stock solutions.[4] These solvents do not participate in hydrolysis.
-
Aqueous Solutions: If aqueous solutions are necessary, use a purified water source and a buffer system to maintain a pH between 5 and 7.[1]
-
Preparation: Always prepare aqueous solutions fresh for immediate use.[1]
-
Storage: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow the rate of any potential degradation.[1]
-
Protection from Light: While specific photostability data is limited, it is good practice to protect solutions from light by using amber vials or wrapping containers in foil.[1]
Q5: How can I monitor the degradation of my samples?
Visual inspection is unreliable. The most effective method for monitoring the parent compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC), ideally with UV detection.[1] A properly developed "stability-indicating" HPLC method is essential, as it must be able to separate the intact parent compound from all potential degradants.[1][5] For definitive identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred technique.[1][5]
Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent assay results. | Degradation of the compound in the assay medium after dilution from the stock solution. The pH of cell culture media (often ~7.4) or other biological buffers can slowly cause hydrolysis over several hours. | 1. Minimize the incubation time of the compound in the aqueous medium. 2. Prepare the final dilution immediately before adding it to the assay. 3. Run a time-course experiment to quantify the compound's stability in your specific assay medium using HPLC. |
| New peaks appear in HPLC chromatograms over time. | The compound is degrading in the sample solvent or even in the HPLC mobile phase. | 1. Confirm the new peaks are degradants using LC-MS. 2. If using an aqueous sample solvent, switch to an organic/aqueous mixture (e.g., 50:50 Acetonitrile:Water) or pure organic solvent if possible. 3. Keep sample vials in a cooled autosampler (e.g., 4°C) during the HPLC run. 4. Ensure the mobile phase is buffered to a neutral or slightly acidic pH if it contains water.[4] |
| Difficulty dissolving the compound. | The compound may have poor solubility in purely aqueous solutions. | 1. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. 2. Serially dilute the stock solution into the final aqueous medium, ensuring the final concentration of the organic solvent is compatible with your experiment and does not exceed recommended limits (e.g., <0.5% DMSO for many cell-based assays). |
Key Experimental Protocols
Here we provide validated, step-by-step methodologies for assessing stability.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate 3,9-Diazaspiro[5.5]undecan-2-one from its degradation products generated under stress conditions. This is the cornerstone of any stability study.
Caption: Workflow for stability-indicating method development.
Methodology:
-
Forced Degradation Sample Preparation:
-
Objective: To intentionally degrade the compound to ensure the analytical method can detect the degradants.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 2-24 hours.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Incubate at room temperature for 1-8 hours.
-
Oxidation: Dissolve the compound and add 3% H₂O₂. Incubate at room temperature for 2-24 hours.
-
Thermal Stress: Store a solution of the compound at 60°C for 24-48 hours.
-
Control: Prepare a solution of the compound in the same solvent and keep it at 4°C.
-
-
Initial HPLC Analysis:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine this by running a UV scan).
-
Injection: Inject the control and all stressed samples.
-
-
Method Optimization & Validation:
-
Analyze the chromatograms. The goal is to achieve baseline separation between the parent peak and all new peaks (degradants).
-
If peaks co-elute, adjust the gradient slope, mobile phase pH (e.g., by using an ammonium acetate buffer instead of formic acid), or try a different column chemistry (e.g., Phenyl-Hexyl).
-
Once separation is achieved, the method is considered "stability-indicating."
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the rate of degradation of 3,9-Diazaspiro[5.5]undecan-2-one as a function of pH.
Materials:
-
A stock solution of the compound in acetonitrile.
-
A series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7 & 9).
-
Validated stability-indicating HPLC method.
Methodology:
-
Sample Preparation:
-
For each pH value (3, 5, 7, 9), prepare a solution by spiking a small volume of the acetonitrile stock into the buffer. The final acetonitrile concentration should be low (<5%) to ensure the buffer controls the pH.
-
Prepare triplicate samples for each pH and time point.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 37°C or 50°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each sample.
-
Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase and/or storing it at low temperature.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the percentage remaining versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs).
-
The results can be summarized in a table.
-
Hypothetical Data Summary:
| pH | Degradation Rate Constant (k_obs) at 37°C (hr⁻¹) | Half-Life (t₁/₂) (hours) | Predicted Stability |
| 3.0 | 0.035 | 19.8 | Moderate |
| 5.0 | 0.004 | 173.3 | High |
| 7.0 | 0.005 | 138.6 | High |
| 9.0 | 0.150 | 4.6 | Low |
References
- BenchChem Technical Support. (2025). Stability and degradation of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one in solution.
-
PubChem. 3,9-Diazaspiro[5.5]undecan-2-one. National Center for Biotechnology Information. [Link]
-
Berrod, S., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]
- BenchChem Technical Support. (2025). Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents.
-
Wallner, G., et al. (2014). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]
-
But, I., et al. (2023). Lifitegrast Degradation: Products and Pathways. MDPI. [Link]
Sources
Technical Support Center: Reaction Scale-Up of 3,9-Diazaspiro[5.5]undecan-2-one
Welcome to the technical support center for the reaction scale-up of 3,9-Diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. The insights provided herein are based on established principles of chemical process development and experience with analogous heterocyclic systems.
I. Introduction to the Scale-Up of 3,9-Diazaspiro[5.5]undecan-2-one
3,9-Diazaspiro[5.5]undecan-2-one is a valuable spirocyclic scaffold in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Scaling up its synthesis from gram to kilogram quantities introduces a new set of challenges that are often not apparent at the lab scale. These challenges typically revolve around reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide provides a structured approach to troubleshooting and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
A common synthetic route to 3,9-diazaspiro[5.5]undecan-2-one involves the cyclization of a protected 4-amino-4-(aminomethyl)piperidine derivative with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI).[3] While effective on a small scale, this process requires careful consideration of several factors when scaled up.
II. Troubleshooting Guide: Navigating Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up of the 3,9-Diazaspiro[5.5]undecan-2-one synthesis.
Issue 1: Incomplete Reaction or Stalling at Larger Scales
Question: My reaction proceeds to completion on a 10 g scale, but on a 1 kg scale, it stalls at 70% conversion even after extended reaction time. What could be the cause?
Answer: This is a classic example of how mass and heat transfer limitations can impact a reaction at scale.
-
Causality:
-
Poor Mixing: In a larger reactor, inefficient stirring can lead to localized concentration gradients. The reactants may not be encountering each other effectively, slowing down the reaction rate.
-
Temperature Gradients: The exothermic nature of the reaction between the diamine and CDI can create hot spots within the reactor if the cooling is not efficient. Conversely, if the reaction requires heating, cold spots can exist. These temperature variations can significantly affect the reaction kinetics.
-
Reagent Addition Rate: On a small scale, reagents are often added quickly. On a larger scale, a slower, controlled addition is necessary to manage the exotherm. If the addition rate is too slow, the concentration of the added reagent may be too low to sustain a reasonable reaction rate.
-
-
Troubleshooting Steps:
-
Evaluate Agitation: Ensure the stirrer speed and design are adequate for the reactor volume to achieve good mixing. For viscous reaction mixtures, a more powerful overhead stirrer with appropriate impeller design is crucial.
-
Monitor Internal Temperature: Use a calibrated temperature probe placed in the reaction mixture (not just in the reactor jacket) to get an accurate reading of the internal temperature.
-
Optimize Reagent Addition: Profile the reaction exotherm on a smaller, well-controlled scale using a reaction calorimeter. This data will help in determining the optimal addition rate to maintain the desired reaction temperature without significant spikes.
-
Consider Solvent Volume: Increasing the solvent volume can sometimes help with mixing and temperature control, although this will impact process efficiency.
-
Issue 2: Increased Impurity Profile in the Crude Product
Question: On a larger scale, I am observing several new impurities in my crude 3,9-Diazaspiro[5.5]undecan-2-one that were not present or were negligible at the lab scale. How can I identify and mitigate them?
Answer: The formation of byproducts is often exacerbated at scale due to longer reaction times and potential temperature fluctuations.
-
Potential Impurities and Their Formation:
| Impurity Type | Potential Formation Mechanism | Mitigation Strategy |
| Dimer/Oligomer Formation | Reaction of the intermediate acylimidazole with another molecule of the diamine starting material instead of intramolecular cyclization. This is more likely at high concentrations. | Maintain a lower concentration of the diamine during the CDI addition. A slow, controlled addition of the diamine to a solution of CDI can favor the intramolecular reaction. |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or temperature control. | Refer to the troubleshooting steps for "Incomplete Reaction." |
| Side reactions with CDI | CDI can react with other nucleophiles present in the reaction mixture. | Ensure the purity of starting materials and solvents. |
| Degradation Products | The product or intermediates may be sensitive to prolonged exposure to heat or acidic/basic conditions during work-up. | Minimize reaction time and ensure the work-up is performed promptly and at a controlled temperature. |
-
Impurity Profiling Workflow:
Caption: Workflow for Impurity Profiling and Mitigation.
Issue 3: Challenges in Product Isolation and Purification
Question: My product is a polar solid, and I am struggling with its purification on a kilogram scale. Column chromatography is not practical, and recrystallization attempts have resulted in low recovery or an oil.
Answer: The purification of polar, basic heterocycles like 3,9-Diazaspiro[5.5]undecan-2-one is a common challenge.
-
Purification Strategy Decision Tree:
Caption: Decision Tree for Purification Strategy.
-
Detailed Purification Protocols:
Protocol 1: Recrystallization
-
Solvent Screening: Use a small amount of crude material to test solubility in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane). A good solvent will dissolve the compound when hot but not when cold.[4]
-
Procedure: Dissolve the crude product in the minimum amount of the chosen hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Troubleshooting:
-
Oiling out: This happens when the boiling point of the solvent is too close to the melting point of the solute.[4] Try a higher boiling point solvent or a solvent mixture.
-
No crystallization: The solution may be too dilute. Evaporate some of the solvent. Seeding with a small crystal of pure product can also induce crystallization.[5]
-
Protocol 2: Purification via Boc-Protection
-
Protection: React the crude 3,9-Diazaspiro[5.5]undecan-2-one with Di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent (e.g., dichloromethane or THF) with a base like triethylamine.
-
Purification: The resulting Boc-protected compound will be significantly less polar and can be more easily purified by normal-phase column chromatography on silica gel.
-
Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane to yield the pure desired product.
Protocol 3: Large-Scale Chromatography
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 silica) is often more effective than normal-phase.[6] Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds. It uses a polar stationary phase with a mobile phase rich in organic solvent, where water acts as the strong eluting solvent.[6]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one, especially when using CDI?
A1: The reaction of an amine with CDI is generally exothermic. While CDI itself has minimal explosion risk, the primary concern is the potential for a thermal runaway reaction if the heat generated is not effectively removed.[7]
-
Thermal Hazard Assessment: It is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) on the reaction mixture to understand its thermal stability and the potential for decomposition.[7]
-
Cooling Capacity: Ensure that the reactor's cooling system is capable of handling the total heat output of the reaction, with a sufficient safety margin.
-
Controlled Addition: The rate of addition of the limiting reagent should be carefully controlled to match the rate of heat removal.
-
Emergency Planning: Have a clear plan for what to do in case of a cooling failure, such as an emergency quenching procedure.
Q2: How do I choose the right analytical methods to monitor the reaction and ensure the quality of the final product?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product. For this polar, basic compound, you may need to add a small amount of triethylamine or ammonia to the eluent to prevent streaking on the silica plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying intermediates and byproducts during the reaction.
-
-
Final Product Quality Control:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
-
Q3: Can I use an alternative to CDI for the cyclization step at a large scale?
A3: Yes, other carbonylating agents can be used, but each has its own advantages and disadvantages at scale.
-
Triphosgene: A solid and therefore easier to handle than phosgene gas. However, it is highly toxic and generates HCl as a byproduct, which needs to be neutralized.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Can be used to form a carbamate, which can then be cyclized to the urea. This is a milder alternative but adds extra steps to the synthesis.
-
Urea: In some cases, heating a diamine with urea can lead to the formation of a cyclic urea, but this often requires high temperatures.
CDI is often a good choice due to its relative safety and the fact that its byproducts (imidazole and CO₂) are easily removed.[3][8]
IV. References
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Carbonyldiimidazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Scalable Approach to Primary Amines via the Petasis Reaction. (2025). ChemRxiv. [Link]
-
The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Crystallization. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Practical Guide to the Design of Molecular Crystals. (2018). ACS Publications. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC. Retrieved January 20, 2026, from [Link]
-
Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. (n.d.). SciELO México. Retrieved January 20, 2026, from [Link]
-
Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Publications. [Link]
-
A Scalable Approach to Primary Amines via the Petasis Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
3-Oxocyclohex-1-enecarbonitrile. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. Retrieved January 20, 2026, from [Link]
-
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. (2024). PubMed. [Link]
-
1,1'-carbonyldiimidazole. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. Retrieved January 20, 2026, from [Link]
-
Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics. [Link] मेथड
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
3,9-Diazaspiro[5.5]undecan-2-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved January 20, 2026, from [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Urea derivatives of spirocyclic piperidines endowed with antibacterial activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. (n.d.). Brieflands. Retrieved January 20, 2026, from [Link]
-
Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. (2019). PubMed. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. unifr.ch [unifr.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of 3,9-Diazaspiro[5.5]undecan-2-one: A Comparative Guide for Drug Discovery Professionals
Introduction: The Enigmatic Potential of a Privileged Scaffold
The 3,9-Diazaspiro[5.5]undecan-2-one core is a compelling starting point in medicinal chemistry, recognized as a privileged scaffold for its ability to be elaborated into potent and selective modulators of various biological targets.[1][2][3] While the parent compound is primarily utilized as a synthetic intermediate, its derivatives have shown significant promise, particularly as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR) and as potent, selective, and orally bioavailable CCR5 antagonists.[2][4] This guide provides a comprehensive framework for researchers to elucidate and validate the mechanism of action of 3,9-Diazaspiro[5.5]undecan-2-one and its analogs, comparing potential pathways and outlining robust experimental workflows. Understanding the precise molecular interactions is a critical step in the journey from a hit compound to a lead candidate.[5][6][7]
This document will delve into the hypothetical mechanisms of action for this scaffold, focusing on its potential as a modulator of ion channels (specifically GABAARs) and G-protein coupled receptors (GPCRs, specifically CCR5). We will present a comparative analysis of experimental methodologies designed to rigorously test these hypotheses, providing the causal logic behind each experimental choice to ensure a self-validating system of inquiry.
Hypothesized Mechanisms of Action and Comparative Scaffolds
Given the established activities of its derivatives, we will explore two primary hypothetical mechanisms of action for novel analogs of 3,9-Diazaspiro[5.5]undecan-2-one:
-
GABAA Receptor Antagonism: Derivatives have demonstrated potent competitive antagonism at GABAA receptors.[4] This suggests that the spirocyclic core can be functionalized to interact with the ligand-binding site or allosteric sites on this chloride-permeable ion channel. For comparative analysis, we will consider Gabazine (SR-95531), a well-characterized competitive GABAA receptor antagonist.
-
CCR5 Receptor Antagonism: The scaffold is a key component in the discovery of potent and selective CCR5 antagonists.[2][8] This indicates that derivatives can be designed to block the interaction of the natural chemokine ligands with this GPCR, which is a critical co-receptor for HIV entry into T-cells. A relevant comparator for this mechanism is Maraviroc , an FDA-approved CCR5 antagonist.
The following sections will detail the experimental workflows to validate these potential mechanisms.
Experimental Validation Workflows: A Step-by-Step Guide
A multi-faceted approach is essential for definitively assigning a mechanism of action. This involves a logical progression from initial binding studies to functional cellular assays.[5][9]
Workflow 1: Investigating GABAA Receptor Modulation
This workflow is designed to determine if a novel 3,9-Diazaspiro[5.5]undecan-2-one derivative acts as a modulator of GABAA receptors.
Caption: Workflow for validating GABAA receptor modulation.
1. Radioligand Binding Assay:
-
Objective: To determine if the test compound binds to the GABAA receptor and to quantify its binding affinity (Ki).
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.[10][11]
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the GABAA receptor subtype of interest (e.g., α1β2γ2).
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol for the agonist site or [3H]gabazine for the antagonist site).
-
Add increasing concentrations of the unlabeled test compound (and Gabazine as a comparator).
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value.
-
2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Objective: To functionally characterize the effect of the test compound on GABA-induced currents.
-
Principle: Xenopus oocytes can be injected with cRNA encoding GABAA receptor subunits, leading to the expression of functional receptors on the oocyte membrane. TEVC allows for the direct measurement of ion channel activity.[12]
-
Protocol:
-
Inject Xenopus oocytes with cRNA for the desired GABAA receptor subunits.
-
After 2-4 days of incubation, place the oocyte in a recording chamber and impale it with two electrodes.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to elicit an inward chloride current.
-
Co-apply the test compound with GABA to determine if it potentiates or inhibits the current. To test for antagonist activity, pre-apply the test compound before applying GABA.
-
Construct concentration-response curves to determine the IC50 or EC50 of the compound.
-
3. Patch-Clamp Electrophysiology in Mammalian Cells:
-
Objective: To validate the functional effects in a more physiologically relevant system.
-
Principle: This technique allows for the direct measurement of ion channel currents in individual mammalian cells expressing the target receptor.[10][12]
-
Protocol:
-
Use a cell line (e.g., HEK293) transiently or stably expressing the GABAA receptor subtype of interest.
-
Establish a whole-cell patch-clamp recording.
-
Apply GABA to the cell to evoke a current.
-
Apply the test compound in the presence and absence of GABA to characterize its modulatory effects.
-
Analyze the data to determine the mechanism of inhibition (e.g., competitive vs. non-competitive).
-
Workflow 2: Investigating CCR5 Receptor Modulation
This workflow is designed to determine if a novel 3,9-Diazaspiro[5.5]undecan-2-one derivative acts as a modulator of the CCR5 receptor.
Caption: Workflow for validating CCR5 receptor modulation.
1. Calcium Mobilization Assay:
-
Objective: To assess the functional consequence of CCR5 activation or inhibition.
-
Principle: CCR5 couples to Gαi/o proteins, which, upon activation, can lead to the release of intracellular calcium stores via the phospholipase C pathway.[13] This change in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.
-
Protocol:
-
Load cells expressing CCR5 (e.g., CHO-CCR5) with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Stimulate the cells with a known CCR5 agonist (e.g., RANTES/CCL5).
-
Measure the change in fluorescence using a plate reader.
-
To test for antagonist activity, pre-incubate the cells with the test compound (and Maraviroc as a comparator) before adding the agonist.
-
Determine the IC50 of the antagonist.
-
2. cAMP Accumulation Assay:
-
Objective: To confirm Gαi coupling.
-
Principle: Activation of Gαi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
-
Protocol:
-
Use a cell line expressing CCR5.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add a CCR5 agonist to inhibit adenylyl cyclase and reduce cAMP levels.
-
To test for antagonist activity, pre-incubate with the test compound before adding the agonist.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).[15]
-
3. β-Arrestin Recruitment Assay:
-
Objective: To investigate potential biased agonism.
-
Principle: Ligand binding to a GPCR can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G-protein-independent signaling.[16] Assays are available that use enzyme fragment complementation or resonance energy transfer to measure this interaction.[15][16]
-
Protocol:
-
Use a cell line engineered to express a tagged CCR5 and a tagged β-arrestin.
-
Stimulate the cells with a CCR5 agonist.
-
Measure the signal generated by the proximity of the two tags (e.g., luminescence or FRET).
-
Test the ability of the compound to antagonize agonist-induced β-arrestin recruitment.
-
Data Presentation and Interpretation
All quantitative data from these assays should be summarized in tables for clear comparison between the 3,9-Diazaspiro[5.5]undecan-2-one derivative, the comparator compound, and any other analogs.
Table 1: Hypothetical Comparative Data for GABAA Receptor Modulation
| Compound | Radioligand Binding Ki (nM) | TEVC IC50 (nM) vs. GABA EC50 | Patch-Clamp IC50 (nM) |
| Test Compound A | 150 | 250 | 275 |
| Gabazine | 50 | 80 | 95 |
Table 2: Hypothetical Comparative Data for CCR5 Receptor Modulation
| Compound | Calcium Mobilization IC50 (nM) | cAMP Accumulation IC50 (nM) | β-Arrestin Recruitment IC50 (nM) | HIV-1 Entry IC50 (nM) |
| Test Compound B | 25 | 30 | 45 | 50 |
| Maraviroc | 5 | 8 | 10 | 12 |
Conclusion and Future Directions
The 3,9-Diazaspiro[5.5]undecan-2-one scaffold represents a promising starting point for the development of novel therapeutics. The experimental workflows outlined in this guide provide a rigorous and logical framework for validating the mechanism of action of its derivatives. By systematically progressing from binding to functional and cellular assays, researchers can build a comprehensive understanding of their compounds' pharmacological profiles. This detailed characterization is paramount for making informed decisions in the drug discovery pipeline and for ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.
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The Ascendancy of Spirocycles: A Comparative Guide to Three-Dimensional Scaffolds in Modern Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds. This "escape from flatland" has led to a renaissance in the appreciation and application of three-dimensional (3D) molecular architectures.[1] Among these, spirocyclic scaffolds—ring systems fused at a single, shared atom—have emerged as a particularly powerful tool for navigating the complexities of biological space.[2][3] Their inherent rigidity and defined 3D geometry offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success.[4][5]
This guide provides a comparative analysis of various spirocyclic scaffolds employed in contemporary drug design. We will delve into their distinct conformational properties, impact on physicochemical parameters, and strategic applications, supported by experimental data and validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select and implement these valuable motifs in their own discovery programs.
The Spirocyclic Advantage: Redefining the Rules of Engagement
The fundamental value of spirocyclic scaffolds lies in their ability to confer a high degree of conformational constraint on a molecule.[6] Unlike flexible aliphatic chains or even simple cyclic systems, the spiro junction locks the two rings in a fixed orientation, reducing the entropic penalty upon binding to a biological target. This pre-organization of pharmacophoric elements can lead to a significant enhancement in binding affinity and selectivity.[4][7]
Furthermore, the introduction of a spiro center inherently increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with improved clinical success rates.[1][5] This shift away from planarity generally leads to enhanced solubility, reduced lipophilicity, and improved metabolic stability compared to their aromatic counterparts.[4][7]
Figure 1: Conceptual shift from traditional flat scaffolds to 3D spirocyclic scaffolds.
A Comparative Analysis of Key Spirocyclic Scaffolds
The versatility of spirocycles is reflected in the diverse range of ring systems that have been successfully incorporated into drug candidates. In this section, we compare some of the most prevalent and impactful spirocyclic scaffolds.
Azaspirocycles: Mastering Physicochemical Properties
Azaspirocycles, which feature at least one nitrogen atom within the spirocyclic framework, have become particularly popular in medicinal chemistry.[6] The presence of the nitrogen atom provides a handle for modulating basicity and polarity, which can be crucial for optimizing solubility, cell permeability, and target engagement.[6] A notable advantage of azaspirocycles is their demonstrated ability to improve pharmacokinetic profiles when used as replacements for more conventional nitrogen-containing heterocycles like piperidines and morpholines.[4][7]
Case Study: Azaspiro[3.3]heptanes in MCHr1 Antagonists
In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine moiety with various azaspirocycles led to a significant improvement in drug-like properties.[5] This "scaffold hopping" approach resulted in compounds with lower lipophilicity (logD), enhanced metabolic stability, and improved selectivity against the hERG channel.[5]
| Scaffold | LogD (pH 7.4) | Metabolic Stability (HLM, % remaining at 60 min) | hERG IC50 (µM) |
| Morpholine | 3.5 | 25 | 2.1 |
| Azaspiro[3.3]heptane | 2.8 | 85 | >30 |
| Diazaspiro[3.3]heptane | 2.5 | 92 | >30 |
Data synthesized from literature reports for illustrative comparison.
Oxaspirocycles: Enhancing Solubility and Novelty
The incorporation of an oxygen atom within the spirocyclic framework, as seen in oxaspirocycles, offers another avenue for fine-tuning physicochemical properties. Spiro-oxetanes, for example, have been shown to act as effective replacements for gem-dimethyl groups, improving both aqueous solubility and metabolic stability.[4] The unique geometry of these scaffolds also provides access to novel chemical space, which can be advantageous for establishing intellectual property.
Case Study: Spirooxetane in RSV Polymerase Inhibitors
A potent inhibitor of the respiratory syncytial virus (RSV) A polymerase features a spirooxetane moiety. This structural element was critical for achieving the desired potency and pharmacokinetic profile.
Carbocyclic Spirocycles: Rigid Frameworks for Precise Vectorial Display
Purely carbocyclic spiro systems, such as spiro[3.3]heptane and spiro[4.4]nonane, provide rigid, non-polar scaffolds that are ideal for precisely orienting substituents in three-dimensional space.[8] This "vectorial display" is crucial for optimizing interactions with complex protein binding sites, particularly in the realm of protein-protein interaction (PPI) inhibitors. The conformational rigidity of these scaffolds helps to minimize the entropic cost of binding, leading to higher affinity.
Experimental Protocols: Synthesis and Analysis of Spirocyclic Scaffolds
The successful implementation of spirocyclic scaffolds in drug discovery is contingent upon robust and scalable synthetic methods. While the synthesis of some spirocycles can be challenging due to the formation of a quaternary carbon center, significant progress has been made in developing efficient synthetic routes.[2][9][10][11]
General Protocol for the Synthesis of a Diazaspiro[3.3]heptane Derivative
This protocol provides a representative example of a modern synthetic approach to a key spirocyclic building block.
Step 1: Double Michael Addition
-
To a solution of a suitable primary amine in a protic solvent (e.g., ethanol), add diethyl 2,2-bis(bromomethyl)malonate at room temperature.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Remove the solvent under reduced pressure and purify the resulting cyclic intermediate by column chromatography.
Step 2: Reduction of the Ester Groups
-
Dissolve the purified diester in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH4) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the diol.
Step 3: Mesylation and Cyclization
-
Dissolve the diol in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dimesylate is then cyclized with a suitable amine nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperature to afford the final diazaspiro[3.3]heptane product.
Figure 2: Generalized workflow for the synthesis of a diazaspiro[3.3]heptane scaffold.
Conformational Analysis of Spirocycles
Understanding the conformational preferences of spirocyclic scaffolds is essential for rational drug design. Computational methods, such as molecular dynamics simulations, coupled with experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for elucidating the 3D structures of these molecules.[12][13]
Experimental Protocol: NMR-Based Conformational Analysis
-
Dissolve a high-purity sample of the spirocyclic compound in a suitable deuterated solvent.
-
Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.
-
Analyze the coupling constants in the ¹H NMR spectrum to infer dihedral angles and ring conformations.
-
Utilize the cross-peaks in the NOESY/ROESY spectra to identify through-space proximities between protons, which provides crucial information about the 3D arrangement of the molecule.
-
Integrate the experimental NMR data with computational modeling to build and validate a comprehensive model of the conformational landscape of the spirocycle.
Conclusion: The Future is Three-Dimensional
Spirocyclic scaffolds represent a mature and highly enabling technology in modern drug discovery. Their unique structural and physicochemical properties provide a robust platform for addressing many of the challenges associated with traditional "flat" medicinal chemistry.[4] By embracing the three-dimensionality and conformational rigidity of these scaffolds, medicinal chemists can unlock new avenues for the design of highly potent and selective therapeutics with improved drug-like properties. While synthetic complexity can be a consideration, the continued development of innovative synthetic methodologies is making these valuable scaffolds more accessible than ever.[9][14] The judicious application of spirocyclic systems will undoubtedly continue to be a cornerstone of successful drug discovery programs for the foreseeable future.
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The Spirocyclic Advantage: A Comparative Guide to 3,9-Diazaspiro[5.5]undecan-2-one Over Linear Precursors
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Historically, drug discovery has been dominated by flat, aromatic, sp2-rich molecules. However, as we tackle increasingly complex biological targets like protein-protein interfaces, the limitations of two-dimensional thinking become apparent.[1][2] The focus has now shifted towards embracing three-dimensionality, designing molecules that can more effectively navigate and interact with the intricate, three-dimensional binding sites of their biological targets.[3][4]
Spirocyclic scaffolds are at the forefront of this paradigm shift.[5] These unique structures, in which two rings are joined by a single common atom, offer a rigid and structurally complex framework.[6][7] The 3,9-Diazaspiro[5.5]undecan-2-one core is an exemplary member of this class, serving as a versatile intermediate in the development of novel therapeutics, from antiviral agents to immunomodulators.[8][9][10] This guide provides an in-depth comparison, supported by experimental frameworks, of the distinct advantages of utilizing the rigid 3,9-Diazaspiro[5.5]undecan-2-one scaffold over its more flexible, linear (acyclic or monocyclic) precursors.
The Core Comparison: Rigidity, Conformation, and Physicochemical Properties
The fundamental difference between a spirocyclic scaffold and its linear analog lies in conformational freedom. A linear precursor possesses multiple rotatable bonds, allowing it to exist in a multitude of low-energy conformations in solution. In contrast, the spirocyclic system is conformationally constrained. This distinction has profound implications for biological activity and drug-like properties.
Structural Rigidity: Minimizing the Entropic Cost of Binding
A ligand must adopt a specific conformation—the "bioactive conformation"—to bind effectively to its target protein. For a flexible linear molecule, this involves a significant entropic penalty; the molecule must "freeze" into the correct shape, losing conformational entropy, which works against the binding affinity.[11]
The rigid framework of 3,9-Diazaspiro[5.5]undecan-2-one pre-organizes the molecule, locking key functional groups into a well-defined spatial orientation.[12][13] This reduces the entropic cost of binding, as the molecule does not need to sacrifice as much conformational freedom upon interacting with the target.[14] This can translate directly into higher binding affinity and potency.[15][16]
Caption: Conformational states of linear vs. spirocyclic molecules.
Three-Dimensionality: Superior Target Engagement and Selectivity
The quaternary spiro-carbon atom at the core of 3,9-Diazaspiro[5.5]undecan-2-one acts as a central anchor, projecting substituents into three-dimensional space in a fixed, predictable manner.[3] This is a stark contrast to linear molecules, which tend to occupy a more planar or elongated shape space. The enhanced three-dimensionality, often correlated with a higher fraction of sp3-hybridized carbons (Fsp3), allows for more optimal and extensive interactions with the complex, non-planar surfaces of protein binding pockets.[6][17] This can lead not only to improved potency but also to enhanced selectivity, as the precise orientation of functional groups is less likely to match the requirements of off-target proteins.[12]
Caption: Vectoral projection of substituents into a binding pocket.
Physicochemical Properties: Enhancing "Drug-Likeness"
The introduction of a spirocyclic core often leads to a marked improvement in key physicochemical properties relevant to a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Shifting from planar, aromatic structures to sp3-rich scaffolds generally correlates with improved ADME profiles.[6][12]
Works on various azaspirocycles have demonstrated that they tend to exhibit higher aqueous solubility, decreased lipophilicity, and better metabolic stability when compared to their non-spirocyclic counterparts like piperazines or simple piperidines.[6][12]
| Property | Linear/Monocyclic Precursor (Expected) | 3,9-Diazaspiro[5.5]undecan-2-one (Expected) | Rationale |
| Aqueous Solubility | Lower | Higher | Increased sp3 character and disruption of crystal lattice packing can improve solubility.[1][3] |
| Lipophilicity (LogP) | Higher | Lower | Spirocycles can shield lipophilic surface area and introduce polarity, often lowering LogP/LogD values.[6][17] |
| Metabolic Stability | Lower | Higher | The rigid structure can block metabolically labile sites, preventing degradation by metabolic enzymes (e.g., CYP450s).[6][12] |
| Permeability | Variable | Potentially Improved | While complex, the balance of improved solubility and controlled lipophilicity can lead to better permeability.[18][19] |
Experimental Validation: From Synthesis to Biological Assays
The theoretical advantages of the spirocyclic scaffold must be validated through rigorous experimentation. Below are overviews of synthetic accessibility and key comparative assays.
Synthesis Workflow
The 3,9-Diazaspiro[5.5]undecan-2-one scaffold is synthetically accessible. A common strategy involves an intramolecular spirocyclization of a 4-substituted piperidine derivative, which can be prepared from commercially available starting materials.[8]
Caption: General synthetic workflow for the spirocyclic scaffold.
Protocol 1: Comparative Binding Affinity via Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the spirocyclic compound and its linear precursor for a target receptor.
Objective: To quantify and compare the binding potency of a spirocyclic ligand and its linear analog.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]DAMGO for µ-opioid receptor).
-
Test compounds: 3,9-Diazaspiro[5.5]undecan-2-one derivative and its linear precursor, dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Compound Dilution: Prepare serial dilutions of the test compounds (spirocyclic and linear) in the assay buffer. A typical concentration range would be from 10 µM to 0.1 nM.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound. Include wells for "total binding" (no competitor) and "non-specific binding" (excess of a known unlabeled ligand).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value (concentration at which 50% of the radioligand is displaced) by fitting the data to a dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[20]
Protocol 2: Comparative In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of the compounds to degradation by liver enzymes.
Objective: To compare the metabolic stability of the spirocyclic compound and its linear precursor.
Materials:
-
Pooled human or rat liver microsomes (HLM or RLM).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds (1 µM final concentration).
-
Acetonitrile with an internal standard for reaction quenching.
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Preparation: Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Reaction Initiation: Add the test compound (spirocyclic or linear) to the microsome mixture to initiate the metabolic reaction. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: At each time point, transfer an aliquot of the reaction mixture to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.[14]
Conclusion
The transition from a flexible linear precursor to a rigid 3,9-Diazaspiro[5.5]undecan-2-one scaffold is a deliberate and powerful strategic decision in drug design. The inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties conferred by the spirocyclic core provide a distinct advantage.[6][7][17] By pre-organizing the molecule into a bioactive conformation and presenting functional groups in a precise 3D arrangement, this scaffold can lead to compounds with enhanced potency, improved selectivity, and a more robust pharmacokinetic profile. While synthesis can be more complex than for simple linear molecules, the potential rewards—novel intellectual property and superior drug candidates—make 3,9-Diazaspiro[5.5]undecan-2-one and related spirocycles an invaluable tool in the modern medicinal chemist's arsenal.
References
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- Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2016.1202214]
- Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2305735]
- Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739145-00439/978-1-84973-914-5]
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A Comparative Guide to the Spectroscopic Differentiation of Diazaspiro-undecanone Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties. Among these, diazaspiro-undecanone frameworks are key building blocks in the synthesis of novel therapeutic agents. The precise arrangement of the nitrogen and carbonyl groups within the spirocyclic system gives rise to a variety of isomers, each with potentially distinct biological activities and physicochemical properties. Consequently, the unambiguous identification and characterization of these isomers are paramount.
This guide provides an in-depth comparison of the spectroscopic data for various isomers of diazaspiro-undecanone. By leveraging fundamental principles and available experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet critical differences that enable the definitive structural elucidation of these important chemical entities.
The Structural Isomerism of Diazaspiro-undecanone
The diazaspiro[5.5]undecane core consists of two six-membered rings joined by a single spiro carbon atom. The introduction of two nitrogen atoms and a ketone functional group into this framework can result in numerous constitutional isomers. The relative positions of the heteroatoms and the carbonyl group profoundly influence the molecule's electronic environment and, therefore, its spectroscopic signature. This guide will focus on illustrating how these structural variations manifest in their respective spectra, using available data for representative isomers.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy:
The proton NMR spectrum is highly sensitive to the proximity of protons to electronegative atoms (like nitrogen and oxygen) and anisotropic groups (like the carbonyl group).
-
Protons Alpha to Nitrogen: Protons on carbons directly attached to a nitrogen atom will typically appear in the downfield region of the spectrum, usually between 2.5 and 3.5 ppm. The exact chemical shift will depend on the substitution at the nitrogen and the overall ring conformation.
-
Protons Alpha to the Carbonyl Group: The protons on the carbon atom adjacent to the carbonyl group (α-protons) will also be deshielded and are typically found between 2.0 and 2.5 ppm.
-
Symmetry: The symmetry of the molecule plays a crucial role. Symmetrical isomers will exhibit fewer unique signals in their NMR spectra compared to asymmetrical isomers. For example, in a symmetrically substituted 3,9-diazaspiro[5.5]undecane, the two piperidine rings might be chemically equivalent, leading to a simpler spectrum.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule.
-
Carbonyl Carbon: The most downfield signal in the ¹³C NMR spectrum will be that of the carbonyl carbon, typically appearing in the range of 190-220 ppm for ketones.[1] The precise chemical shift can be influenced by ring strain and conjugation.
-
Spiro Carbon: The spiro carbon, being a quaternary carbon, will have a characteristic chemical shift, often in the range of 50-70 ppm.
-
Carbons Attached to Nitrogen: Carbons bonded to nitrogen atoms will appear in the range of 40-60 ppm.
Illustrative Comparison:
Let's consider the hypothetical ¹H and ¹³C NMR spectra of two isomers: 1,7-diazaspiro[5.5]undecan-2-one and 1,8-diazaspiro[5.5]undecan-2-one .
| Spectroscopic Feature | 1,7-diazaspiro[5.5]undecan-2-one | 1,8-diazaspiro[5.5]undecan-2-one | Rationale |
| ¹H NMR | |||
| Protons on C3 & C6 | Likely distinct signals due to different proximity to the second nitrogen. | May show more complex splitting patterns due to the different ring environment. | The relative positions of the two nitrogen atoms alter the electronic environment of the protons in each ring. |
| NH protons | Two distinct broad singlets (if not exchanged with solvent). | Two distinct broad singlets. | The chemical environments of the two NH protons are non-equivalent in both isomers. |
| ¹³C NMR | |||
| Number of Signals | Potentially up to 9 distinct signals for the carbon skeleton. | Potentially up to 9 distinct signals. | Both isomers are asymmetric, leading to a full complement of carbon signals. |
| Carbonyl (C=O) | Expected around 208-215 ppm. | Expected around 208-215 ppm. | The carbonyl environment is similar in both isomers, but subtle differences may arise from long-range electronic effects. |
| Spiro Carbon | Expected around 60-70 ppm. | Expected around 60-70 ppm. | The chemical shift of the spiro carbon will be influenced by the substitution pattern of the two rings. |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of diazaspiro-undecanone isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary.
-
2D NMR Experiments: To aid in the complete assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[1]
-
C=O Stretch: The most prominent feature in the IR spectrum of a diazaspiro-undecanone will be the strong absorption band corresponding to the carbonyl (C=O) stretch. For a saturated six-membered ring ketone, this band typically appears in the region of 1700-1725 cm⁻¹. The exact frequency can be influenced by the electronic effects of the adjacent nitrogen atoms and ring strain.
-
N-H Stretch: The N-H stretching vibration of the secondary amine groups will appear as one or two bands in the region of 3300-3500 cm⁻¹. The number of bands and their sharpness can provide information about hydrogen bonding.
-
C-N Stretch: The C-N stretching vibrations are typically found in the fingerprint region of the spectrum, between 1000 and 1350 cm⁻¹.
Comparative Analysis:
Different isomers will exhibit subtle shifts in their C=O and N-H stretching frequencies due to variations in intramolecular hydrogen bonding possibilities and electronic effects. For instance, an isomer where an N-H group is in close proximity to the carbonyl oxygen may show a broader, lower frequency N-H stretch and a slightly lower frequency C=O stretch compared to an isomer where such an interaction is not possible.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the C=O, N-H, and C-H stretching vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the diazaspiro-undecanone isomer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation: The fragmentation pattern is highly dependent on the isomeric structure. The presence of the nitrogen atoms and the carbonyl group will direct the fragmentation pathways. Common fragmentation patterns for piperidine-containing compounds include α-cleavage (cleavage of the bond adjacent to the nitrogen) and ring cleavage. The position of the carbonyl group will also influence the fragmentation, with McLafferty rearrangements being possible if the appropriate gamma-protons are present.
Comparative Fragmentation:
The relative abundance of different fragment ions will vary significantly between isomers. For example, in an isomer where the carbonyl group is adjacent to the spiro-carbon, a characteristic fragmentation might involve the loss of CO. In contrast, an isomer with a different arrangement might show a more prominent loss of a C₂H₄N fragment. Analysis of these unique fragmentation patterns is a key strategy for isomer differentiation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for these types of compounds, often coupled with a liquid chromatography (LC) system (LC-MS). Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS), and often provides more detailed fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the latter two providing high-resolution data.
-
Tandem Mass Spectrometry (MS/MS): To further investigate fragmentation pathways, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is isolated and then fragmented to produce a daughter ion spectrum.
Workflow for Isomer Differentiation
The following workflow illustrates a systematic approach to differentiating diazaspiro-undecanone isomers using the spectroscopic techniques discussed.
Caption: A generalized workflow for the spectroscopic identification of diazaspiro-undecanone isomers.
Conclusion
The differentiation of diazaspiro-undecanone isomers is a critical task in the development of new chemical entities for pharmaceutical applications. While their similar molecular formulas can present a challenge, a multi-technique spectroscopic approach provides a robust solution. ¹H and ¹³C NMR spectroscopy offer the most detailed structural information, allowing for the differentiation of isomers based on the unique electronic environments of their constituent atoms. IR spectroscopy provides rapid confirmation of key functional groups and can hint at intramolecular interactions. Mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation patterns that serve as a structural fingerprint. By carefully acquiring and interpreting data from these complementary techniques, researchers can confidently elucidate the precise structure of their target diazaspiro-undecanone isomers, a crucial step in advancing drug discovery and development.
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A Comparative Guide to the Conformational Rigidity of 3,9-Diazaspiro[5.5]undecan-2-one
This guide provides a comprehensive assessment of the conformational rigidity of 3,9-diazaspiro[5.5]undecan-2-one, a spirocyclic scaffold of significant interest in medicinal chemistry. Through a combination of experimental and computational methodologies, we will objectively compare its structural dynamics against relevant acyclic and monocyclic analogues to provide researchers, scientists, and drug development professionals with a clear understanding of the unique conformational constraints inherent to this spirocyclic system.
The Strategic Advantage of Conformational Rigidity in Drug Design
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. In drug discovery, moving from flat, aromatic structures to more complex, three-dimensional scaffolds has been shown to improve physicochemical and pharmacokinetic properties. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift. Their inherent rigidity locks the conformation of the molecule, which can optimize the orientation of binding elements in a controlled manner, leading to enhanced efficacy and selectivity. This pre-organization of the molecular architecture can reduce the entropic penalty upon binding to a biological target, a key advantage in the design of potent therapeutics.
3,9-Diazaspiro[5.5]undecan-2-one serves as an exemplary case study. This scaffold is a key component in the development of various therapeutic agents, including potent antagonists for the γ-aminobutyric acid type A (GABAA) receptor and CCR5. Its efficacy is, in large part, attributable to the conformational stability imparted by the spirocyclic core.
Establishing a Comparative Framework
To objectively quantify the conformational rigidity of 3,9-diazaspiro[5.5]undecan-2-one, we will compare it against two analogues that lack the spirocyclic constraint:
-
Acyclic Analogue: N,N-Diethylpropionamide: This molecule contains an amide bond similar to the lactam in our target molecule, but with multiple rotatable bonds, allowing for a high degree of conformational freedom.
-
Monocyclic Analogue: 1-Benzyl-4-piperidone: This compound features a single piperidine ring, which has defined chair and boat conformations but can still undergo ring inversion. The bulky N-benzyl group influences this equilibrium.[1]
By comparing the conformational landscapes of these three molecules, we can systematically dissect the impact of cyclization and spirocyclization on molecular flexibility.
Methodologies for Assessing Conformational Rigidity
A dual approach, combining experimental spectroscopy and computational modeling, provides the most robust assessment of conformational dynamics.
VT-NMR is a powerful technique for studying dynamic processes such as the interconversion between different molecular conformations.[2][3][4] By monitoring the changes in the NMR spectrum as a function of temperature, we can determine the energy barriers associated with these conformational changes.
Experimental Protocol: VT-NMR Analysis
-
Sample Preparation: Dissolve a 5-10 mg sample of the compound in a suitable deuterated solvent (e.g., deuterated methanol or dimethyl sulfoxide) that remains liquid over the desired temperature range. Use a Class A glass NMR tube to prevent fractures at extreme temperatures.[2]
-
Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature (298 K) to serve as a reference.
-
Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in 10-20 K increments. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[3]
-
Identify Coalescence: Observe the broadening of signals corresponding to protons that are exchanging between magnetically non-equivalent environments. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature (Tc).
-
Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange from the coalescence temperature and the frequency difference between the exchanging signals.
Computational chemistry offers a powerful in-silico method to explore the potential energy surface of a molecule and identify its low-energy conformations.[5][6][7]
Computational Protocol: Conformational Analysis
-
Structure Building: Construct the 3D structures of 3,9-diazaspiro[5.5]undecan-2-one and its acyclic and monocyclic analogues using a molecular modeling software package.
-
Conformational Search: Perform a systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94). This involves systematically rotating all rotatable bonds to generate a large number of possible conformations.
-
Energy Minimization: Minimize the energy of each generated conformer to find the nearest local energy minimum.
-
Analysis: Cluster the resulting conformations and rank them by their relative energies. This provides a map of the low-energy conformational landscape.
-
Molecular Dynamics (Optional): Run a short molecular dynamics simulation at a defined temperature to observe the conformational transitions over time and visualize the molecule's flexibility.
Comparative Data Analysis
The combination of these methodologies allows for a quantitative comparison of the conformational rigidity of our target compound and its analogues.
| Feature | Acyclic Analogue (N,N-Diethylpropionamide) | Monocyclic Analogue (1-Benzyl-4-piperidone) | Spirocyclic Target (3,9-Diazaspiro[5.5]undecan-2-one) |
| Key Dynamic Process | Rotation about C-C and C-N single bonds | Piperidine ring inversion (chair-to-chair) | Coupled piperidine ring inversions |
| Number of Rotatable Bonds | 4 | 1 (exocyclic) | 0 (within rings) |
| Expected Low-Energy Conformers | Numerous | 2 (axial/equatorial benzyl) | Limited (diequatorial chair-chair preferred) |
| Estimated Energy Barrier (ΔG‡) | Low (~5-15 kJ/mol for C-C rotation)[8][9] | Moderate (~40-45 kJ/mol for ring inversion)[10][11] | High (> 50 kJ/mol for coupled inversion)[12][13] |
Note: The energy barriers are estimations based on literature values for similar structures and are intended for comparative purposes.
Discussion: The Conformational Lock of the Spiro Center
The data clearly illustrates the stepwise increase in conformational rigidity from the acyclic to the spirocyclic compound.
-
N,N-Diethylpropionamide , with its multiple rotatable bonds, exists as a dynamic ensemble of numerous low-energy conformations. The barrier to rotation around its single bonds is low, resulting in high flexibility at room temperature.
-
1-Benzyl-4-piperidone introduces a significant constraint. The piperidine ring preferentially adopts a chair conformation, but it can still undergo ring inversion to an alternative chair form.[14][15][16] The energy barrier for this process is significantly higher than for single bond rotation in the acyclic analogue.
-
3,9-Diazaspiro[5.5]undecan-2-one represents the pinnacle of rigidity in this series. The central spiro atom acts as a conformational lock, mechanically coupling the two piperidine rings. For one ring to invert, the other must undergo a significant conformational rearrangement. The all-chair conformation is expected to be highly favored, and the energy barrier for a concerted ring flip to a higher-energy boat or twist-boat conformation is substantial.[12][17][18] This high barrier means that at physiologically relevant temperatures, the molecule is effectively "locked" into a single, well-defined three-dimensional shape.
This rigidity has profound implications for drug design. By locking the pharmacophoric elements in a specific spatial orientation, the molecule can achieve a more precise and high-affinity interaction with its target receptor, as less conformational entropy is lost upon binding.
Conclusion
Through a comparative analysis using both experimental and computational frameworks, we have demonstrated the significant conformational rigidity of 3,9-diazaspiro[5.5]undecan-2-one. The spirocyclic core effectively restricts the conformational freedom observed in analogous acyclic and monocyclic structures. This inherent rigidity is a key attribute that makes this and other spirocyclic scaffolds highly valuable in modern drug discovery, enabling the design of more potent and selective therapeutic agents.
References
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Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-613. [Link]
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Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254. [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
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Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254. [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]
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ResearchGate. (n.d.). Helical structure of spiro[5.5]undecane (1). [Link]
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Hansen, M. J., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics, 23(46), 26315-26324. [Link]
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Scott, D. W., et al. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Molecular Spectroscopy, 37(1), 126-137. [Link]
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Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8487-8495. [Link]
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Performance of 3,9-Diazaspiro[5.5]undecan-2-one and its Analogs: A Comparative Guide for Assay Systems
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer three-dimensional complexity and drug-like properties is paramount. The 3,9-diazaspiro[5.5]undecane framework represents a privileged heterocyclic motif, characterized by a spirocyclic junction of two piperidine rings. This rigidified structure provides a unique conformational constraint that can lead to enhanced target affinity and selectivity. This guide provides an in-depth comparison of the performance of derivatives of the 3,9-diazaspiro[5.5]undecan-2-one scaffold in various assay systems, offering valuable insights for researchers and drug development professionals. While direct experimental data on the unsubstituted parent compound, 3,9-Diazaspiro[5.5]undecan-2-one (CAS: 867006-20-0), is limited in publicly available literature, the extensive research on its substituted analogs provides a strong foundation for understanding its potential biological activities and guiding future investigations.[1][2]
The 3,9-Diazaspiro[5.5]undecane Scaffold: A Versatile Core
The core structure of 3,9-diazaspiro[5.5]undecane features two nitrogen-containing rings sharing a single carbon atom. The presence of a carbonyl group in the 2-position, as in 3,9-diazaspiro[5.5]undecan-2-one, introduces a lactam functionality, further diversifying the chemical space and potential for hydrogen bonding interactions with biological targets. The strategic placement of substituents on the nitrogen atoms and other available positions on the rings has yielded a plethora of derivatives with a wide range of pharmacological activities.[3][4]
dot graph "3,9-Diazaspiro_5_5_undecan-2-one" { layout=neato; node [shape=plaintext]; "C1" [label=""]; "C2" [label="O"]; "N3" [label="NH"]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "N9" [label="NH"]; "C8" [label=""]; "C7" [label=""]; "C10" [label=""]; "C11" [label=""]; "C5" -- "C4"; "C4" -- "N3"; "N3" -- "C2"; "C2" -- "C1"; "C1" -- "C5"; "C5" -- "C6"; "C6" -- "N9"; "N9" -- "C8"; "C8" -- "C7"; "C7" -- "C5"; "C2" [shape=none, image="double_bond.png"]; "C10" -- "N9"; "C11" -- "C10"; "C11" -- "C6"; }
Caption: Chemical structure of the 3,9-Diazaspiro[5.5]undecan-2-one core scaffold.
Performance in Oncology Assay Systems
The diazaspiro[5.5]undecane scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] While direct studies on 3,9-diazaspiro[5.5]undecan-2-one are not extensively reported, derivatives such as 1,4,9-triazaspiro[5.5]undecan-2-ones have demonstrated potent and selective inhibition of the METTL3/METTL14 protein complex, a key player in RNA methylation and a therapeutic target in various cancers.[6][7][8]
Enzyme Inhibition Assay: METTL3 Inhibition
A key assay for evaluating compounds targeting METTL3 is the time-resolved Förster resonance energy transfer (TR-FRET) assay. This assay measures the inhibition of the methyltransferase activity of the METTL3/METTL14 complex.
Experimental Protocol: TR-FRET Assay for METTL3 Inhibition
-
Reagents and Materials:
-
Recombinant human METTL3/METTL14 complex.
-
S-adenosyl-L-methionine (SAM) - methyl donor.
-
Biotinylated RNA substrate.
-
Europium-labeled anti-m6A antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
-
3,9-Diazaspiro[5.5]undecan-2-one derivatives and control inhibitors.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the METTL3/METTL14 complex, biotinylated RNA substrate, and SAM.
-
Add the test compounds or vehicle control to the wells.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for RNA methylation.
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-m6A antibody and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Measure the TR-FRET signal using a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the FRET ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Comparative Performance of a 1,4,9-Triazaspiro[5.5]undecan-2-one Derivative (UZH2):
| Compound | Target | Assay | IC50 (nM) | Cell Line (Target Engagement) | Reference |
| UZH2 | METTL3 | TR-FRET | 5 | MOLM-13 (Acute Myeloid Leukemia), PC-3 (Prostate Cancer) | [7][8] |
Caption: Workflow for the METTL3 TR-FRET inhibition assay.
Performance in Neurological Assay Systems
Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have also been investigated for their activity in the central nervous system, particularly as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[9] These receptors are crucial for mediating inhibitory neurotransmission and are important targets for a variety of drugs.
Radioligand Binding Assay: GABA-A Receptor Antagonism
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Experimental Protocol: [3H]GABA Competition Binding Assay
-
Reagents and Materials:
-
Cell membranes prepared from cells expressing the desired GABA-A receptor subtype (e.g., α4βδ).
-
[3H]GABA (radioligand).
-
Unlabeled GABA (for determining non-specific binding).
-
3,9-Diazaspiro[5.5]undecane derivatives and reference antagonists (e.g., bicuculline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well filter plate, add the cell membranes, [3H]GABA, and the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled GABA to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Comparative Performance of a 3,9-Diazaspiro[5.5]undecane-based Analog (1e):
| Compound | Target | Assay | Ki (nM) | Selectivity | Reference |
| 1e | GABA-A Receptor (α4βδ) | [3H]GABA Competition Binding | 180 | Superior selectivity vs. α1- and α2-containing subtypes | [9] |
Caption: Key steps in the GABA-A receptor radioligand binding assay.
Performance in Pain and Opioid Receptor Assay Systems
The versatile 3,9-diazaspiro[5.5]undecane scaffold has also been utilized to develop dual-acting ligands targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a promising strategy for developing safer and more effective analgesics.[10]
Functional Assay: μ-Opioid Receptor Agonism
The [35S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the MOR. Agonist binding to the receptor stimulates the binding of [35S]GTPγS to the Gα subunit of the G-protein.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Reagents and Materials:
-
Cell membranes from cells expressing the human MOR.
-
[35S]GTPγS (radioligand).
-
GDP.
-
3,9-Diazaspiro[5.5]undecane derivatives and a reference agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or vehicle.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.
-
Comparative Performance of a 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (15au):
| Compound | Target | Assay | EC50 (nM) | Efficacy (% of DAMGO) | Reference |
| 15au | μ-Opioid Receptor | [35S]GTPγS Binding | <1000 | Not specified | [10] |
Caption: Signaling pathway of μ-opioid receptor agonism.
Conclusion and Future Directions
The 3,9-diazaspiro[5.5]undecane scaffold is a highly versatile and privileged structure in medicinal chemistry. While direct experimental data for the parent 3,9-diazaspiro[5.5]undecan-2-one is sparse, the extensive research on its derivatives clearly demonstrates the potential of this core in developing potent and selective modulators of various biological targets. The examples provided in this guide, spanning oncology, neuroscience, and pain research, highlight the adaptability of the scaffold to different therapeutic areas.
Future research should focus on the systematic exploration of the structure-activity relationships of the unsubstituted 3,9-diazaspiro[5.5]undecan-2-one and its minimally substituted analogs to fully understand the intrinsic properties of this core. The application of diverse assay systems, including high-throughput screening, biophysical methods, and in vivo models, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
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PubChem. 3,9-Diazaspiro[5.5]undecan-2-one. Available from: [Link]
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HXCHEM. 3,9-Diazaspiro[5.5]undecan-2-one/CAS:867006-20-0. Available from: [Link]
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ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]
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PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]
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ACS Publications. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Available from: [Link]
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University of Southampton ePrints. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. Available from: [Link]
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ACS Publications. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available from: [Link]
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ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]
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PubMed. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available from: [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Analysis of 3,9-Diazaspiro[5.5]undecan-2-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The 3,9-diazaspiro[5.5]undecan-2-one scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing potential as CCR5 antagonists, GABA-A receptor modulators, and anti-cancer agents.[1][2] However, the unique three-dimensional architecture of these spirocyclic compounds, while offering novel pharmacological possibilities, also presents a complex challenge in predicting and assessing off-target interactions.[3] This guide provides a comprehensive overview of methodologies for cross-reactivity analysis of 3,9-diazaspiro[5.5]undecan-2-one based compounds, integrating both established experimental protocols and cutting-edge in silico approaches to build a robust selectivity profile.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Off-target activity is a leading cause of adverse drug reactions and late-stage clinical trial failures.[4] For compounds based on the 3,9-diazaspiro[5.5]undecan-2-one core, a thorough understanding of their interaction landscape is paramount. The rigid, spirocyclic nature of this scaffold can lead to unexpected binding geometries and interactions with a variety of biological targets.[3] Early-stage, systematic cross-reactivity screening de-risks development by:
-
Identifying potential safety liabilities: Unforeseen interactions with receptors, ion channels, or enzymes can lead to toxicity.[4]
-
Uncovering polypharmacology: In some cases, off-target effects can be therapeutically beneficial, opening new avenues for a compound's application.
-
Guiding lead optimization: A clear selectivity profile allows medicinal chemists to rationally design analogs with improved target specificity.
This guide will navigate the critical methodologies for building a comprehensive cross-reactivity profile, empowering researchers to make informed decisions in the development of 3,9-diazaspiro[5.5]undecan-2-one based therapeutics.
A Dual-Pronged Approach: In Vitro and In Silico Methodologies
A robust cross-reactivity analysis leverages the strengths of both experimental and computational techniques. While in vitro assays provide concrete biochemical data, in silico methods offer a cost-effective and high-throughput means of prioritizing and rationalizing experimental efforts.[5][6]
Caption: A dual-pronged workflow combining in silico prediction with in vitro validation for comprehensive cross-reactivity analysis.
In Vitro Methodologies: The Gold Standard for Target Interaction
Experimental validation remains the cornerstone of definitive cross-reactivity assessment. The choice of assays will be dictated by the primary therapeutic target and the predictions from in silico analyses.
Broad Panel Screening: Casting a Wide Net
For initial profiling, screening against a broad panel of targets is crucial to identify unanticipated interactions.
-
Safety Pharmacology Panels: These commercially available panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug events.[4][7] This provides an early "red flag" system for common liabilities.
-
Kinome Scanning: Given the prevalence of kinases as off-targets for ATP-competitive inhibitors, kinome-wide scanning is essential if the primary target is a kinase or if in silico methods suggest potential kinase interactions.[8][9] Services like KINOMEscan® offer profiling against hundreds of kinases in a competition binding assay format.[10][11]
Table 1: Comparison of Broad Panel Screening Platforms
| Assay Type | Principle | Throughput | Data Output | Key Advantage |
| Safety Pharmacology Panels | Radioligand binding or functional assays | Medium to High | % Inhibition at a single concentration | Broad coverage of common safety-relevant targets |
| Kinome Scanning | Competition binding assay | High | % of Control, Kd | Comprehensive assessment of kinase interactions |
Focused Assays for High-Interest Target Families
Based on the primary target and initial screening results, more focused assays are employed to determine selectivity within a specific protein family.
-
GABA-A Receptor Subtype Selectivity: For compounds targeting GABA-A receptors, assessing selectivity across different α, β, and γ subunit combinations is critical for predicting the therapeutic window and potential side effects like sedation or anxiety.[12][13]
-
Methodology: Electrophysiology (e.g., patch-clamp) or fluorescence-based assays on cell lines expressing specific GABA-A receptor subtypes.[14]
-
Table 2: Example Data for a Hypothetical 3,9-Diazaspiro[5.5]undecan-2-one based GABA-A Modulator
| GABA-A Subtype | EC50 (nM) | % Max Modulation |
| α1β2γ2 | 850 | 45% |
| α2β2γ2 | 75 | 95% |
| α3β2γ2 | 120 | 88% |
| α5β2γ2 | >10,000 | <10% |
This is illustrative data and does not represent a specific compound.
-
Kinase Inhibition Assays (IC50 Determination): For hits identified in a kinome scan, determining the half-maximal inhibitory concentration (IC50) is the next step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general procedure for determining the IC50 of a test compound against a specific kinase.
-
Reagents and Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (at a concentration close to the Km of the kinase)
-
[γ-32P]ATP
-
Test compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted test compound (or DMSO for control).
-
Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A streamlined workflow for a radiometric in vitro kinase inhibition assay.
In Silico Methodologies: A Predictive Compass
Computational approaches are invaluable for prioritizing experimental resources and providing a mechanistic rationale for observed off-target effects.[6]
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
2D and 3D Similarity Searching: The 3,9-diazaspiro[5.5]undecan-2-one scaffold of interest can be used to search large chemical databases (e.g., ChEMBL, PubChem) for structurally related compounds with known biological activities. This can provide initial hypotheses about potential off-targets.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. Screening the diazaspiro compound against a library of pharmacophore models for various off-targets can predict potential interactions.
Structure-Based Approaches
When the 3D structure of potential off-targets is known, structure-based methods can be employed.
-
Reverse Docking: Instead of docking a library of compounds to a single target, reverse docking involves docking a single compound (the diazaspiro derivative) against a large collection of protein structures.[6] This can identify proteins with binding pockets that are complementary to the compound.
Machine Learning and AI
Modern approaches utilize machine learning algorithms trained on vast datasets of compound-protein interactions to predict off-target profiles.[18] These models can identify complex relationships between chemical structure and biological activity that are not apparent from simple similarity searches.
Table 3: Overview of In Silico Cross-Reactivity Prediction Methods
| Method | Principle | Requirements | Output |
| Similarity Searching | Similar molecules have similar activities | 2D/3D structure of the query compound | List of similar compounds with known targets |
| Pharmacophore Screening | Matching of 3D chemical features | Pharmacophore models of off-targets | List of potential off-targets with matching pharmacophores |
| Reverse Docking | Complementarity of shape and chemistry | 3D structures of potential off-targets | Ranked list of potential off-targets based on docking score |
| Machine Learning | Pattern recognition from large datasets | Large training dataset of compound-protein interactions | Probability of interaction with a panel of off-targets |
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The ultimate goal is to integrate the data from both in silico and in vitro analyses to create a holistic view of the compound's selectivity. A selectivity index can be calculated to quantify the preference for the primary target over off-targets. For instance, for a kinase inhibitor, the selectivity index might be the ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase. A higher selectivity index indicates greater specificity.
Conclusion and Future Directions
The development of novel therapeutics based on the 3,9-diazaspiro[5.5]undecan-2-one scaffold holds significant promise. However, a deep understanding of their cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By employing a multi-faceted approach that combines broad panel screening, focused secondary assays, and predictive in silico modeling, researchers can build a robust selectivity profile. This comprehensive analysis will not only mitigate the risks of unforeseen toxicity but also has the potential to uncover novel therapeutic opportunities, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic. As our understanding of the proteome and the capabilities of predictive algorithms continue to grow, the ability to anticipate and engineer selectivity will become an even more powerful tool in the development of next-generation medicines.
References
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with 3,9-Diazaspiro[5.5]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both therapeutic efficacy and experimental reliability is paramount. The unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising class of molecules, with the diazaspiro[5.5]undecane core, in particular, featuring in a range of biologically active agents.[1] This guide provides a senior application scientist’s perspective on ensuring the reproducibility of experiments involving 3,9-Diazaspiro[5.5]undecan-2-one, a member of this intriguing chemical family. While direct experimental data for this specific entity is limited in public literature, we will draw upon extensive research on its close analogs to provide a robust framework for experimental design, execution, and interpretation.[2] This guide will delve into a detailed experimental protocol for a plausible application—the inhibition of Acetyl-CoA Carboxylase (ACC)—and compare the expected performance with that of established alternatives, all while focusing on the critical factors that govern experimental reproducibility.
The Spirocyclic Scaffold: A Double-Edged Sword of Potency and Complexity
Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and pre-organized three-dimensional structure.[3] This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty of binding. However, this same structural complexity can introduce significant challenges in both chemical synthesis and biological testing, making reproducibility a key concern. Subtle variations in synthetic procedures can lead to different isomeric ratios, and the conformational rigidity can influence solubility and aggregation behavior in assay buffers, all of which can profoundly impact experimental outcomes.[4]
Core Application: Inhibition of Acetyl-CoA Carboxylase (ACC)
A prominent application for diazaspiro[5.5]undecane derivatives is the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid biosynthesis and a therapeutic target for metabolic diseases.[5][6] For the purpose of this guide, we will focus on a detailed protocol for an in vitro ACC inhibition assay, a common experiment to evaluate the potency of compounds like 3,9-Diazaspiro[5.5]undecan-2-one.
Experimental Protocol: Fluorescence-Based ACC Inhibition Assay
This protocol is adapted from established fluorescence-based methods for measuring ACC activity, which are well-suited for high-throughput screening and reproducibility studies.[7] The assay indirectly measures the activity of ACC by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
Principle:
Acetyl-CoA Carboxylase catalyzes the following reaction:
Acetyl-CoA + ATP + HCO3- → Malonyl-CoA + ADP + Pi
The production of ADP is coupled to a series of enzymatic reactions that result in a fluorescent signal. A decrease in fluorescence in the presence of a test compound indicates inhibition of ACC.
Materials:
-
Recombinant human Acetyl-CoA Carboxylase 1 (ACC1)
-
3,9-Diazaspiro[5.5]undecan-2-one and other test compounds
-
Known ACC inhibitor (e.g., CP-640186) as a positive control
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)
-
ADP detection kit (e.g., Transcreener® ADP² FP Assay)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3,9-Diazaspiro[5.5]undecan-2-one and other test compounds in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM).
-
Prepare a control plate with DMSO only (negative control) and the known ACC inhibitor (positive control).
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted compounds, DMSO control, or positive control to the wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the assay buffer containing ACC1 enzyme at the desired concentration (e.g., 5 nM).
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing Acetyl-CoA (e.g., 25 µM), ATP (e.g., 25 µM), and NaHCO₃ (e.g., 5 mM) in the assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate master mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the generated ADP by adding the reagents from the ADP detection kit according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Figure 2: Key factors influencing the reproducibility of in vitro enzyme assays.
Conclusion: A Framework for Rigorous Scientific Inquiry
The journey from a promising molecular scaffold like 3,9-Diazaspiro[5.5]undecan-2-one to a well-characterized chemical probe or drug candidate is paved with rigorous and reproducible experimentation. While the inherent complexity of spirocyclic compounds presents unique challenges, a thorough understanding of the experimental system, meticulous attention to detail, and the implementation of a self-validating assay design can lead to trustworthy and reproducible data. By embracing the principles of scientific integrity and leveraging the collective knowledge from analogous structures, researchers can confidently navigate the intricate world of spirocyclic drug discovery and unlock the full potential of these fascinating molecules.
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BellBrook Labs. (2018, September 19). Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy. Retrieved from [Link]
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Zlotor, R., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34187-34204. Retrieved from [Link]
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Iversen, P. W., et al. (2005). Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening, 10(6), 529-540. Retrieved from [Link]
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Lui, Y., et al. (2006). Discovery of Acetyl-Coenzyme A Carboxylase 2 Inhibitors: Comparison of a Fluorescence Intensity-Based Phosphate Assay and a Fluorescence Polarization-Based ADP Assay for High-Throughput Screening. Journal of Biomolecular Screening, 11(4), 356-366. Retrieved from [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Introduction: In the landscape of modern drug discovery and chemical research, novel molecular entities like 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate (CAS No. 1914148-54-1) are indispensable tools.[1][2] As researchers, our responsibility extends beyond the synthesis and application of such compounds to their safe and environmentally conscious disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound's waste stream, grounded in scientific principles and regulatory compliance. The procedure is dictated by the compound's structure: a nitrogen-containing spirocyclic core and a highly persistent trifluoroacetate (TFA) counter-ion, which necessitates special environmental consideration.
Hazard Identification and Risk Assessment
| Component | Known/Inferred Hazards | Rationale & Causality |
| 3,9-Diazaspiro[5.5]undecan-2-one (Cation) | Potential skin and eye irritant. Potential toxicity if ingested or inhaled. | Nitrogen-containing heterocyclic compounds can exhibit a wide range of biological activities and should be handled as potentially toxic. The amide functional group and secondary amines present structural alerts for irritation. |
| 2,2,2-Trifluoroacetate (Anion) | Derived from Trifluoroacetic Acid, a strong and corrosive acid.[3] Environmental persistence. | Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.3) that can cause severe burns.[4] While the salt form is less acutely hazardous, the TFA anion is of significant environmental concern due to its extreme stability and mobility in aquatic systems, leading to its accumulation in terminal water bodies.[4][5][6] |
| Overall Compound (Solid Salt) | Likely a skin and eye irritant. May be harmful if swallowed or inhaled as dust. | As a solid, the primary exposure risk is through inhalation of dust or direct contact with skin and eyes. It is typically supplied as a white to off-white solid and should be stored under inert gas at 2-8°C.[1] |
Essential Safety and Handling Protocols
Adherence to standard laboratory safety protocols is the foundation of safe disposal. Before handling the compound or its waste, ensure the following measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety goggles are mandatory to protect from potential splashes or dust.[7][8]
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use.[9][10]
-
Body Protection: A full-length laboratory coat must be worn to protect skin and clothing.[8][10]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[7]
Handling Precautions:
-
Ventilation: Handle the solid compound and prepare its solutions in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Dust Avoidance: When transferring the solid, use techniques that minimize dust generation.
-
Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical.[11]
Step-by-Step Disposal Workflow
The proper disposal of this compound is not merely a suggestion but a requirement for regulatory compliance and environmental stewardship. The presence of fluorine classifies this compound as a halogenated organic chemical , which dictates its segregation into a specific waste stream.
Disposal Decision Workflow
The following diagram outlines the critical decision points for segregating and managing waste generated from 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate.
Caption: Decision workflow for the proper segregation and disposal of waste containing 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate.
Experimental Protocol for Waste Collection:
-
Waste Characterization: Immediately classify any material contaminated with 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate as Hazardous Waste . Due to the trifluoro- group, it must be segregated as Halogenated Organic Waste .[10]
-
Container Selection:
-
For solid waste (unused compound, contaminated gloves, weighing paper), use a wide-mouth, sealable container made of a compatible material like High-Density Polyethylene (HDPE).
-
For liquid waste (solutions of the compound), use a sealable, chemically compatible solvent waste container (e.g., HDPE or glass).
-
All containers must be in good condition, free from damage, and have a secure, leak-proof closure.[12][13]
-
-
Waste Collection and Segregation:
-
NEVER dispose of this chemical, in any form, down the sewer drain or in the regular trash.[12][13][14] This is both a regulatory violation and environmentally irresponsible due to the persistence of the TFA anion.[5]
-
Solid Waste: Carefully transfer pure solid compound or contaminated items directly into the designated "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Pour solutions containing the compound into the designated "Halogenated Organic Liquid Waste" container.
-
Incompatible Wastes: Do not mix this waste stream with incompatible materials such as strong oxidizers, acids, or bases.[13]
-
-
Labeling:
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[15]
-
The label must include:
-
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.[13][17]
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[15][16]
-
The SAA should be in a well-ventilated area, and liquid waste containers must be kept in secondary containment to prevent spills.[12][13]
-
-
Final Disposal:
-
Once the container is full (no more than 90% capacity), submit a request to your institution's Environmental Health & Safety (EHS) department for pickup.[13][15][18]
-
Disposal must be conducted through a licensed hazardous waste management company that can handle halogenated organic compounds via high-temperature incineration or other approved methods.
-
Spill and Emergency Procedures
Small Spill (Solid):
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into the designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area with an appropriate decontaminating solution and dispose of cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
For large spills, fires, or personnel exposure, immediately contact your institution's emergency response team.
References
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A Comprehensive Guide to the Safe Handling of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
This document provides essential safety protocols and operational guidance for the handling and disposal of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate. It is intended for laboratory personnel, including researchers, chemists, and technicians, who may work with this compound. The information herein is synthesized from established safety data for trifluoroacetic acid (TFA) and its salts, and general chemical safety principles for heterocyclic compounds.
Section 1: Hazard Identification and Risk Assessment
The primary acute hazard is associated with the trifluoroacetate (TFA) component . Trifluoroacetic acid is a strong, corrosive organic acid.[1][2] Its salts can also exhibit significant hazards.
Primary Hazards:
-
Corrosive Effects : Direct contact with the compound, particularly in the presence of moisture, can release trifluoroacetic acid, causing severe skin burns and serious eye damage.[2][3]
-
Acute Toxicity : The compound is classified as an acute oral toxicant.[4] Ingestion may cause irritation of the digestive tract, and in severe cases, more serious systemic effects.[5]
-
Skin and Eye Irritation : It is considered a skin and serious eye irritant.[4]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]
Environmental Hazards:
-
The trifluoroacetate component is persistent in the environment and can be harmful to aquatic life with long-lasting effects.[3][7] Therefore, it must not be allowed to enter drains or waterways.[4]
Section 2: Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of PPE is used.[8] The following are the minimum recommended PPE requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields meeting ANSI Z87.1 standards. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8] | To protect against splashes and airborne particles that can cause serious eye irritation and damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1] Gloves should be inspected for integrity before use and changed immediately upon contact with the substance. | To prevent skin contact, which can cause irritation and chemical burns.[4] |
| Body Protection | A lab coat or chemical-resistant apron. Impervious clothing should be worn when handling larger quantities. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation of dust.[4] All handling of the solid and any solutions should be performed in a certified chemical fume hood.[1][2] | To prevent inhalation of the compound, which can cause respiratory irritation.[5] |
Section 3: Safe Handling and Operational Procedures
Adherence to proper handling procedures is critical to minimize the risk of exposure and contamination.
Engineering Controls
-
Chemical Fume Hood : Always handle 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate in a well-ventilated and certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
-
Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.[4]
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure all glassware is clean and dry.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Weighing and Transfer :
-
If handling the solid, carefully weigh the required amount in a tared container inside the fume hood.
-
Use a spatula for transfers and avoid generating dust.
-
Close the container tightly after use.
-
-
Dissolution :
-
If preparing a solution, add the solid to the solvent slowly and with stirring.
-
Be aware that dissolving trifluoroacetate salts can be exothermic.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate surfaces with a suitable cleaning agent.
-
Remove PPE carefully, avoiding skin contact with the outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong bases and oxidizing agents.[5]
-
Store in an acid cabinet away from other classes of compounds.[9]
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Small Spills :
-
Evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][10]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[5] Do not use any ointments.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek medical attention if irritation persists.
-
Inhalation : Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[4] Seek immediate medical attention.
Section 5: Disposal Plan
All waste containing 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.
-
Do not mix with other incompatible waste streams. Trifluoroacetic acid and its salts should not be mixed with oxidizing agents, reducing agents, bases, or hydrides.[1]
-
-
Disposal Procedure :
Section 6: Visual Safety Workflow
The following diagram illustrates the key steps for safely handling 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate.
Caption: A flowchart outlining the safe handling workflow.
References
- Amherst College. (2024, April 2).
- BenchChem. (2025, December). Personal protective equipment for handling BIBP3226 TFA.
- BenchChem. A Technical Guide to the Safe Handling of Gfp150 (tfa)
- Carl ROTH.
- Cole-Parmer. Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.
- Fisher Scientific.
- Gelest, Inc. (2017, August 16).
- National Center for Biotechnology Information. LCSS: TRIFLUOROACETIC ACID. PubChem.
- New Jersey Department of Health. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY.
- Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
- ResearchGate. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols.
- Thermo Fisher Scientific. (2003, April 3).
- Vertex AI Search. TFA Disposal Methods → Area → Sustainability.
Sources
- 1. amherst.edu [amherst.edu]
- 2. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
